HAP-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C60H90N18O17 |
|---|---|
Peso molecular |
1335.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H90N18O17/c1-30(2)22-41(54(89)69-32(4)49(84)77-45(28-80)59(94)95)76-58(93)47(34(6)81)78-50(85)33(5)68-52(87)39(18-13-21-66-60(63)64)71-48(83)31(3)70-55(90)42(23-35-14-9-7-10-15-35)74-53(88)40(19-20-46(62)82)72-57(92)44(25-37-26-65-29-67-37)75-56(91)43(73-51(86)38(61)27-79)24-36-16-11-8-12-17-36/h7-12,14-17,26,29-34,38-45,47,79-81H,13,18-25,27-28,61H2,1-6H3,(H2,62,82)(H,65,67)(H,68,87)(H,69,89)(H,70,90)(H,71,83)(H,72,92)(H,73,86)(H,74,88)(H,75,91)(H,76,93)(H,77,84)(H,78,85)(H,94,95)(H4,63,64,66)/t31-,32-,33-,34+,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 |
Clave InChI |
OESNJIQESULMGZ-FAHRUCGCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
Origen del producto |
United States |
Foundational & Exploratory
The Power of Haploidy: A Technical Guide to HAP-1 Cells in Genetic Screens
For Researchers, Scientists, and Drug Development Professionals
The advent of functional genomics has revolutionized our ability to dissect complex biological processes and identify novel therapeutic targets. Central to this revolution is the availability of robust cellular models amenable to high-throughput genetic manipulation. Among these, the human near-haploid cell line, HAP-1, has emerged as a powerful and versatile tool, particularly for genetic screens. This technical guide delves into the core advantages of utilizing this compound cells, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for scientific discovery.
The Haploid Advantage: Unmasking Genetic Dependencies
The most profound advantage of this compound cells lies in their near-haploid nature.[1] Unlike diploid cells, which carry two copies of each chromosome, this compound cells possess only a single set for most of their genome. This unique characteristic has profound implications for genetic screening. In a diploid context, the presence of a second, functional allele can often compensate for a loss-of-function mutation in the other, masking the phenotypic consequence. This compound cells eliminate this genetic redundancy, meaning a single genetic perturbation is sufficient to produce a discernible phenotype.[2] This "unmasking" of recessive phenotypes dramatically simplifies the identification of genes essential for specific cellular processes.
The practical benefits of this haploid state are multifold:
-
Simplified Genetics: The absence of a second allele streamlines the analysis of gene function, making it easier to link genotype to phenotype.
-
Increased Efficiency of Gene Editing: Technologies like CRISPR-Cas9 are more effective as they only need to target and modify a single allele to achieve a complete knockout.[2]
-
Ideal for Loss-of-Function Screens: this compound cells are exceptionally well-suited for negative selection screens, where the goal is to identify genes essential for cell survival under specific conditions.
Quantitative Characteristics of this compound Cells
The utility of a cell line in high-throughput screening is also dictated by its intrinsic biological properties. This compound cells possess several characteristics that make them an attractive model system.
| Characteristic | Value/Range | Notes |
| Doubling Time | ~12-16 hours | This rapid proliferation rate is advantageous for timely completion of large-scale screens.[3] |
| Ploidy | Near-Haploid | Derived from the KBM-7 cell line, this compound cells are haploid for all chromosomes except for a portion of chromosome 15 translocated to chromosome 19. A diploid subpopulation can arise with increased passage.[3] |
| Ploidy Instability | 4% - 35% diploidization | The rate of spontaneous diploidization can increase with passage number. It is recommended to use low-passage cells and regularly monitor ploidy.[4][5][6] |
| Transfection Efficiency | High | This compound cells are readily transfectable using various methods, with electroporation showing particularly high efficiency. |
| Morphology | Adherent, fibroblast-like | Their adherent nature simplifies cell culture and imaging-based assays. |
Experimental Protocols
Pooled CRISPR-Cas9 Knockout Screen
This protocol outlines a general workflow for conducting a pooled CRISPR-Cas9 knockout screen in this compound cells to identify genes involved in a specific phenotype, such as drug resistance.
Methodology:
-
Library Transduction: A pooled lentiviral library of single-guide RNAs (sgRNAs) targeting the human genome is transduced into a population of Cas9-expressing this compound cells at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Selection: The transduced cell population is subjected to a selection pressure. For example, in a drug resistance screen, the cells are treated with the drug of interest at a concentration that kills the majority of wild-type cells.
-
Genomic DNA Extraction: Genomic DNA is isolated from the surviving cells (the "treated" population) and from a parallel culture of untreated cells (the "control" population).
-
sgRNA Sequencing: The sgRNA sequences integrated into the host genome are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the treated population is compared to its frequency in the control population. sgRNAs that are enriched in the treated population correspond to genes whose knockout confers resistance to the drug.
Ploidy Analysis by Flow Cytometry
Due to the tendency of this compound cells to undergo diploidization, routine monitoring of ploidy is crucial.[7][8][9]
Methodology:
-
Cell Preparation: Harvest this compound cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Interpretation: Haploid cells in the G1 phase of the cell cycle will have a 1n DNA content, while diploid cells in G1 will have a 2n DNA content. The relative proportions of these populations can be quantified.
Applications in Signaling Pathway Analysis
This compound cells have been instrumental in dissecting various cellular signaling pathways. Their genetic tractability allows for the systematic knockout of individual pathway components to elucidate their function.
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in cancer. This compound cells provide a clean genetic background to study the effects of knocking out key components of this pathway.
DNA Damage Response Pathway
The DNA damage response (DDR) is a complex network of pathways that detect and repair DNA lesions, maintaining genomic integrity. This compound cells are a valuable tool for identifying and characterizing genes involved in the DDR.
Conclusion
This compound cells offer a unique and powerful platform for genetic screens, primarily due to their near-haploid genome which simplifies the discovery of gene function. Their rapid growth and amenability to genetic engineering further enhance their utility in high-throughput applications. By understanding their characteristics and employing robust experimental protocols, researchers can leverage this compound cells to unravel complex biological questions and accelerate the pace of drug discovery and development. As with any model system, it is crucial to be aware of their limitations, such as the potential for diploidization, and to implement appropriate quality control measures to ensure the reliability of experimental data.
References
- 1. HAP1 cells - Wikipedia [en.wikipedia.org]
- 2. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 4. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ hybridisation (M-FISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ hybridisation (M-FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and crucial quality control of HAP1 cell ploidy status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
HAP-1 Cell Line: An In-depth Technical Guide for Researchers
Core Summary
The HAP-1 cell line is a near-haploid human cell line that has become an invaluable tool in genetics, drug discovery, and functional genomics. Derived from the KBM-7 cell line, which originated from a patient with chronic myeloid leukemia, this compound cells offer a unique advantage for genetic studies due to their single set of chromosomes for most of the genome.[1][2] This characteristic allows for the direct phenotypic expression of recessive mutations, making them an ideal model for gene editing, particularly with CRISPR-Cas9 technology. This guide provides a comprehensive overview of the this compound cell line, including its origin, characteristics, and key experimental protocols.
Origin and Development
The this compound cell line was derived from the KBM-7 cell line, which was established from a 39-year-old male patient with chronic myeloid leukemia (CML) in its blast crisis phase.[1] The parental KBM-7 cell line is near-haploid but is disomic for chromosome 8 and contains a 30-megabase fragment of chromosome 15 translocated to chromosome 19. This compound cells were subsequently derived from KBM-7 and have lost the disomy of chromosome 8, making them "more haploid" than their parental line.[3] However, they retain the Philadelphia chromosome (a translocation between chromosomes 9 and 22, t(9;22)) characteristic of CML and the chromosome 15 fragment.[1][4] A fully haploid version of the this compound cell line, termed eHAP, has also been generated by excising the remaining disomic region of chromosome 15 using CRISPR-Cas9.[1]
Key Characteristics and Quantitative Data
This compound cells possess a unique set of characteristics that make them a powerful research tool. They grow as an adherent monolayer and are amenable to transfection and single-cell cloning.[5]
Morphological and Growth Characteristics
| Characteristic | Description | Reference |
| Morphology | Fibroblast-like, adherent | [3] |
| Doubling Time | Approximately 12-16 hours or around 48 hours. This variation may depend on culture conditions and passage number. | [1][6] |
| Ploidy | Near-haploid | [1] |
Genetic Characteristics
| Characteristic | Description | Reference | | :--- | :--- | | Karyotype | Near-haploid with a Philadelphia chromosome (t(9;22)) and a fragment of chromosome 15 on chromosome 19. |[1][4] | | Genetic Stability | this compound cells are karyotypically stable for at least 20 passages. Spontaneous diploidization can occur, with rates ranging from 2% to 35% between passages 10 and 35. Diploid cells may have a growth advantage and can overtake the culture at higher passage numbers. |[1][4][7] |
Protein Expression Profile
A proteogenomic analysis of the this compound cell line has identified over 10,000 proteins, providing a rich dataset for understanding its molecular landscape.[8][9] This comprehensive protein expression profile makes this compound cells a valuable model for studying a wide range of cellular processes.
Experimental Protocols
Cell Culture of this compound Cells
Materials:
-
This compound cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Pen-Strep.
-
Thawing Cells:
-
Quickly thaw the cryovial of this compound cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Passaging Cells:
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash the cells once with PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 5-7 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO2.
-
-
Freezing Cells:
-
Follow steps 1-4 of the passaging protocol.
-
After centrifugation, resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
CRISPR-Cas9 Gene Editing in this compound Cells
Materials:
-
This compound cells
-
Cas9 nuclease expression vector (e.g., pX459)
-
Single guide RNA (sgRNA) expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
Puromycin (if using a selection marker)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Protocol:
-
sgRNA Design and Cloning:
-
Design sgRNAs targeting the gene of interest using online tools (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
-
Clone the annealed oligonucleotides into a suitable sgRNA expression vector.
-
-
Transfection:
-
Seed this compound cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the Cas9 and sgRNA expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Selection (if applicable):
-
If using a vector with a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the culture medium 24-48 hours post-transfection.
-
Maintain selection for 2-3 days to enrich for transfected cells.
-
-
Clonal Isolation:
-
After selection (or 48-72 hours post-transfection for non-selection methods), harvest the cells.
-
Perform serial dilutions to seed single cells into individual wells of a 96-well plate.
-
Allow single colonies to grow for 1-2 weeks.
-
-
Genotyping:
-
When colonies are large enough, expand a portion of each clone for genomic DNA extraction.
-
Use the remaining cells to establish a master plate.
-
Perform PCR to amplify the genomic region targeted by the sgRNA.
-
Sequence the PCR products using Sanger sequencing to identify clones with desired mutations (insertions, deletions, or substitutions).
-
-
Expansion and Validation:
-
Expand the clones with the desired genotype.
-
Further validate the knockout or knock-in at the protein level using Western blotting or other relevant functional assays.
-
Signaling Pathways and Experimental Workflows
WNT Signaling Pathway in this compound Cells
This compound cells have been utilized to study the canonical WNT signaling pathway.[2][10] The near-haploid nature of these cells facilitates the genetic dissection of this complex pathway. In the absence of a WNT ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation. Upon WNT binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.
Type I Interferon (IFN) Response Pathway
This compound cells have also been employed to investigate the type I interferon (IFN) response, a critical component of the innate immune system against viral infections.[1] Upon viral recognition, cells produce type I IFNs (e.g., IFN-α, IFN-β), which bind to the IFNAR receptor complex. This binding activates the JAK-STAT signaling cascade, leading to the formation of the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9). ISGF3 then translocates to the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state.
Experimental Workflow for CRISPR-Cas9 Knockout in this compound Cells
The following diagram illustrates a typical workflow for generating a gene knockout in this compound cells using CRISPR-Cas9.
Applications in Research
The unique characteristics of the this compound cell line have led to its widespread use in various research areas:
-
Functional Genomics: The haploid nature of this compound cells allows for efficient genome-wide forward and reverse genetic screens to identify genes involved in specific biological processes.[1]
-
Drug Discovery and Target Validation: this compound cells are a valuable tool for identifying and validating novel drug targets, as the effect of a compound on a single-copy gene is not masked by a second allele.
-
Disease Modeling: The ease of genetic manipulation in this compound cells facilitates the creation of models for human genetic diseases, allowing for the study of disease mechanisms and the testing of potential therapies.
-
Antibody Validation: this compound knockout cell lines serve as excellent negative controls for antibody validation, ensuring the specificity of an antibody for its target protein.[6]
Conclusion
The this compound cell line represents a powerful and versatile tool for modern biological research. Its near-haploid genome, combined with its ease of culture and amenability to genetic modification, makes it an ideal system for a wide range of applications, from fundamental studies of gene function to the development of novel therapeutics. This guide provides researchers with the essential information and protocols needed to effectively utilize this valuable resource.
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ hybridisation (M-FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HAP1 knockout cell lines [horizondiscovery.com]
- 6. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 7. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteogenomic Analysis to Identify Missing Proteins from Haploid Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. elifesciences.org [elifesciences.org]
Understanding the Near-Haploid Nature of HAP-1 Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HAP-1 cell line, a near-haploid human cell line, has emerged as a powerful and versatile tool in the fields of genetics, drug discovery, and functional genomics. Derived from the KBM-7 chronic myelogenous leukemia cell line, this compound cells offer a unique advantage: the presence of a single copy of most chromosomes.[1][2] This near-haploid state simplifies genetic manipulation and phenotypic analysis, as the effects of a single gene knockout or mutation are not masked by a second allele. This technical guide provides a comprehensive overview of the core characteristics of this compound cells, detailed experimental protocols for their use, and a summary of their applications in studying key cellular signaling pathways.
Core Characteristics of this compound Cells
This compound cells are adherent, with a fibroblast-like morphology, and are derived from a male patient with chronic myeloid leukemia.[2] They are characterized by a near-haploid karyotype, possessing a single copy of almost every chromosome.[1][2] A key feature of the parental KBM-7 cell line is the presence of the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, t(9;22), which is also present in this compound cells.[2] While the original KBM-7 line was disomic for chromosome 8, the this compound subclone has lost this extra copy.[2] However, a fragment of chromosome 15 is inserted into chromosome 19.[3]
One of the most critical considerations when working with this compound cells is their inherent genomic instability and tendency to spontaneously diploidize over time in culture.[3][4] This diploidization is thought to be a result of a proliferative advantage of diploid cells over their haploid counterparts.[5] Therefore, regular monitoring of ploidy status is essential for maintaining a predominantly haploid cell population for experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characteristics and stability of this compound cells.
Table 1: Karyotype and Genomic Features of this compound Cells
| Feature | Description | Reference |
| Ploidy | Near-haploid | [1][2] |
| Parental Cell Line | KBM-7 (from a male CML patient) | [2] |
| Key Chromosomal Aberrations | Philadelphia chromosome t(9;22) | [2] |
| Insertion of a ~30 Mb fragment of chromosome 15 into chromosome 19 | [3] | |
| Chromosome 8 Status | Monosomic (unlike the parental KBM-7 line which is disomic) | [2] |
Table 2: Genomic Stability and Diploidization of this compound Cells
| Parameter | Value/Observation | Reference |
| Spontaneous Diploidization | Occurs over time in culture, with diploid cells often outcompeting haploid cells. | [3][4][5] |
| Rate of Diploidization | Can range from 4% to 35% in near-haploid cell lines with passage numbers from 10 to 35. | [3] |
| HPRT1 Inactivation Frequency | Used as a measure of mutation rate. Inactivation of genes like SMARCA4 can increase this frequency. | [6] |
| Chromosomal Instability (CIN) | This compound cells, being a cancer cell line, exhibit inherent CIN, which can be exacerbated by prolonged culture and gene editing. The most common structural CIN observed are deletions and translocations. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful use of this compound cells. The following sections provide step-by-step protocols for key experiments.
This compound Cell Culture and Maintenance
Materials:
-
This compound cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Centrifuge
-
Water bath
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen this compound cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (IMDM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T25 cell culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Sub-culturing:
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash the cells once with PBS.
-
Add 1 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 4 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing fresh medium.
-
Incubate at 37°C with 5% CO2.
-
-
Cryopreservation:
-
Follow the sub-culturing steps until the cell suspension is created.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
CRISPR-Cas9 Gene Editing in this compound Cells
Materials:
-
This compound cells
-
Cas9 nuclease expression vector (e.g., pX458 containing Cas9 and a fluorescent marker like GFP)
-
Single guide RNA (sgRNA) expression vector or synthetic sgRNA
-
Lipofectamine-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Puromycin or other selection antibiotic (if using a selection marker)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Protocol:
-
sgRNA Design and Cloning:
-
Design an sgRNA targeting the gene of interest using online tools (e.g., CHOPCHOP, CRISPOR).
-
Synthesize and clone the sgRNA sequence into an appropriate expression vector.
-
-
Transfection:
-
Seed this compound cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
On the day of transfection, dilute the Cas9 and sgRNA plasmids in Opti-MEM.
-
Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's instructions to form DNA-lipid complexes.
-
Add the complexes to the cells and incubate at 37°C.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, if using a selection marker, add the appropriate antibiotic to the medium to select for transfected cells.
-
Alternatively, if using a fluorescent marker, use Fluorescence-Activated Cell Sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Allow single cells to grow into colonies.
-
-
Verification of Gene Editing:
-
Once colonies are established, expand them and extract genomic DNA.
-
Amplify the target region by PCR.
-
Sequence the PCR product using Sanger sequencing to identify insertions or deletions (indels) that confirm successful gene editing.
-
Ploidy Analysis by Flow Cytometry (FACS)
Materials:
-
This compound cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest this compound cells by trypsinization.
-
Wash the cells once with PBS.
-
Centrifuge at 200 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a histogram of PI fluorescence intensity to distinguish between haploid (1n) and diploid (2n) G1 populations based on their DNA content.
-
Karyotyping by Multiplex Fluorescence In Situ Hybridization (M-FISH)
Materials:
-
This compound cells
-
Colcemid solution
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
M-FISH probe cocktail
-
Hybridization buffer
-
Wash solutions (e.g., formamide/SSC)
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters and imaging software
Protocol:
-
Metaphase Spread Preparation:
-
Treat actively dividing this compound cells with Colcemid to arrest them in metaphase.
-
Harvest the cells and treat with a hypotonic solution to swell the cells and spread the chromosomes.
-
Fix the cells multiple times with fresh, cold fixative.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Probe Hybridization:
-
Denature the chromosomal DNA on the slides.
-
Denature the M-FISH probe cocktail.
-
Apply the denatured probe to the slide and incubate overnight in a humidified chamber at 37°C to allow for hybridization.
-
-
Post-Hybridization Washes and Detection:
-
Wash the slides in a series of stringent wash buffers to remove unbound probe.
-
Counterstain the chromosomes with DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images of the metaphase spreads using a fluorescence microscope equipped with filters for each fluorophore in the M-FISH probe set and for DAPI.
-
Use specialized M-FISH software to analyze the images and assign a unique color to each chromosome, allowing for the identification of numerical and structural chromosomal aberrations.
-
Signaling Pathways and Experimental Workflows
The near-haploid nature of this compound cells makes them an ideal system for studying various signaling pathways, as the genetic perturbation of a single gene can lead to a clear phenotypic outcome.
DNA Damage Response (DDR) Pathway
This compound cells are extensively used to investigate the DNA Damage Response (DDR) pathway. The diagram below illustrates a simplified workflow for studying the role of a specific gene in the DDR using this compound cells.
Apoptosis and Autophagy Signaling
The interplay between apoptosis (programmed cell death) and autophagy (cellular self-digestion) is a critical area of research. This compound cells provide a simplified genetic background to dissect the roles of individual proteins in these interconnected pathways. The following diagram illustrates the core components and their interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. HAP1 cells - Wikipedia [en.wikipedia.org]
- 3. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ hybridisation (M-FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Differences Between HAP-1 and Other Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate cell line is a critical decision in experimental design, directly impacting the relevance and reproducibility of research findings. Among the plethora of human cell lines available, the HAP-1 cell line has emerged as a powerful and unique tool, particularly for functional genomics, drug target validation, and disease modeling. This guide provides a comprehensive technical overview of the core differences between this compound cells and other commonly used human cell lines, such as HEK293, K562, HeLa, Jurkat, and A549. We will delve into their genetic characteristics, cellular phenotypes, and experimental utility, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Core Distinguishing Feature: The Near-Haploid Genome of this compound Cells
The most significant distinction of this compound cells is their near-haploid karyotype.[1][2][3] Most human somatic cells are diploid, containing two copies of each chromosome.[1] In contrast, this compound cells possess only one copy of most chromosomes, a feature that offers a profound advantage in genetic studies.[2][3] This haploidy means that the genetic knockout of a single gene copy results in a complete loss of function, eliminating the complication of a second allele masking the phenotypic consequences of a mutation.[1][4] This simplifies the generation and interpretation of knockout studies, making this compound cells an invaluable resource for elucidating gene function.[1][4]
Origin and Genetic Background
This compound cells were derived from the KBM-7 cell line, which originated from a male patient with chronic myeloid leukemia (CML).[2][5] Genetically, this compound cells are characterized by:
-
Near-Haploidy: They have a single copy of almost all chromosomes.[2]
-
Philadelphia Chromosome: A reciprocal translocation between chromosome 9 and 22, t(9;22)(q34;q11), which is characteristic of CML.[2]
-
Chromosome 15 Fragment: A 30-megabase fragment of chromosome 15 is translocated to chromosome 19.[2][6] A fully haploid version of the cell line, termed eHAP1, has been engineered by removing this fragment using CRISPR-Cas9.[6]
-
Loss of Y Chromosome: The Y chromosome is absent.[7]
-
TP53 mutation: this compound cells have a mutation in the tumor suppressor gene TP53.[4]
Comparative Analysis of this compound and Other Common Human Cell Lines
To provide a clear comparison, the following tables summarize the key characteristics of this compound cells alongside other widely used human cell lines.
Table 1: General and Genetic Characteristics
| Feature | This compound | HEK293 | K562 | HeLa | Jurkat | A549 |
| Cell Type | Fibroblast-like | Epithelial-like | Lymphoblast | Epithelial | T lymphoblast | Epithelial |
| Origin | Chronic Myeloid Leukemia | Human Embryonic Kidney | Chronic Myeloid Leukemia | Cervical Adenocarcinoma | Acute T Cell Leukemia | Lung Carcinoma |
| Ploidy | Near-Haploid | Hypotriploid | Near-Triploid | Aneuploid (Hyperdiploid to near-tetraploid) | Aneuploid | Hypotriploid |
| Adherence | Adherent | Adherent | Suspension | Adherent | Suspension | Adherent |
| Doubling Time (approx.) | ~48 hours[8] | ~20-34 hours[2][9] | ~24-36 hours | ~20-24 hours | ~24-36 hours | ~22-24 hours[5] |
Table 2: Experimental Parameters
| Parameter | This compound | HEK293 | K562 | HeLa | Jurkat | A549 |
| Transfection Efficiency (Lipofection) | High | Very High (~80%)[2] | Low to Moderate | High | Low | Moderate to High |
| Transfection Efficiency (Electroporation) | High (up to 70%) | High | Moderate to High | High | High (~45%)[10] | Moderate to High |
| Suitability for CRISPR/Cas9 | Excellent (due to haploidy)[1][11] | Good | Moderate | Good | Moderate | Good |
| Protein Expression | Endogenous levels | Often high for exogenous proteins | Endogenous levels | Endogenous levels | Endogenous levels | Endogenous levels |
Experimental Protocols
This compound Cell Culture
This protocol outlines the standard procedure for culturing this compound cells.
Materials:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen this compound cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T75 flask.
-
-
Sub-culturing:
-
Grow cells at 37°C in a humidified incubator with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing pre-warmed complete growth medium.
-
Change the medium every 2-3 days.
-
CRISPR/Cas9-Mediated Gene Knockout in this compound Cells
This protocol provides a general workflow for generating gene knockouts in this compound cells using CRISPR-Cas9.
Materials:
-
This compound cells
-
Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
sgRNA cloning vector
-
Oligonucleotides for sgRNA synthesis
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning:
-
Design two or more sgRNAs targeting the exon of the gene of interest using online tools (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
-
Clone the annealed oligos into the sgRNA expression vector.
-
-
Transfection:
-
Seed this compound cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the Cas9-puro plasmid and the sgRNA expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, add puromycin to the medium to select for transfected cells.
-
After 2-3 days of selection, dilute the surviving cells to a single cell per well in a 96-well plate for clonal expansion.
-
-
Genotyping:
-
Once single-cell clones have formed colonies, expand them and isolate genomic DNA.
-
Perform PCR to amplify the target region.
-
Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Ploidy Analysis of this compound Cells by Flow Cytometry
This protocol describes how to assess the ploidy of this compound cell cultures.
Materials:
-
This compound cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1x10^6 this compound cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 200 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Generate a histogram of the PI fluorescence intensity. Haploid cells in the G1 phase will have a 1n DNA content, while diploid cells in G1 will have a 2n DNA content.
-
Signaling Pathways and Experimental Workflows
WNT Signaling Pathway
This compound cells have been utilized to dissect complex signaling pathways, such as the WNT signaling cascade. The haploid nature of these cells simplifies the identification of essential pathway components through genetic screens.
Caption: Canonical WNT signaling pathway.
Experimental Workflow: CRISPR/Cas9 Knockout Screen in this compound Cells
The haploid nature of this compound cells makes them ideal for large-scale genetic screens using CRISPR-Cas9 technology to identify genes involved in specific biological processes.
Caption: Workflow for a pooled CRISPR/Cas9 knockout screen.
Conclusion
This compound cells represent a paradigm shift in functional genomics and related fields. Their near-haploid genome provides an unprecedented advantage for gene editing and genetic screening, offering a clarity of results that is often difficult to achieve in diploid or aneuploid cell lines. While their cancerous origin and specific genetic background must be considered when interpreting data, the benefits they offer, particularly in the context of CRISPR/Cas9-mediated gene knockout, are undeniable. This guide has provided a detailed comparison of this compound cells with other common human cell lines, along with practical experimental protocols and visual workflows, to empower researchers to make informed decisions and effectively leverage this powerful cell model in their scientific endeavors.
References
- 1. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneticsmr.com [geneticsmr.com]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
HAP-1 Cells in Disease Modeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human near-haploid cell line, HAP-1, has emerged as a powerful and versatile tool in the field of biomedical research and drug discovery. Derived from the KBM-7 chronic myelogenous leukemia cell line, this compound cells possess a single copy of most chromosomes, a characteristic that makes them exceptionally amenable to genetic manipulation, particularly with CRISPR-Cas9 technology.[1][2] This unique feature eliminates the complexity of biallelic gene targeting inherent in diploid cells, allowing for the rapid and efficient generation of knockout and knock-in models to study gene function and disease pathology.[1][3] This technical guide provides an in-depth overview of the applications of this compound cells in disease modeling, complete with experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Core Advantages of this compound Cells in Research
The utility of this compound cells in disease modeling stems from several key characteristics:
-
Near-Haploid Karyotype: With only one copy of most genes, the phenotypic consequences of a single genetic modification are directly observable, simplifying the interpretation of experimental results.[1][4]
-
High Efficiency of Gene Editing: The haploid nature of these cells significantly increases the success rate of CRISPR-Cas9-mediated gene knockout and knock-in studies.[1]
-
Rapid Doubling Time: this compound cells have a doubling time of approximately 12-16 hours, facilitating faster experimental timelines.[5]
-
Adherent Growth: Their adherent nature makes them suitable for a wide range of cell-based assays and imaging techniques.[4]
-
Ease of Transfection: this compound cells are readily transfected, enabling the efficient introduction of genetic material.[1]
Applications in Disease Modeling
This compound cells have been successfully employed to create models for a diverse range of human diseases, including neurodegenerative disorders, cancer, and lysosomal storage diseases.
Neurodegenerative Diseases: Modeling Huntington's Disease
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT). The protein Huntingtin-associated protein 1 (HAP1) was first identified through its interaction with huntingtin.[6] Studies using various models have shown that the loss of HAP1 can selectively promote striatal degeneration, a key pathological feature of HD.[7] this compound cells have been instrumental in dissecting the molecular mechanisms underlying HD.
Experimental Workflow: Investigating Protein-Protein Interactions in Huntington's Disease Model
Caption: Workflow for studying HTT-HAP1 interaction.
A critical aspect of HD pathogenesis is the altered interaction between mutant huntingtin (mHTT) and its binding partners, including HAP1. The abnormal interaction of HAP1 with mHTT is a significant contributor to neurodegeneration in HD.[6] HAP1's involvement in intracellular trafficking through its interaction with dynactin and kinesin is disrupted by mHTT.[6]
Signaling Pathway: HAP1-Mediated Intracellular Trafficking
Caption: Disruption of HAP1-mediated transport in HD.
Cancer Research
The haploid nature of this compound cells makes them an ideal platform for genetic screens to identify novel cancer drug targets and to understand the mechanisms of drug resistance.[8] CRISPR-based screens in this compound cells have been used to uncover genes involved in essential cellular processes that, when dysregulated, contribute to tumorigenesis.
A study utilizing a genome-wide CRISPR/Cas9 screen in this compound cells identified key regulators of necroptosis, a form of programmed cell death that plays a complex role in cancer.[9]
| Gene Knockout | Phenotype | Method | Reference |
| RIPK3 | Resistance to necroptosis | CRISPR/Cas9 Screen | [9] |
| MLKL | Resistance to necroptosis | CRISPR/Cas9 Screen | [9] |
| FADD | Resistance to necroptosis | CRISPR/Cas9 Screen | [9] |
| CASP8 | Sensitization to necroptosis | CRISPR/Cas9 Screen | [9] |
Signaling Pathway: Key Regulators of Necroptosis
Caption: Simplified necroptosis signaling pathway.
Lysosomal Storage Diseases
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function. This compound cells have been utilized to create models of LSDs, such as Gaucher disease, by knocking out genes encoding specific lysosomal enzymes.[3][10]
In a study modeling Gaucher disease, CRISPR-Cas9 was used to knock out the GBA gene, which encodes the enzyme β-glucocerebrosidase, in this compound cells.[3] The resulting knockout cells exhibited a disease-relevant phenotype, including the accumulation of lysosomes.[3]
| Cell Line | GBA Enzyme Activity (relative to WT) | Lysosomal Staining | Method | Reference |
| This compound WT | 100% | Normal | GBA enzymatic assay, Lysosomal staining | [3] |
| This compound GBA-KO | Not detectable | Increased granular lysosomes | GBA enzymatic assay, Lysosomal staining | [3] |
This model was further used to evaluate the efficacy of an enzyme replacement therapy.[3]
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of this compound cells in research.
This compound Cell Culture
Materials:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture this compound cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[11]
-
Passage cells when they reach 70-80% confluency. Do not allow them to become over-confluent.
-
To passage, aspirate the medium, wash once with PBS, and add 1 mL of 0.05% Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5 mL of complete medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
CRISPR-Cas9 Gene Editing in this compound Cells
Experimental Workflow: CRISPR-Cas9 Knockout in this compound Cells
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top peer reviewed scientific articles using HAP1 cell lines [horizondiscovery.com]
- 3. Recapture Lysosomal Enzyme Deficiency via Targeted Gene Disruption in the Human Near-Haploid Cell Line HAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 6. Frontiers | Huntingtin-associated protein 1-associated intracellular trafficking in neurodegenerative diseases [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. bioradiations.com [bioradiations.com]
- 9. researchgate.net [researchgate.net]
- 10. Recapture Lysosomal Enzyme Deficiency via Targeted Gene Disruption in the Human Near-Haploid Cell Line HAP1 | MDPI [mdpi.com]
- 11. horizondiscovery.com [horizondiscovery.com]
HAP-1 Cells: A Premier In-Depth Technical Guide to Modeling DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
The human near-haploid cell line, HAP-1, has emerged as a powerful and indispensable tool for the investigation of DNA repair pathways. Its unique genetic characteristic of possessing a single set of chromosomes for most of its genome provides an unparalleled advantage in functional genomics. This technical guide offers a comprehensive overview of the application of this compound cells as a model system for studying the intricate network of DNA repair, providing researchers with the necessary information to leverage this system for their discovery and drug development efforts.
The this compound Cell Line: A Genetically Tractable System
This compound cells are derived from the KBM-7 chronic myelogenous leukemia cell line.[1] Their near-haploid state means that for the majority of genes, only a single allele is present.[1] This hemizygosity is a significant advantage in genetic studies, as the phenotypic consequences of a single gene knockout or mutation are not masked by a second, wild-type allele.[2] This feature, combined with their ease of culture and amenability to CRISPR-Cas9 gene editing, has made this compound cells a preferred model for creating knockout cell lines to study the function of specific genes, particularly in the context of DNA repair.[3]
However, it is crucial to acknowledge a key characteristic of this compound cells: their tendency to spontaneously diploidize over time in culture. This necessitates regular monitoring of the cells' ploidy status to ensure the integrity of experimental results.[4]
Dissecting DNA Repair Pathways with this compound Knockout Models
The simplicity of generating and observing phenotypes in this compound cells has led to their widespread use in studying a variety of DNA repair pathways. By systematically knocking out key genes in these pathways, researchers can elucidate the specific roles of individual proteins and uncover potential targets for therapeutic intervention.
Non-Homologous End Joining (NHEJ)
The Non-Homologous End Joining (NHEJ) pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). Studies utilizing this compound knockout cell lines have been instrumental in delineating the genetic interactions between key NHEJ factors.
dot
Quantitative Data from NHEJ Studies in this compound Cells:
| Gene Knockout | Phenotype | Quantitative Measurement | Reference |
| PAXX∆ | Mild sensitivity to etoposide | ~1.2-fold decrease in survival at 40 nM etoposide | [5] |
| XLF∆ | Moderate sensitivity to etoposide | ~2-fold decrease in survival at 40 nM etoposide | [5] |
| DNA-PKcs∆ | Significant sensitivity to etoposide | ~4-fold decrease in survival at 40 nM etoposide | [5] |
| XRCC4∆ | Strong sensitivity to etoposide | ~10-fold decrease in survival at 40 nM etoposide | [5] |
| LIG4∆ | Strong sensitivity to etoposide | ~10-fold decrease in survival at 40 nM etoposide | [5] |
| Gene Knockout | Spontaneous Genomic Instability | Chromosomal Breaks per Cell | Reference |
| Wild-Type | Baseline | ~0.1 | [5] |
| PAXX∆ | Increased | 0.18 | [5] |
| DNA-PKcs∆ | Increased | 0.28 | [5] |
| DNA-PKcs∆ PAXX∆ | Increased | 0.22 | [5] |
| XRCC4∆ | Highly Increased | 0.45 | [5] |
| DNA-PKcs∆ XRCC4∆ | Highly Increased | 0.40 | [5] |
Homologous Recombination (HR)
Homologous Recombination (HR) is another critical pathway for the repair of DSBs, utilizing a sister chromatid as a template for high-fidelity repair. This compound cells have been employed to investigate the roles of key HR proteins, such as those involved in the Fanconi Anemia pathway.
dot
Mismatch Repair (MMR)
The Mismatch Repair (MMR) system corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions. This compound cells deficient in MMR proteins, such as MLH1, exhibit increased microsatellite instability.[6]
dot
Base Excision Repair (BER)
Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation, deamination, or alkylation.
dot
Fanconi Anemia (FA) Pathway
The Fanconi Anemia (FA) pathway is a complex DNA repair network crucial for the repair of interstrand crosslinks (ICLs). This compound cells have been instrumental in dissecting the components of this pathway.[2][7]
dot
Key Experimental Protocols for Studying DNA Repair in this compound Cells
A variety of well-established experimental techniques are employed to assess the functionality of DNA repair pathways in this compound cells.
dot
References
- 1. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 3. HAP1 cell lines - are they the right cell model for you? [horizondiscovery.com]
- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-scale CRISPR screening at high sensitivity with an empirically designed sgRNA library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human MLH1 suppresses the insertion of telomeric sequences at intra-chromosomal sites in telomerase-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of HAP-1 Cells in Modern Virology Research: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utilization of HAP-1 Cells in Virology.
This in-depth guide explores the significant contributions of the this compound cell line to the field of virology. This compound cells, a near-haploid human cell line, have emerged as a powerful tool for dissecting the intricate interactions between viruses and their hosts. Their unique genetic characteristics, coupled with their amenability to genetic manipulation, have positioned them at the forefront of research for a variety of viral pathogens. This document provides a detailed overview of their application, quantitative data from key studies, comprehensive experimental protocols, and visual representations of relevant biological pathways to empower researchers in their virology-focused investigations.
Introduction to this compound Cells: A Revolution in Genetic Screening
This compound cells are a human cell line derived from the KBM-7 chronic myelogenous leukemia cell line.[1][2] Their most notable feature is their near-haploid karyotype, meaning they possess only one copy of most chromosomes.[1] This genetic simplicity is a significant advantage in functional genomics, particularly for loss-of-function studies. In diploid cells, the presence of a second allele can often mask the phenotypic consequences of a gene knockout. In this compound cells, however, the effect of a single gene disruption is immediately apparent, making them an ideal system for genetic screens aimed at identifying host factors essential for viral replication.[1]
Beyond their haploidy, this compound cells are adherent, exhibit a relatively fast doubling time, and are readily transfectable, further enhancing their utility in a research setting. These characteristics have made them a popular choice for CRISPR-Cas9-based gene editing, enabling the rapid and efficient generation of knockout cell lines to study the function of specific host genes in the context of viral infection.[2]
Applications of this compound Cells in Virology Research
The unique attributes of this compound cells have been leveraged to study a range of viruses, leading to groundbreaking discoveries in viral entry, replication, and pathogenesis. Genome-wide CRISPR screens in this compound cells have been instrumental in identifying novel host factors that are critical for the life cycles of several medically important viruses.
Elucidating the Entry Mechanisms of Hemorrhagic Fever Viruses
Ebola Virus (EBOV): Seminal studies using this compound cells have been pivotal in identifying Niemann-Pick C1 (NPC1) as an essential intracellular receptor for Ebola virus entry.[1][3] CRISPR-based screens in this compound cells revealed that the disruption of the NPC1 gene confers almost complete resistance to EBOV infection.[1][4] These findings demonstrated that after internalization into the host cell, the viral glycoprotein must interact with NPC1 within the late endosome/lysosome for successful membrane fusion and release of the viral genome into the cytoplasm.
Lassa Virus (LASV): Similarly, this compound cells were instrumental in discovering that the lysosomal-associated membrane protein 1 (LAMP1) serves as an intracellular receptor for Lassa virus.[1] Genetic screens in this compound cells showed that the virus utilizes a pH-dependent mechanism, initially binding to α-dystroglycan on the cell surface before being trafficked to late endosomes where it engages with LAMP1 to trigger fusion.
Investigating Host Factors for Arbovirus Infection
Chikungunya Virus (CHIKV): Research utilizing this compound cells has shed light on the importance of host cell surface glycosaminoglycans (GAGs) in Chikungunya virus infection. Specifically, studies have shown that the N-sulfation of heparan sulfate is a critical determinant for efficient CHIKV binding and entry into this compound cells.[3][5][6][7] Knockout of the enzyme responsible for this modification, NDST1, leads to a significant reduction in viral infectivity.
Quantitative Data from this compound Virology Studies
The following table summarizes key quantitative and qualitative findings from studies using this compound cells to investigate viral host factors.
| Virus | Host Factor Investigated | This compound Cell Line | Key Finding | Reference |
| Ebola Virus | Niemann-Pick C1 (NPC1) | NPC1 Knockout | Resistant to infection. Viral entry is arrested at a late endosomal stage. | [1][4] |
| Lassa Virus | Lysosomal-Associated Membrane Protein 1 (LAMP1) | LAMP1 Knockout | Infection is reduced to approximately 22% ± 5.3% of wild-type levels. | |
| Chikungunya Virus | N-acetylglucosamine-N-deacetylase/N-sulfotransferase 1 (NDST1) | NDST1 Knockout | Greatly decreased viral binding and infectivity. | [3][5] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound cells in virology research.
Protocol for CRISPR-Cas9 Mediated Knockout of Host Factors in this compound Cells
This protocol outlines the steps for generating a knockout this compound cell line for a target host gene.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to four unique gRNAs targeting an early exon of the gene of interest using a suitable online tool.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of this compound Cells:
-
Seed this compound cells in a 6-well plate.
-
Transduce the cells with the lentivirus at an MOI of 0.3 to ensure single viral integration per cell.
-
Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
-
Selection and Clonal Isolation:
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection agent (e.g., puromycin at 1-2 µg/mL).
-
Select for 3-5 days until non-transduced control cells are eliminated.
-
Perform single-cell sorting by flow cytometry or limiting dilution to isolate individual clones.
-
-
Verification of Knockout:
-
Expand the isolated clones.
-
Extract genomic DNA from each clone.
-
PCR amplify the target region and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target protein by Western blotting.
-
Protocol for Pseudotyped Virus Entry Assay in this compound Cells
This protocol describes how to assess the role of a host factor in viral entry using a pseudotyped virus system.
-
Production of Pseudotyped Virus:
-
Co-transfect HEK293T cells with a plasmid encoding the viral envelope glycoprotein of interest (e.g., Ebola GP), a lentiviral or retroviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP), and packaging plasmids.
-
Harvest the pseudovirus-containing supernatant after 48-72 hours and filter it.
-
-
Infection of this compound Cells:
-
Seed wild-type and knockout this compound cells in a 96-well plate.
-
Infect the cells with serial dilutions of the pseudotyped virus.
-
-
Quantification of Viral Entry:
-
After 48-72 hours, measure the reporter gene expression.
-
For luciferase reporters, lyse the cells and measure luminescence using a luminometer.
-
For GFP reporters, quantify the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.
-
-
Compare the reporter signal in the knockout cells to that in the wild-type cells to determine the impact of the host factor on viral entry.
-
Protocol for Viral Plaque Assay in this compound Cells
This protocol is for titrating infectious virus particles.
-
Cell Seeding:
-
Seed this compound cells in 6-well plates to form a confluent monolayer.
-
-
Viral Infection:
-
Prepare serial 10-fold dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayer with 200 µL of each viral dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
Prepare a 2X medium overlay solution (e.g., 2X DMEM with 4% FBS).
-
Prepare a 1.6% agarose solution in water and autoclave. Cool to 42°C.
-
Mix equal volumes of the 2X medium and the 1.6% agarose solution.
-
Carefully aspirate the viral inoculum and add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C for a duration appropriate for the virus to form visible plaques (typically 3-10 days).
-
Fix the cells with 4% formaldehyde for at least 4 hours.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting:
-
Count the number of plaques in each well.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Visualizing Key Viral Entry Pathways in this compound Cells
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Ebola virus entry pathway in this compound cells.
References
- 1. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Wide Screening Uncovers the Significance of N-Sulfation of Heparan Sulfate as a Host Cell Factor for Chikungunya Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-Wide Screening Uncovers the Significance of N-Sulfation of Heparan Sulfate as a Host Cell Factor for Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chikungunya virus entry and infectivity is primarily facilitated through cell line dependent attachment factors in mammalian and mosquito cells [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
Unveiling Novel Gene Functions: A Technical Guide to Utilizing HAP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel gene functions is a cornerstone of biomedical research and drug development. The human HAP-1 cell line, being near-haploid, offers a powerful and streamlined platform for functional genomics. This technical guide provides an in-depth overview of the application of this compound cells in discovering novel gene functions, with a focus on CRISPR-Cas9-based methodologies. It includes detailed experimental protocols, quantitative data presentation, and visualizations of key cellular pathways and experimental workflows to empower researchers in leveraging this potent tool for target identification and validation.
Introduction: The Power of a Near-Haploid System
This compound cells are a human near-haploid cell line derived from the KBM-7 chronic myelogenous leukemia cell line.[1] Their defining characteristic is the presence of a single copy of most chromosomes, which simplifies genetic manipulation and phenotypic analysis.[1][2] Unlike diploid cells where the presence of a second allele can mask the effect of a genetic modification, in this compound cells, a single gene knockout or modification directly translates to a measurable phenotype. This feature makes them an ideal model for large-scale genetic screens and for elucidating the function of previously uncharacterized genes.[2]
The ease of generating complete loss-of-function mutants using CRISPR-Cas9 in this compound cells has revolutionized functional genomics.[2] This, coupled with their adherent nature and relatively fast doubling time, makes them a versatile tool for a wide range of applications, from fundamental cell biology to drug discovery.
Core Applications in Gene Function Discovery
The unique characteristics of this compound cells make them particularly well-suited for several key applications in the discovery of novel gene functions:
-
Genome-Wide CRISPR-Cas9 Screens: Large-scale loss-of-function screens are a powerful approach to identify genes involved in specific biological processes. The haploid nature of this compound cells significantly improves the efficiency and reduces the complexity of these screens.
-
Target Identification and Validation: this compound cells can be used to identify and validate novel drug targets. By knocking out a gene of interest, researchers can assess its impact on cellular phenotypes relevant to disease, such as cell viability, proliferation, or response to specific stimuli.
-
Dissecting Cellular Signaling Pathways: The ability to easily generate knockout cell lines for any gene of interest allows for the systematic dissection of signaling pathways. Researchers can investigate the role of individual proteins in pathways such as the TNF-α, TGF-β, and DNA damage response pathways.
-
Understanding Drug Mechanisms of Action: this compound cells are a valuable tool for elucidating the mechanisms of action of small molecules. By screening for genes whose knockout confers resistance or sensitivity to a particular compound, researchers can identify its cellular targets and downstream effectors.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation of experimental results. The following tables summarize representative data from key applications of this compound cells in gene function discovery.
Table 1: Representative Hits from a Genome-Wide CRISPR-Cas9 Screen in this compound Cells
This table presents a selection of genes identified in a positive-selection CRISPR/Cas9 screen in this compound cells. The screen aimed to identify genes that mediate cell death induced by hydrogen peroxide (H₂O₂).[3] The "Gene Score" reflects the statistical significance of the enrichment of guide RNAs targeting each gene in the surviving cell population.
| Gene Symbol | Gene Score | p-value | Phenotype of Knockout |
| POR | 0.0001 | < 0.001 | Resistance to H₂O₂-induced cell death |
| RETSAT | 0.0002 | < 0.001 | Resistance to H₂O₂-induced cell death |
| KEAP1 | 0.0003 | < 0.001 | Resistance to H₂O₂-induced cell death |
| SLC52A2 | 0.0004 | < 0.001 | Resistance to H₂O₂-induced cell death |
Table 2: Drug Response Profile of this compound Cells to Chemotherapeutic Agents
This table displays the half-maximal effective concentration (EC50) values for several chemotherapeutic drugs in wild-type this compound cells. This data is essential for designing drug-gene interaction studies and for identifying mechanisms of drug resistance.
| Drug | EC50 (nM) |
| Doxorubicin | 5.3 ± 0.5 |
| Gemcitabine | 9.8 ± 1.1 |
| Topotecan | 15.2 ± 2.3 |
| Etoposide | 338.6 ± 39.7 |
| Vinblastine | 4.8 ± 0.6 |
Key Experimental Protocols
Detailed and reproducible protocols are fundamental to successful research. This section provides step-by-step methodologies for core experiments utilizing this compound cells.
This compound Cell Culture and Maintenance
Materials:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture this compound cells in IMDM supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 70-80% confluency.
-
To passage, aspirate the medium, wash the cells with PBS, and add Trypsin-EDTA.
-
Incubate at 37°C until cells detach.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
CRISPR-Cas9 Mediated Gene Knockout in this compound Cells
This protocol outlines a general workflow for generating a gene knockout in this compound cells using a two-plasmid CRISPR-Cas9 system.
Materials:
-
This compound cells
-
Cas9-expressing plasmid (e.g., pX458)
-
sgRNA-expressing plasmid targeting the gene of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin (for selection)
-
Genomic DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I
Protocol:
-
sgRNA Design and Cloning: Design and clone a target-specific sgRNA into a suitable expression vector.
-
Transfection: Co-transfect this compound cells with the Cas9 and sgRNA plasmids using a suitable transfection reagent.
-
Selection: 24-48 hours post-transfection, add puromycin to the culture medium to select for transfected cells.
-
Clonal Isolation: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual knockout clones.
-
Genomic DNA Extraction and PCR: Expand individual clones and extract genomic DNA. Amplify the genomic region targeted by the sgRNA using PCR.
-
Mutation Detection: Use the T7 Endonuclease I assay or Sanger sequencing to screen for the presence of insertions or deletions (indels) at the target site.
-
Validation: Confirm the absence of the target protein by Western blot analysis.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the activation of signaling pathways by Western blot. Specific antibody concentrations and incubation times should be optimized for each target protein.
Materials:
-
This compound cell lysates (treated and untreated)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-SMAD2/3, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Autophagy Detection by LC3 Staining and Puncta Quantification
This protocol describes the detection of autophagy by immunofluorescence staining of LC3 and quantification of LC3 puncta.
Materials:
-
This compound cells grown on coverslips
-
Autophagy inducer (e.g., rapamycin or starvation medium)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-LC3 primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat this compound cells with an autophagy inducer for the desired time.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block the cells with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an induction of autophagy.[4]
Visualization of Pathways and Workflows
Graphical representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows relevant to gene function discovery in this compound cells.
Caption: Workflow for a genome-wide CRISPR-Cas9 screen in this compound cells.
Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.
Caption: Key components of the ATM-mediated DNA damage response pathway.
Caption: The canonical TGF-β signaling pathway via SMAD proteins.
Conclusion
This compound cells represent a powerful and efficient tool for the discovery of novel gene functions. Their near-haploid nature greatly simplifies genetic manipulation and phenotypic analysis, making them an ideal platform for high-throughput CRISPR-Cas9 screens and for the detailed investigation of cellular pathways. This technical guide provides researchers with the foundational knowledge, experimental protocols, and data visualization tools necessary to effectively utilize this compound cells in their research endeavors. By leveraging the advantages of this unique cell line, scientists can accelerate the pace of discovery in functional genomics and contribute to the development of new therapeutic strategies.
References
Target Identification in Drug Discovery: A Technical Guide to Preliminary Studies Using HAP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the human near-haploid HAP-1 cell line in preliminary studies for target identification and validation. This compound cells offer a unique and powerful platform for genetic screens due to their functional haploidy, which allows for the immediate phenotypic expression of single gene mutations. This guide provides an overview of the advantages of this compound cells, detailed experimental protocols for their use in CRISPR-Cas9 based screening, and examples of their application in dissecting critical cellular signaling pathways.
The this compound Cell Line: A Powerful Tool for Genetic Screens
The this compound cell line, derived from the KBM-7 chronic myelogenous leukemia cell line, is a cornerstone for functional genomics and target identification.[1][2] Its primary advantage lies in its near-haploid karyotype, meaning most genes are present in only a single copy.[1][3] This characteristic circumvents the challenge of biallelic gene disruption required in diploid cells, making this compound cells exceptionally amenable to genetic manipulation and loss-of-function screens.[3]
Key advantages of using this compound cells include:
-
Simplified Genetics: With only one allele for most genes, a single genetic perturbation (e.g., via CRISPR-Cas9) is sufficient to achieve a complete loss of function, resulting in a clear and immediate phenotype.[3]
-
Rapid Doubling Time: this compound cells exhibit a fast growth rate, enabling quicker experimental turnaround times.[4]
-
Ease of Transfection and Single-Cell Cloning: These cells are readily transfected with genetic material and can be easily clonally expanded, facilitating the isolation and characterization of specific mutant cell lines.[2][4]
-
Broad Applicability: this compound cells have been successfully utilized across various research areas, including virology, apoptosis, drug validation, and the study of fundamental cellular processes.[5]
While this compound cells are a powerful tool, it is important to note their tendency to spontaneously diploidize over time in culture.[4] Therefore, regular monitoring of ploidy is recommended to ensure the integrity of experimental results.
Experimental Protocols
This section provides detailed methodologies for the culture, genetic modification, and analysis of this compound cells in the context of target identification studies.
This compound Cell Culture and Maintenance
Proper cell culture technique is critical for maintaining the health and haploid state of this compound cells.
Materials:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Medium: Culture this compound cells in IMDM supplemented with 10% FBS and 1% Pen/Strep.[6][7]
-
Thawing: Rapidly thaw frozen vials of this compound cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed culture medium and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium and transfer to a culture flask.[8]
-
Passaging: this compound cells should be passaged every 2-3 days to maintain a confluency of no more than 75%.[7][8] To passage, aspirate the medium, wash the cells once with PBS, and add a minimal volume of 0.05% Trypsin-EDTA. Incubate at 37°C for 3-5 minutes until the cells detach. Neutralize the trypsin with culture medium and re-seed a fraction of the cells into a new flask.[7]
-
Freezing: To cryopreserve this compound cells, resuspend the cell pellet in a freezing medium composed of IMDM, 20% FBS, and 10% DMSO.[8]
CRISPR-Cas9 Knockout Screening in this compound Cells
CRISPR-Cas9 technology enables genome-wide or targeted gene knockouts to identify genes essential for a specific phenotype.
Materials:
-
Lentiviral particles carrying a pooled sgRNA library and Cas9
-
This compound cells
-
Polybrene or other transduction-enhancing reagent
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-Generation Sequencing (NGS) platform
Protocol:
-
Lentiviral Transduction: Seed this compound cells to be 50-70% confluent on the day of transduction. Add the lentiviral supernatant containing the sgRNA library to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.[9] The addition of polybrene (4-8 µg/mL) can enhance transduction efficiency.
-
Antibiotic Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of selection antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain selection for 3-5 days until a stable population of transduced cells is established.
-
Phenotypic Selection: Apply a selective pressure to the population of knockout cells. This could be treatment with a cytotoxic compound, induction of a specific signaling pathway, or any other condition that allows for the enrichment of cells with a desired phenotype (e.g., resistance to a drug).
-
Genomic DNA Extraction and sgRNA Amplification: Harvest genomic DNA from both the selected and control cell populations. Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.[9]
-
Next-Generation Sequencing (NGS) and Data Analysis: Sequence the amplified sgRNA libraries using an NGS platform. Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the selected population compared to the control. This allows for the identification of "hit" genes that, when knocked out, confer the selected phenotype.
Downstream Functional Assays
Following the identification of candidate target genes from a primary screen, further validation is necessary. This often involves generating individual knockout cell lines for the hit genes and subjecting them to more detailed functional assays.
2.3.1. Cell Viability Assays
Cell viability assays are used to assess the effect of a gene knockout on cell proliferation and survival, particularly in the context of drug treatment.
Materials:
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed an equal number of wild-type and knockout this compound cells into the wells of a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the compound of interest. Include untreated wells as a control.
-
Incubation: Incubate the plates for a period of time relevant to the compound's mechanism of action (typically 24-72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the untreated control and plot dose-response curves to determine the IC50 value for each cell line.
2.3.2. Apoptosis Assays
Apoptosis assays can determine if a gene knockout sensitizes cells to programmed cell death.
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
Protocol:
-
Cell Treatment: Treat wild-type and knockout this compound cells with the apoptosis-inducing agent.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Data Presentation: Quantitative Insights from this compound Screens
The output of a CRISPR screen is a list of genes whose knockout leads to a specific phenotype. This data is typically presented in tables that rank genes based on the statistical significance of their enrichment or depletion.
Table 1: Illustrative Results from a CRISPR-Cas9 Screen for Drug Resistance in this compound Cells
| Gene Symbol | Description | Log2 Fold Change (Resistant vs. Control) | p-value |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 5.2 | 1.5 x 10-8 |
| TOP2A | Topoisomerase (DNA) II Alpha | -4.8 | 3.2 x 10-7 |
| BCL2L1 | BCL2 Like 1 | 3.9 | 5.1 x 10-6 |
| CASP3 | Caspase 3 | -3.5 | 8.9 x 10-6 |
| ... | ... | ... | ... |
This table provides a simplified, illustrative example of data obtained from a CRISPR screen. The Log2 Fold Change indicates the enrichment (positive values) or depletion (negative values) of sgRNAs targeting a specific gene in the drug-resistant population. A lower p-value indicates a higher statistical significance.
Table 2: Validation of Screen Hits by IC50 Determination in this compound Knockout Cell Lines
| Gene Knockout | Compound X IC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | 1.2 | 1.0 |
| ABCB1 KO | 0.05 | 0.04 |
| TOP2A KO | 10.5 | 8.8 |
| BCL2L1 KO | 0.2 | 0.17 |
| CASP3 KO | 8.9 | 7.4 |
This table illustrates how individual knockout cell lines can be used to validate the findings of a primary screen. The IC50 values demonstrate the shift in drug sensitivity upon the knockout of a specific gene.
Mandatory Visualizations: Pathways and Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams were generated using the DOT language.
Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen in this compound cells.
Signaling Pathways
This compound cells have been instrumental in elucidating the components of various signaling pathways. Below are diagrams for the WNT and Necroptosis pathways, which have been studied using this cell line.
WNT Signaling Pathway
Caption: Canonical WNT signaling pathway.
Necroptosis Signaling Pathway
Caption: TNFα-induced necroptosis signaling pathway.
Conclusion
This compound cells represent a highly efficient and effective system for preliminary target identification and validation studies. Their near-haploid nature greatly simplifies the process of generating and interpreting data from genetic screens, particularly with the advent of CRISPR-Cas9 technology. By following the detailed protocols outlined in this guide, researchers can leverage the power of this compound cells to uncover novel drug targets and gain deeper insights into the genetic underpinnings of disease. The combination of robust screening methodologies, quantitative data analysis, and clear visualization of complex biological systems provides a comprehensive framework for advancing early-stage drug discovery programs.
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequently asked questions for HAP1 knockout cell lines [horizondiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture [protocols.io]
- 7. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Power of a Near-Haploid Genome: A Technical Guide to the HAP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
The HAP-1 cell line, a near-haploid human cell line, has emerged as a powerful and versatile tool in the field of genetics, functional genomics, and drug discovery. Its unique genomic characteristics, particularly the presence of a single copy for the majority of its genes, offer an unprecedented advantage for studying the direct impact of genetic modifications. This technical guide provides an in-depth exploration of the this compound genome, its unique features, and detailed methodologies for its application in research.
Core Genomic Features of this compound Cells
The this compound cell line was derived from the male chronic myeloid leukemia (CML) cell line KBM-7.[1][2] Through a series of cell culture and selection processes, this compound cells emerged as an adherent cell line with a near-haploid karyotype.[3] This key feature simplifies genetic studies, as a single targeted mutation is sufficient to generate a complete knockout phenotype, eliminating the complexity of biallelic targeting required in diploid cells.[4][5]
Karyotype and Chromosomal Aberrations
While predominantly haploid, the this compound genome is characterized by specific, well-defined chromosomal abnormalities. Understanding these features is crucial for experimental design and data interpretation.
A key characteristic of the parental KBM-7 cell line, and retained in this compound cells, is the Philadelphia chromosome.[1][2] This is a reciprocal translocation between chromosome 9 and 22, specifically t(9;22)(q34;q11), which results in the BCR-ABL1 fusion gene, a hallmark of CML.[2]
Standard this compound cells have lost the second copy of chromosome 8 that is present in the parental KBM-7 line.[1][3] However, they retain a duplicated ~30 megabase fragment of chromosome 15, which is translocated to the long arm of chromosome 19.[1][2][6] This duplicated region contains approximately 330 genes.[1] For studies involving genes within this region, it is important to be aware of their diploid status.
To address the disomy of the chromosome 15 fragment, a fully haploid human cell line, termed eHAP, was generated from this compound cells using CRISPR-Cas9 technology to remove the duplicated segment.[6]
Genetic Stability and Diploidization
This compound cells have a tendency to spontaneously diploidize over time in culture.[4][7] The rate of diploidization can vary, but it is a critical factor to monitor, especially for long-term experiments.[4][8] It is recommended to use low-passage cells and regularly assess the ploidy status of the culture.[1][7]
Quantitative Genomic and Cellular Data
The following tables summarize key quantitative data for the this compound cell line, providing a quick reference for researchers.
| Feature | Value | Source(s) |
| Ploidy | Near-haploid | [1][2] |
| Origin | Human Chronic Myeloid Leukemia (KBM-7) | [1][2][3] |
| Sex | Male (with loss of Y chromosome) | [5] |
| Doubling Time | Approximately 48 hours | [2] |
| Adherence | Adherent | [3] |
| Philadelphia Chromosome | Present (t(9;22)(q34;q11)) | [1][2] |
| Chromosome 8 | Haploid | [1][3] |
| Chromosome 15 Fragment | Duplicated (~30 Mb) | [1][2][6] |
| Number of Genes in Duplicated Fragment | ~330 | [1] |
| Data Type | Availability | Notes | Source(s) |
| Whole Genome Sequencing | Available | Provides a comprehensive view of the genetic landscape. | [9] |
| Transcriptome (RNA-seq) | Available | Transcripts per million (TPM) data is available for gene expression analysis. A TPM of 3 or less is generally considered as not expressed. | [4][10][11][12] |
Key Experimental Protocols
The unique characteristics of this compound cells make them particularly amenable to a variety of genetic and cellular assays. Below are detailed methodologies for key experiments.
Cell Culture and Maintenance
Proper cell culture technique is paramount for maintaining the health and near-haploid state of this compound cells.
Culture Medium:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Passaging:
-
Aspirate the culture medium.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with culture medium.
-
Gently resuspend the cells and transfer a 1:10 to 1:15 dilution to a new culture dish.
-
Cells should be passaged every 2-3 days and should not exceed 75% confluency.[3]
Cryopreservation:
-
Harvest cells as described for passaging.
-
Centrifuge at 300 x g for 3 minutes.
-
Resuspend the cell pellet in freezing medium (IMDM + 20% FBS + 10% DMSO).
-
Transfer to cryovials and place in a controlled-rate freezing container at -80°C overnight.
-
Transfer to liquid nitrogen for long-term storage.[1]
Generation of Knockout Cell Lines using CRISPR-Cas9
The near-haploid nature of this compound cells makes them an ideal system for generating knockout cell lines with high efficiency.
Materials:
-
This compound cells
-
Cas9 nuclease expression vector
-
sgRNA expression vector targeting the gene of interest
-
Transfection reagent (e.g., Lipofection or electroporation)
-
Puromycin (for selection, if applicable)
Methodology:
-
sgRNA Design: Design and clone one or more sgRNAs targeting an early exon of the gene of interest into an appropriate expression vector.[13]
-
Transfection: Co-transfect this compound cells with the Cas9 and sgRNA expression vectors. Lipofection and electroporation are both effective methods for this compound cell transfection.[2][14][15]
-
Selection (Optional): If the sgRNA vector contains a selection marker like puromycin resistance, apply the appropriate antibiotic to enrich for transfected cells.
-
Clonal Isolation: After selection (or a few days post-transfection if no selection is used), dilute the cells to a single-cell suspension and plate at a very low density to allow for the growth of individual colonies.
-
Expansion and Screening: Pick individual clones and expand them.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each clone and perform PCR to amplify the targeted region.
-
Sequence Verification: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).[13]
-
Protein Validation: Confirm the absence of the target protein by Western blot or other relevant protein detection methods.[2]
High-Throughput CRISPR-Cas9 Screens
This compound cells are extensively used for genome-wide and pathway-specific CRISPR-Cas9 screens to identify genes involved in various biological processes.
Workflow:
-
Library Transduction: Transduce a population of this compound cells with a pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.[16]
-
Selection: Apply a selection pressure relevant to the biological question (e.g., drug treatment, exposure to a pathogen, or induction of a specific signaling pathway).
-
Genomic DNA Extraction: Isolate genomic DNA from both the selected and control (unselected) cell populations.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform high-throughput sequencing.[17]
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the selected population compared to the control. This allows for the identification of genes that, when knocked out, confer resistance or sensitivity to the selection pressure.[17]
Drug Sensitivity Assays
The isogenic nature of this compound knockout cell lines makes them an excellent platform for validating drug targets and understanding mechanisms of drug resistance.
Methodology:
-
Cell Seeding: Seed wild-type and knockout this compound cells in parallel in 96-well plates at an appropriate density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the compound of interest. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to the drug's mechanism of action (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) for both the wild-type and knockout cell lines. A significant shift in the IC50 value in the knockout line indicates that the targeted gene is involved in the cellular response to the drug.[18]
Visualizing Cellular Processes in this compound Cells
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows frequently studied in this compound cells.
Canonical WNT Signaling Pathway
The WNT signaling pathway plays a crucial role in development and disease. This compound cells have been used in genome-wide screens to identify new components of this pathway.[5][19]
Caption: Canonical WNT signaling pathway.
Necroptosis Signaling Pathway
This compound cells have been utilized in CRISPR screens to identify essential genes in the necroptosis pathway, a form of programmed necrosis.[16][20]
Caption: Simplified necroptosis signaling pathway.
CRISPR-Cas9 Knockout Workflow in this compound Cells
This diagram outlines the key steps involved in generating a knockout this compound cell line.
Caption: Workflow for generating this compound knockout cells.
Conclusion
The this compound cell line represents a paradigm shift in functional genomics, offering a streamlined and powerful system for dissecting gene function. Its near-haploid genome, coupled with the precision of CRISPR-Cas9 technology, provides an unparalleled platform for generating clean genetic knockouts and conducting high-throughput screens. By understanding its unique genomic features and employing robust experimental protocols, researchers can leverage the this compound cell line to accelerate discovery in basic research, disease modeling, and the development of novel therapeutics.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Frequently asked questions for HAP1 knockout cell lines [horizondiscovery.com]
- 3. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Set yourself up for success with HAP1 cell lines [horizondiscovery.com]
- 7. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Screen Identifies Compounds Capable of Selecting for Haploidy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Beyond the western blot: The advantages of HAP1 cells [horizondiscovery.com]
- 19. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic genetic mapping of necroptosis identifies SLC39A7 as modulator of death receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Effective Culturing of HAP-1 Cells: An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
HAP-1 cells are a near-haploid human cell line derived from the KBM-7 chronic myelogenous leukemia cell line.[1][2] Their haploid nature makes them a powerful tool for genetic screens and gene editing, as only a single allele needs to be targeted to observe a phenotype.[1][3] This characteristic, combined with their rapid doubling time and ease of transfection, has led to their widespread use in various research areas, including DNA damage repair, autophagy, apoptosis, and virology. This document provides a comprehensive guide to the effective culture of this compound cells, including detailed protocols for routine maintenance, cryopreservation, and thawing, as well as quantitative data to ensure optimal growth and experimental reproducibility.
Quantitative Data for this compound Cell Culture
Successful cell culture relies on maintaining optimal conditions. The following table summarizes key quantitative parameters for culturing this compound cells.
| Parameter | Recommended Value | Notes |
| Doubling Time | 12-48 hours | Growth rates can vary between different knockout clonal lines.[1][2] |
| Maximum Confluency | 75% | Exceeding this density can negatively impact cell health and viability.[4][5] |
| Split Ratio | 1:10 to 1:20 | Passage every 2-3 days depending on the initial seeding density.[5] |
| Seeding Density (Transfection) | 500,000 cells/well | For a 6-well plate, seeded the day before transfection. |
| Seeding Density (Imaging) | 50,000 cells/plate | For a 35 mm high µ-dish.[6] |
| Centrifugation Speed | 300 x g | For 3-5 minutes.[4] |
| Trypsin Concentration | 0.05% | Incubate for 3-5 minutes at 37°C.[4][5] |
Experimental Protocols
Materials and Reagents
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol 1: Thawing and Establishing this compound Cell Cultures
-
Prior to thawing, pre-warm the complete culture medium (IMDM supplemented with 10% FBS and 1% Pen/Strep) to 37°C.
-
Rapidly thaw the cryovial of this compound cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the cryovial with 70% ethanol.
-
In a sterile cell culture hood, carefully transfer the cell suspension into a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium.
-
Optional: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Aspirate the supernatant without disturbing the cell pellet and resuspend the cells in 10 mL of fresh, pre-warmed complete culture medium.[4]
-
Transfer the cell suspension to a 10 cm culture dish.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the medium after 24 hours to remove any residual cryoprotectant.
-
Monitor the cells closely for the next 48 hours.
Protocol 2: Routine Maintenance and Sub-culturing of this compound Cells
-
Examine the cells under a microscope to assess confluency. Cells should be passaged when they reach 70-75% confluency.
-
Aspirate the culture medium from the dish.
-
Gently wash the cell monolayer with sterile PBS to remove any remaining medium and serum.
-
Add 1-2 mL of 0.05% Trypsin-EDTA to the dish, ensuring the entire cell surface is covered.
-
Incubate at 37°C for 3-5 minutes, or until the cells begin to detach.
-
Add 5-10 mL of pre-warmed complete culture medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count to determine the cell density.
-
Seed new culture dishes at the desired density, using a split ratio of 1:10 to 1:20.[5]
-
Add the appropriate volume of pre-warmed complete culture medium to the new dishes.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Cryopreservation of this compound Cells
-
Follow steps 2-7 of the sub-culturing protocol to harvest the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (e.g., complete culture medium with 20% FBS and 10% DMSO, or a 1:1 mixture of Medium A: IMDM + 20% FBS and Medium B: IMDM + 20% FBS + 20% DMSO).[4][5]
-
Aliquot the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours to allow for slow cooling.
-
For long-term storage, transfer the cryovials to a liquid nitrogen freezer.
Visualizing Experimental Workflows and Signaling Pathways
This compound Cell Culture Workflow
The following diagram illustrates the general workflow for culturing this compound cells, from initial thawing to expansion and cryopreservation for future use.
Caption: A flowchart of the this compound cell culture process.
WNT Signaling Pathway
This compound cells have been utilized in genetic screens to identify regulators of the WNT signaling pathway.[7] The diagram below provides a simplified overview of this pathway, which plays a crucial role in embryonic development and cancer.
Caption: Overview of the canonical WNT signaling pathway.
Conclusion
This compound cells represent a valuable model system for genetic and molecular biology research. Adherence to the detailed protocols and quantitative guidelines presented in this application note will facilitate the effective and reproducible culture of these cells. Proper cell handling and maintenance are paramount to ensuring the validity of experimental results obtained using this powerful research tool. Researchers should also be mindful of the tendency of this compound cells to diploidize over time and consider monitoring ploidy for long-term experiments.[6][8]
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HAP1 cells - Wikipedia [en.wikipedia.org]
- 3. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms [mdpi.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 6. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Set yourself up for success with HAP1 cell lines [horizondiscovery.com]
A Step-by-Step Guide to CRISPR-Cas9 Gene Editing in HAP-1 Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for CRISPR-Cas9-mediated gene editing in the human near-haploid cell line, HAP-1. This compound cells are a powerful tool for genetic studies due to their haploid nature, which simplifies the generation of complete knockout phenotypes as only a single allele needs to be targeted.[1][2][3][4][5][6] These protocols cover the entire workflow, from initial cell culture and sgRNA design to the validation of successfully edited clonal cell lines.
I. Quantitative Data Summary
For successful and reproducible CRISPR-Cas9 experiments in this compound cells, it is crucial to optimize several quantitative parameters. The following tables provide a summary of key data points for easy reference and comparison.
Table 1: this compound Cell Culture and Transfection Parameters
| Parameter | Recommended Value/Range | Notes |
| Doubling Time | ~12-16 hours | Can vary based on culture conditions.[7] |
| Seeding Density (6-well plate) | 5 x 10^5 cells/well | For transfection the following day.[8] |
| Transfection Confluency | 70-90% | Optimal for high transfection efficiency.[1][9][10] |
| Transfection Reagent | Lipofectamine 2000 or 3000 | Both have been shown to be effective in this compound cells.[1] |
| DNA to Lipofectamine Ratio | 1:2 to 1:3 (µg:µL) | Optimization may be required for large plasmids.[11] |
| Transfection Efficiency | Up to 70-90% | Can be lower with larger plasmids.[1] |
Table 2: Antibiotic Selection Concentrations
| Antibiotic | Working Concentration Range | Notes |
| Puromycin | 0.5-10 µg/mL | A kill curve is recommended to determine the optimal concentration for your specific this compound cells.[6][12][13][14][15][16] |
| Blasticidin | 1-20 µg/mL | A kill curve is essential for each new cell line and antibiotic batch.[2][17][18][19] |
II. Experimental Workflow
The overall workflow for CRISPR-Cas9 gene editing in this compound cells is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages involved.
III. Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for each phase of the CRISPR-Cas9 gene editing workflow in this compound cells.
Protocol 1: sgRNA Design and Cloning
-
sgRNA Design:
-
Identify the target gene and exon for knockout.
-
Use an online sgRNA design tool to identify potential 20-nucleotide guide sequences. Choose guides that target an early exon and have a high on-target score and low off-target score. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[20]
-
Design 2-3 sgRNAs per target gene to increase the likelihood of successful knockout.[21]
-
-
sgRNA Oligo Annealing and Cloning:
-
Order sense and antisense DNA oligonucleotides for each sgRNA.
-
Anneal the sense and antisense oligos to create a double-stranded DNA insert.
-
Clone the annealed oligos into a suitable sgRNA expression vector containing the Cas9 nuclease and a selection marker (e.g., puromycin or blasticidin resistance). Ligate the insert into the BbsI-digested vector.[4]
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: this compound Cell Culture and Transfection
-
This compound Cell Culture:
-
Culture this compound cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days, ensuring they do not exceed 75% confluency.[7]
-
-
Transfection:
-
The day before transfection, seed 5 x 10^5 this compound cells per well in a 6-well plate in antibiotic-free medium.[8]
-
On the day of transfection, ensure the cells are 70-90% confluent.[9][10]
-
For each well, prepare the following transfection complexes using Lipofectamine 2000:
-
Solution A: Dilute 2.5 µg of the CRISPR plasmid DNA in 250 µL of Opti-MEM I Reduced Serum Medium.
-
Solution B: Dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM I Reduced Serum Medium and incubate for 5 minutes at room temperature.
-
-
Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[9][22]
-
Add the 500 µL of DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-48 hours before starting antibiotic selection. The medium can be changed after 4-6 hours if toxicity is observed.[9]
-
Protocol 3: Antibiotic Selection and Kill Curve
-
Antibiotic Kill Curve (Recommended):
-
To determine the optimal antibiotic concentration, plate this compound cells at a low density in a multi-well plate.
-
The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., 0.5-10 µg/mL for puromycin or 1-20 µg/mL for blasticidin).[14]
-
Incubate the cells and replenish the antibiotic-containing medium every 2-3 days.
-
Monitor cell viability for 7-10 days. The optimal concentration is the lowest concentration that results in 100% cell death in the non-transfected control wells.[14]
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin or blasticidin.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transfected control cells are dead (typically 3-7 days).
-
Protocol 4: Single-Cell Cloning by Limiting Dilution
-
Cell Preparation:
-
Trypsinize the pool of antibiotic-resistant cells and resuspend them in fresh medium to create a single-cell suspension.
-
Count the cells and dilute them to a final concentration of 0.5-1 cell per 100 µL. This low concentration increases the probability of isolating single clones.[23]
-
-
Plating:
-
Plate 100 µL of the diluted cell suspension into each well of multiple 96-well plates.[23]
-
Incubate the plates undisturbed for 10-14 days, monitoring for colony formation.
-
-
Clonal Expansion:
-
Identify wells that contain a single colony.
-
Once colonies are of a sufficient size, trypsinize and transfer each clone to a larger well (e.g., a 24-well plate) for expansion.
-
Protocol 5: Validation of Gene Editing
-
Genomic DNA Extraction:
-
Once the clonal populations have expanded sufficiently, harvest a portion of the cells for genomic DNA (gDNA) extraction.
-
A simple lysis method can be used:
-
Pellet the cells and resuspend in a buffer containing Proteinase K.
-
Incubate at 55°C to lyse the cells and digest proteins, followed by heat inactivation of the Proteinase K.[24]
-
-
The resulting lysate can be used directly as a template for PCR.
-
-
Mutation Detection - T7 Endonuclease I (T7E1) Assay:
-
Design PCR primers to amplify a 400-1000 bp region surrounding the sgRNA target site.[25]
-
Amplify the target region from the gDNA of each clone.
-
Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.[25][26]
-
Digest the annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.[26]
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of an indel mutation.[26][27]
-
-
Mutation Confirmation - Sanger Sequencing:
-
For clones that show evidence of editing in the T7E1 assay, perform PCR amplification of the target region and purify the PCR product.
-
Send the purified PCR product for Sanger sequencing to determine the exact nature of the indel mutation and to confirm a frameshift leading to a premature stop codon for knockout studies.[28][29][30]
-
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the validation phase, from a mixed population of cells to a confirmed clonal cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Blasticidin S HCl | Thermo Fisher Scientific - AU [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. casellaslab.github.io [casellaslab.github.io]
- 5. synthego.com [synthego.com]
- 6. stemcell.com [stemcell.com]
- 7. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 8. Frequently asked questions for HAP1 knockout cell lines [horizondiscovery.com]
- 9. genscript.com [genscript.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. agscientific.com [agscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. tools.mirusbio.com [tools.mirusbio.com]
- 16. gentarget.com [gentarget.com]
- 17. invivogen.com [invivogen.com]
- 18. abo.com.pl [abo.com.pl]
- 19. toku-e.com [toku-e.com]
- 20. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 21. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Limiting Dilution & Clonal Expansion [protocols.io]
- 24. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 25. pnabio.com [pnabio.com]
- 26. neb.com [neb.com]
- 27. diagenode.com [diagenode.com]
- 28. idtdna.com [idtdna.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
Application Note: A Guide to Successful High-Throughput Screening with HAP1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The choice of cell model is critical to the success of any HTS campaign. HAP1 cells, a near-haploid human cell line, have emerged as a powerful tool for genetic and compound screens.[1][2] Derived from the KBM-7 chronic myelogenous leukemia cell line, HAP1 cells offer the unique advantage of carrying only a single copy of most genes.[1] This haploidy means that mutations are not masked by a second allele, providing a direct genotype-to-phenotype link that is invaluable for target identification and validation.[2]
HAP1 cells are amenable to CRISPR-Cas9 gene editing and have been successfully used in a wide array of research areas, including the study of DNA damage response pathways, apoptosis, and autophagy.[3][4] Their rapid doubling time and ease of transfection further enhance their suitability for HTS applications.[1]
This application note provides a comprehensive guide to performing a successful HTS campaign using HAP1 cells, covering cell culture, assay development, a detailed screening protocol, and data analysis.
HAP1 Cell Culture and Maintenance
Consistent and careful cell culture is the foundation of a reproducible HTS. HAP1 cells are adherent and should be maintained at a maximum confluence of 75% to ensure their health and viability.[5][6]
Protocol 1: Routine Culture of HAP1 Cells
Materials:
-
HAP1 cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium consisting of IMDM supplemented with 10% FBS and 1% Pen/Strep.
-
Cell Seeding: Culture HAP1 cells in T75 flasks with 10-15 mL of complete medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Passage the cells every 2-3 days or when they reach 70-75% confluency. a. Aspirate the medium and wash the cell monolayer once with PBS. b. Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete medium. d. Gently pipette the cell suspension up and down to ensure a single-cell suspension. e. Transfer a fraction of the cell suspension (typically a 1:10 to 1:20 dilution) to a new flask with fresh medium.
-
Ploidy Monitoring: It is important to note that HAP1 cells can spontaneously diploidize over time.[7] For genetic screens where haploidy is critical, regular ploidy analysis via flow cytometry is recommended.[8][9]
HTS Assay Development and Optimization
Before initiating a large-scale screen, the assay must be optimized and validated in a small-scale format (e.g., 96- or 384-well plates) to ensure its robustness and reliability.
Key Optimization Parameters
-
Cell Seeding Density: The optimal number of cells per well should be determined to ensure a sufficient signal window without overgrowth during the assay period. A typical starting point for HAP1 cells in a 384-well plate is between 1,500 and 5,000 cells per well.[10]
-
DMSO Tolerance: Most compound libraries are dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not adversely affect cell viability or the assay signal.
-
Assay Window and Z'-Factor: The quality of an HTS assay is often assessed by its Z'-factor, which takes into account the dynamic range of the assay and the variability of the signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11][12]
Protocol 2: Cell Seeding Density and DMSO Tolerance Optimization
Materials:
-
HAP1 cells
-
384-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO
Procedure:
-
Cell Seeding: Seed a 384-well plate with a range of HAP1 cell densities (e.g., 1,000 to 10,000 cells/well) in a final volume of 40 µL of complete medium.[10]
-
DMSO Titration: To a separate plate with the determined optimal cell density, add serial dilutions of DMSO (e.g., from 2% down to 0.015%) to the wells. Include wells with medium only (no cells) as a background control and cells with no DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired assay duration (e.g., 48 or 72 hours).
-
Signal Detection: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence) on a plate reader.
-
Data Analysis:
-
Plot cell number versus signal to determine the linear range and optimal seeding density.
-
Plot DMSO concentration versus cell viability to determine the maximum tolerated DMSO concentration (typically ≤0.5%).
-
High-Throughput Screening Protocol: A Cytotoxicity Assay Example
This protocol outlines a typical workflow for a primary HTS campaign to identify cytotoxic compounds using HAP1 cells in a 384-well format.
Protocol 3: HTS Cytotoxicity Assay
Materials:
-
Optimized HAP1 cell suspension
-
384-well assay plates
-
Compound library (e.g., at 10 mM in DMSO)
-
Acoustic liquid handler or pintool for compound dispensing
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 40 nL) of each compound from the library into the wells of the 384-well assay plates to achieve a final concentration of 10 µM.
-
Designate columns for controls:
-
Negative Control: Dispense DMSO only (e.g., columns 1 and 2).
-
Positive Control: Dispense a known cytotoxic compound like Staurosporine (e.g., to a final concentration of 1 µM in columns 23 and 24).
-
-
-
Cell Seeding:
-
Prepare a suspension of HAP1 cells at the optimized density (e.g., 3,000 cells/40 µL).
-
Dispense 40 µL of the cell suspension into each well of the compound-plated 384-well plates. To minimize evaporation or "edge effects," consider not using the outer rows and columns for experimental wells, instead filling them with media.[10]
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Signal Detection:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 20 µL of the viability reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Presentation and Analysis
Proper data analysis is crucial for hit identification. Raw data from the plate reader should be normalized, and the Z'-factor for each plate should be calculated to ensure data quality.
Z'-Factor Calculation
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An acceptable Z'-factor is generally ≥ 0.5.[11]
Hit Identification
A common method for hit identification is to use the mean and standard deviation of the negative controls (DMSO wells). For a cytotoxicity screen, a "hit" could be defined as any compound that reduces cell viability by more than three times the standard deviation of the negative control.
Data Summary
The following tables provide an example of optimized parameters and expected results for an HTS cytotoxicity assay with HAP1 cells.
| Parameter | Optimized Value |
| Plate Format | 384-well |
| Seeding Density | 3,000 cells/well |
| Assay Volume | 40 µL |
| Incubation Time | 72 hours |
| Max DMSO Concentration | 0.5% |
| Assay Performance Metrics (Example Data) | |
| Control | Mean Luminescence (RLU) |
| Negative (DMSO) | 85,000 |
| Positive (Staurosporine) | 5,000 |
| Calculated Metric | Value |
| Signal-to-Background | 17 |
| Z'-Factor | 0.72 |
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
HTS Workflow
Caption: High-throughput screening workflow for a cell-based cytotoxicity assay.
Intrinsic Apoptosis Signaling Pathway
HAP1 cells are frequently used to study apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, often targeted in cancer drug discovery.
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
Conclusion
HAP1 cells provide a robust and genetically tractable platform for high-throughput screening. Their near-haploid nature simplifies the interpretation of screening results and accelerates the identification of novel drug targets and mechanisms of action. By following the detailed protocols for cell culture, assay optimization, and data analysis outlined in this application note, researchers can maximize the success of their HTS campaigns and leverage the full potential of this powerful cell model in drug discovery and development.
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioradiations.com [bioradiations.com]
- 3. Probing DNA damage response pathways [horizondiscovery.com]
- 4. Top peer reviewed scientific articles using HAP1 cell lines [horizondiscovery.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. dawinbio.com [dawinbio.com]
- 7. Set yourself up for success with HAP1 cell lines [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Transfection Methods and Efficiency in HAP-1 Cells: Application Notes and Protocols
Introduction
HAP-1 cells, a near-haploid human cell line derived from the KBM-7 cell line, have become a valuable tool in biomedical and genetic research, particularly in the context of CRISPR/Cas9-based gene editing.[1][2] Their haploid nature simplifies genetic screens and functional studies, as only a single allele needs to be modified to observe a phenotype.[2] Achieving high transfection efficiency is paramount for the successful genetic manipulation of these cells. This document provides detailed application notes and protocols for the transfection of this compound cells, targeting researchers, scientists, and drug development professionals. We will explore various transfection methods, present comparative data on their efficiencies, and provide step-by-step protocols for optimal results.
Cell Line Characteristics
This compound cells were derived from a patient with chronic myeloid leukemia. They are an adherent cell line that is relatively easy to culture.[3] A key characteristic of this compound cells is their tendency to spontaneously diploidize over time in culture; therefore, it is crucial to use low-passage cells and regularly monitor their ploidy status to ensure the integrity of experimental results.[4][5]
Transfection Methods for this compound Cells
Several methods have been successfully employed to introduce nucleic acids into this compound cells, including lipid-based transfection, electroporation, and viral transduction. The choice of method often depends on the experimental goals, such as transient or stable expression, the type of nucleic acid being delivered, and the desired transfection efficiency.
Quantitative Data Summary
The following table summarizes the reported transfection efficiencies for various methods in this compound cells. It is important to note that efficiencies can vary depending on the specific plasmid or siRNA used, cell passage number, and confluency at the time of transfection.
| Transfection Method | Reagent/System | Reported Efficiency | Key Considerations |
| Lipid-Based | DharmaFECT 1 | Relatively high with low toxicity | Routinely used for this compound cells. |
| Lipofectamine 2000 | 70-90%[1] | High efficiency but can be associated with higher cytotoxicity.[1][6] | |
| Lipofectamine 3000 | 70-90%[1] | Reported to have lower toxicity compared to Lipofectamine 2000.[7][8] | |
| XtremeGene 9 | Variable, can be low (<2%)[5][9] | Some users report difficulty in achieving high efficiency.[9] | |
| Viromer RED/YELLOW | 10-60%[1] | Efficiency can be user-dependent.[1] | |
| Electroporation | Neon Transfection System | ~70%[1] | Highly effective, especially for hard-to-transfect cells.[5] |
| Viral Transduction | Lentivirus | Up to 100%[10] | Suitable for stable expression and high efficiency in difficult-to-transfect cells.[10][11] |
Experimental Protocols
Lipid-Based Transfection using Lipofectamine 3000
This protocol is optimized for the transient transfection of plasmid DNA into this compound cells in a 6-well plate format.
Materials:
-
This compound cells
-
Complete culture medium (e.g., IMDM with 10% FBS)
-
Plasmid DNA (high purity)
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed 5 x 10^5 this compound cells per well in a 6-well plate with 2 mL of complete culture medium. Cells should be 70-90% confluent at the time of transfection.
-
DNA and Reagent Preparation:
-
In a sterile tube, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™ I Medium. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate sterile tube, dilute 5 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted DNA and the diluted Lipofectamine 3000 Reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 250 µL of DNA-lipid complex dropwise to each well containing the this compound cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analyzing for gene expression.
Electroporation using the Neon Transfection System
This protocol provides a starting point for the electroporation of this compound cells. Optimization of parameters may be necessary for different plasmids or cell batches.
Materials:
-
This compound cells
-
Neon™ Transfection System
-
Neon™ Kit (10 µL or 100 µL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Plasmid DNA (high purity)
Protocol:
-
Cell Preparation: Harvest this compound cells and wash once with PBS. Resuspend the cell pellet in the appropriate Resuspension Buffer at a concentration of 1 x 10^7 cells/mL.
-
Electroporation Mixture: For a 10 µL Neon™ Tip, mix 1-2 µg of plasmid DNA with 10 µL of the cell suspension.
-
Electroporation: Aspirate the cell-DNA mixture into the Neon™ Tip, avoiding air bubbles. Insert the Neon™ Pipette into the Neon™ Pipette Station. Use the following parameters as a starting point: 1575 V, 10 ms, 3 pulses .
-
Cell Plating: Immediately after electroporation, transfer the cells into a pre-warmed 6-well plate containing 2 mL of complete culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analysis.
Lentiviral Transduction
This protocol provides a general guideline for transducing this compound cells with lentiviral particles. The multiplicity of infection (MOI) should be optimized for each viral stock and cell line.
Materials:
-
This compound cells
-
Lentiviral particles
-
Complete culture medium
-
Polybrene (optional, transduction enhancer)
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transduction, seed 2.5 x 10^5 this compound cells per well in a 6-well plate.
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
Remove the culture medium from the cells and replace it with fresh medium containing the desired amount of lentiviral particles (optimize MOI).
-
If using, add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
-
Incubation: Incubate the cells with the virus for 12-24 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete culture medium.
-
Analysis: Allow the cells to grow for another 48-72 hours before selecting for transduced cells (if a selection marker is present) or analyzing for gene expression.
Visualizing Experimental Workflows and Signaling Pathways
General Transfection Workflow
Caption: A generalized workflow for lipid-based transfection of this compound cells.
DNA Damage Response (DDR) Pathway
This compound cells are frequently used to study the DNA Damage Response (DDR) pathway due to the ease of generating knockouts of key DDR proteins.[12][13]
Caption: Simplified overview of the DNA Damage Response pathway.
Autophagy Pathway
The autophagy pathway is another area of active research using this compound cells, often involving the knockout of key autophagy-related genes (ATGs).[2][3][14]
Caption: Key stages of the macroautophagy pathway.
Troubleshooting Common Transfection Issues
Low transfection efficiency and high cell toxicity are common challenges in cell culture.[15][16] Here are some troubleshooting tips for this compound cells:
-
Low Transfection Efficiency:
-
Cell Confluency: Ensure cells are in the logarithmic growth phase and at the optimal confluency (70-90%).
-
DNA/siRNA Quality: Use high-purity, endotoxin-free nucleic acids.
-
Reagent-to-Nucleic Acid Ratio: Optimize the ratio of transfection reagent to DNA or siRNA.
-
Complex Formation Time: Adhere to the recommended incubation times for complex formation.
-
Cell Passage Number: Use low-passage this compound cells to avoid issues related to diploidization and reduced transfection amenability.
-
-
High Cell Toxicity:
-
Reagent Amount: Reduce the amount of transfection reagent used.
-
Incubation Time: Decrease the exposure time of cells to the transfection complexes.
-
Cell Density: Ensure cells are not too sparse at the time of transfection, as this can increase the reagent-to-cell ratio.
-
Reagent Choice: Consider switching to a reagent known for lower toxicity, such as Lipofectamine 3000 or DharmaFECT 1.[7]
-
By following these detailed protocols and troubleshooting guidelines, researchers can achieve reliable and efficient transfection of this compound cells, enabling a wide range of genetic studies and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy Pathway [horizondiscovery.com]
- 3. Activation of autophagy depends on Atg1/Ulk1-mediated phosphorylation and inhibition of the Hsp90 chaperone machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. ibidi.com [ibidi.com]
- 11. Viral Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. New cell line models for studies of DNA damage repair - interview with Professor Minoru Takata [horizondiscovery.com]
- 13. Genetic interaction between DNA repair factors PAXX, XLF, XRCC4 and DNA‐PKcs in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HAP1 is an in vivo UBE3A target that augments autophagy in a mouse model of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. yeasenbio.com [yeasenbio.com]
Lentiviral Transduction of HAP-1 Cells for Stable Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HAP-1 cells have emerged as a powerful tool in functional genomics and drug discovery, largely due to their near-haploid state, which simplifies genetic screening by eliminating the complexity of biallelic gene targeting. Creating stable this compound cell lines with consistent expression of a gene of interest or a knockdown cassette is crucial for long-term studies, assay development, and screening campaigns. Lentiviral vectors are a highly efficient tool for this purpose, as they can transduce a wide variety of cell types, including non-dividing cells, and integrate their payload into the host genome, leading to stable, long-term transgene expression.
These application notes provide a comprehensive guide and detailed protocols for the successful generation of stable this compound cell lines using lentiviral transduction. The protocols cover all critical stages, from cell line maintenance and transduction to the selection and validation of the stably expressing cell population.
Data Presentation: Key Parameters for this compound Cells
Effective and reproducible lentiviral transduction requires careful optimization of several parameters. The following tables summarize key quantitative data and recommended starting points for the transduction of this compound cells.
Table 1: this compound Cell Culture and Plating Conditions
| Parameter | Recommendation | Notes |
| Culture Medium | IMDM + 10% FBS + 1% Penicillin-Streptomycin | Standard culture medium for this compound cells. |
| Seeding Density (for transduction) | 1.5 x 10⁵ - 2.5 x 10⁵ cells/well | For a 6-well plate, aiming for 40-70% confluency on the day of transduction. |
| Maximum Confluency | Should not exceed 75% | High confluency can lead to changes in cell morphology and behavior. |
| Doubling Time | Approximately 12-16 hours | Growth rates can vary between different this compound clonal lines. |
Table 2: Lentiviral Transduction and Selection Reagent Concentrations
| Reagent | Recommended Concentration Range | Starting Point for this compound | Notes |
| Polybrene | 2 - 10 µg/mL | 5 - 8 µg/mL | A toxicity test is recommended. Excessive exposure can be harmful to cells. |
| Puromycin | 0.5 - 10 µg/mL | 1 µg/mL | Crucial: Always perform a kill curve to determine the optimal concentration for each new batch of this compound cells. |
| Multiplicity of Infection (MOI) | 0.5 - 20 | Test a range (e.g., 1, 5, 10) | Highly dependent on viral titer and this compound cell passage number. Optimization is essential. |
Table 3: Example Multiplicity of Infection (MOI) Optimization
| MOI | Example % of Transduced Cells (e.g., GFP Positive) | Cell Viability | Outcome |
| 0 (Control) | 0% | >95% | No transduction. |
| 1 | 20-30% | >95% | Low transduction, may require strong selection. |
| 5 | 70-85% | >90% | Good for most applications, balances efficiency and cell health. |
| 10 | >90% | 80-90% | High transduction, slight decrease in viability may be observed. |
| 20 | >95% | <80% | Very high efficiency, but may cause significant cell stress or death. |
Experimental Protocols and Visualizations
This section provides detailed, step-by-step methodologies for the key experiments involved in generating stable this compound cell lines. Accompanying diagrams generated using Graphviz illustrate the experimental workflow and the underlying biological mechanism.
Overall Experimental Workflow
The entire process, from initial cell culture to the validation of a stable cell line, follows a structured workflow.
Protocol 1: Culturing and Maintaining this compound Cells
-
Medium Preparation: Prepare this compound culture medium consisting of Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Thawing Frozen Cells:
-
Quickly thaw a vial of frozen this compound cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Sub-culturing (Passaging):
-
This compound cells should be passaged every 2-3 days, or when they reach 70-75% confluency. Do not let them become over-confluent.[1][2]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile 1X PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:10 to 1:15 split) to a new flask containing pre-warmed medium.[1]
-
Mechanism of Lentiviral Transduction and Integration
Lentiviral vectors deliver a transgene into the host cell and integrate it into the genomic DNA for stable expression.
Protocol 2: Puromycin Kill Curve for this compound Cells
Before transduction, it is essential to determine the lowest concentration of puromycin that effectively kills all non-transduced this compound cells.
-
Cell Plating: Seed this compound cells in a 24-well plate at a density that will result in approximately 50-70% confluency the next day.
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing increasing concentrations of puromycin. A typical range to test for this compound cells is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[3]
-
Incubation and Observation: Incubate the cells at 37°C and 5% CO₂. Observe the cells daily for 3-7 days. Replace the puromycin-containing medium every 2 days.
-
Determine Optimal Concentration: The optimal puromycin concentration is the lowest concentration that results in 100% cell death within 3-5 days, while the cells in the "0 µg/mL" well continue to grow. For this compound cells, this is often around 1 µg/mL.
Protocol 3: Lentiviral Transduction of this compound Cells
-
Cell Seeding: The day before transduction, seed 2.0 x 10⁵ this compound cells per well in a 6-well plate in 2 mL of complete culture medium. This should result in 40-70% confluency on the day of transduction.
-
Prepare Transduction Medium: On the day of transduction, prepare the transduction medium. For each well, you will need 1 mL of complete culture medium containing Polybrene at a final concentration of 5-8 µg/mL.
-
Thaw Virus: Thaw the lentiviral stock on ice.
-
Transduction:
-
Gently aspirate the medium from the this compound cells.
-
Add 1 mL of the Polybrene-containing medium to each well.
-
Add the desired amount of lentivirus to each well to achieve the target MOI. Gently swirl the plate to mix.
-
Note on MOI: If this is the first time, it is critical to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency for your specific this compound cells and virus preparation.
-
-
Incubation: Incubate the cells at 37°C and 5% CO₂ for 18-24 hours. Some protocols suggest changing the medium after 4-8 hours if toxicity is a concern.
Protocol 4: Selection and Expansion of Stable Cells
-
Remove Virus: 24 hours post-transduction, carefully aspirate the virus-containing medium and replace it with 2 mL of fresh, complete culture medium (without Polybrene).
-
Recovery: Allow the cells to grow for another 24-48 hours.
-
Apply Selection: After the recovery period, aspirate the medium and replace it with fresh medium containing the predetermined optimal concentration of puromycin.
-
Maintain Selection: Replace the puromycin-containing medium every 2-3 days. Monitor the cells daily. Non-transduced cells should begin to die off.
-
Expansion: Once resistant colonies are visible and non-transduced control cells are all dead (typically 5-10 days), the polyclonal population of stably transduced cells can be expanded. Passage the cells as described in Protocol 1, but always maintain the selection antibiotic in the culture medium.
-
Validation and Banking: Once a stable polyclonal population is established, validate the expression of the gene of interest using methods like qPCR (for transcript levels) or Western Blot (for protein levels). After validation, expand the cells and cryopreserve multiple vials to create a stable cell bank.
References
Application Notes and Protocols for Chemical-Genetic Screening in HAP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Haploidy in Genetic Screens
The HAP-1 cell line, a near-haploid human cell line, has emerged as a powerful tool for functional genomics and chemical-genetic screening.[1][2][3][4] Derived from the KBM-7 chronic myelogenous leukemia cell line, this compound cells offer a unique advantage: with only one copy of most genes, the phenotypic consequences of genetic perturbations are not masked by a second allele.[5][6] This feature dramatically simplifies the process of linking genotype to phenotype, making this compound cells particularly well-suited for high-throughput screening applications, including those aimed at identifying drug targets and understanding mechanisms of drug resistance.[7][8]
The advent of CRISPR-Cas9 gene editing technology has further revolutionized the use of this compound cells in genetic screens.[1][2] The combination of a haploid genome and the precision of CRISPR-Cas9 allows for the efficient creation of large-scale knockout libraries to systematically interrogate gene function in the context of chemical compound treatment.[9]
Key Advantages of this compound Cells for Chemical-Genetic Screening:
-
Unmasked Phenotypes: The haploid nature of this compound cells ensures that the functional consequences of a gene knockout are immediately apparent.[1][3][4]
-
Simplified Gene Editing: Only a single allele needs to be targeted for complete gene disruption, increasing the efficiency and success rate of CRISPR-based screens.[1][2][5]
-
High Transfection Efficiency: this compound cells are readily transfected, facilitating the introduction of CRISPR-Cas9 machinery and sgRNA libraries.[1][2]
-
Rapid Generation of Clones: The ability to efficiently generate single-cell clones allows for the isolation and validation of specific knockout cell lines.[1][2]
Applications in Drug Discovery and Development
Chemical-genetic screens using this compound cells have a broad range of applications in drug discovery and development:
-
Target Identification and Validation: By screening for genes whose knockout confers resistance or sensitivity to a compound, researchers can identify its molecular targets.
-
Mechanism of Action Studies: These screens can elucidate the cellular pathways and processes affected by a drug.
-
Identifying Drug Resistance Mechanisms: this compound cell screens are instrumental in discovering genes that, when mutated, lead to drug resistance.[7]
-
Biomarker Discovery: Identifying genetic markers that predict a cell's response to a particular therapy.[7]
-
Toxicity Profiling: Understanding the genetic basis of a compound's off-target effects.
Experimental Protocols
Protocol 1: General Culture and Maintenance of this compound Cells
Materials:
-
This compound cells (e.g., Horizon Discovery, Cat. No. C631)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the vial of this compound cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (IMDM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Plate the cells in a T25 flask and incubate at 37°C with 5% CO2.
-
-
Sub-culturing:
-
This compound cells should be passaged when they reach 70-80% confluency to maintain logarithmic growth and preserve their haploid state.[10]
-
Aspirate the medium and wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to the T25 flask and incubate for 2-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 4 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density (e.g., a 1:5 to 1:10 split ratio).
-
-
Ploidy Monitoring (Critical):
-
This compound cells have a tendency to spontaneously diploidize over time, which can compromise the results of genetic screens.[6][11]
-
Regularly monitor the ploidy status of the cell culture (e.g., every 2-3 passages) using flow cytometry analysis of DNA content (e.g., Propidium Iodide staining).[6]
-
If the diploid population exceeds 10-15%, it is recommended to sort the cells to enrich for the haploid population or thaw a new, low-passage vial.[1] Some studies suggest that this compound cell cultures are stable in their haploidy for at least 20 passages.[2]
-
Protocol 2: CRISPR-Cas9 Based Chemical-Genetic Screen
This protocol outlines a general workflow for a pooled CRISPR-Cas9 knockout screen in this compound cells to identify genes that modulate the cellular response to a chemical compound.
Materials:
-
Cas9-expressing this compound cells
-
Pooled sgRNA library (lentiviral vector)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Chemical compound of interest
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests and filter through a 0.45 µm filter.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of this compound Cells:
-
Seed Cas9-expressing this compound cells at a density that will result in an MOI of 0.3-0.5. This low MOI is crucial to ensure that most cells receive only a single sgRNA.
-
Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (8 µg/mL).
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Maintain the selection pressure for 3-5 days until a non-transduced control plate shows complete cell death.
-
-
Chemical-Genetic Screening:
-
Split the selected cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the chemical compound).
-
Treat the cells with the compound at a pre-determined concentration (e.g., IC20-IC50) for a duration sufficient to observe a selective pressure (typically 7-14 days).
-
Maintain library representation by passaging the cells as needed, ensuring a minimum of 200-500 cells per sgRNA are plated at each passage.
-
-
Genomic DNA Extraction and Library Preparation:
-
At the end of the screen, harvest the cells from both the control and treatment groups.
-
Extract genomic DNA from each population.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
-
Next-Generation Sequencing (NGS) and Data Analysis:
-
Sequence the amplified sgRNA libraries using an NGS platform.
-
Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Identify sgRNAs that are significantly enriched or depleted in the treatment group compared to the control group. This indicates that the corresponding gene knockout confers a fitness advantage or disadvantage in the presence of the compound.
-
Data Presentation
Quantitative Data from this compound Cell-Based Screens
The following tables summarize representative quantitative data that can be generated from chemical-genetic screens in this compound cells.
Table 1: Drug Sensitivity and Screening Concentrations
| Compound | Cell Line | IC50 | Screening Concentration | Duration | Reference |
| Docetaxel | This compound | Not specified | Not specified | 10 days | [8] |
| Vinorelbine | This compound | Not specified | Not specified | 10 days | [8] |
| Hydrogen Peroxide | This compound | ~150 µM | 350 µM | 3 days | [12] |
| 10-Deacetylbaccatin-III | This compound | Not applicable | 10 µM | 18-21 days | [13][14] |
| Paclitaxel | This compound | Not applicable | 15 nM | 20 days | [13] |
Table 2: Ploidy Stability in this compound Cell Cultures
| Passage Number Range | Diploidy Percentage Range | Reference |
| 10 to 35 | 2% - 35% | [1][2] |
| Up to 20 | Haploidy-stable | [1][2] |
Visualizations
Diagrams of Workflows and Pathways
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. bioradiations.com [bioradiations.com]
- 8. Haploid genetic screens identify genetic vulnerabilities to microtubule‐targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. HAP1 parental cell lines [horizondiscovery.com]
- 12. journals.asm.org [journals.asm.org]
- 13. A Chemical Screen Identifies Compounds Capable of Selecting for Haploidy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for HAP-1 Cell-Based Assays in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the HAP-1 cell line, a near-haploid human cell line, in various assays crucial for drug discovery and development. The unique genomic characteristics of this compound cells offer significant advantages in genetic screens and functional genomics, making them an invaluable tool for target identification, validation, and compound screening.
Introduction to this compound Cells in Drug Discovery
This compound cells, derived from the KBM-7 chronic myelogenous leukemia cell line, are a cornerstone of modern drug discovery due to their near-haploid nature. With only one copy of most genes, genetic modifications result in immediate phenotypic changes, simplifying the identification of gene function and drug targets. This characteristic is particularly advantageous for CRISPR-based genetic screens, where the effect of a single gene knockout is not masked by a second allele.[1] this compound cells are amenable to a wide range of assays, including cytotoxicity, reporter gene, and high-content screening, making them a versatile platform for various stages of the drug discovery pipeline.[2][3]
General Cell Culture and Maintenance of this compound Cells
Proper cell culture technique is paramount for reproducible results. This compound cells require specific handling to maintain their near-haploid state and ensure experimental consistency.
Protocol for Culturing this compound Cells [4]
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Passaging: Passage cells every 2-3 days at a confluence of 70-80%. Do not allow cells to become fully confluent, as this can promote diploidization.
-
Thawing Frozen Cells:
-
Quickly thaw the vial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and transfer to a T-75 flask.
-
-
Ploidy Monitoring: Regularly check the ploidy of the this compound cell population using flow cytometry with a DNA stain like propidium iodide. If the diploid population exceeds 10%, it is recommended to sort the cells to enrich for the haploid population.[5]
Section 1: Cytotoxicity Assays for Compound Screening
Cytotoxicity assays are fundamental in drug discovery to determine the concentration at which a compound exhibits toxic effects on cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[6][7][8]
Protocol for CellTiter-Glo® Assay with this compound Cells
-
Cell Seeding: Seed this compound cells in a white, clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Doxorubicin, Paclitaxel) in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Table 1: Example IC50 Values for Anticancer Drugs in Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| Doxorubicin | Various | 24-72h | Varies | [9][10] |
| Paclitaxel | Ovarian Carcinoma | 24h | 2.5 - 7.5 nM | [11] |
| Paclitaxel | Breast Cancer | 72h | Varies | [12][13] |
Note: Specific IC50 values for Doxorubicin and Paclitaxel in this compound cells were not available in the searched literature. The provided data are from other cancer cell lines and serve as a reference.
Experimental Workflow for Cytotoxicity Assay
Section 2: Reporter Gene Assays for Pathway Analysis
Reporter gene assays are powerful tools to study the modulation of specific signaling pathways by drug candidates. This compound cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to a particular pathway.
NF-κB Signaling Reporter Assay
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival, making it a critical target in drug discovery.
Protocol for NF-κB Luciferase Reporter Assay in this compound Cells
-
Cell Transfection:
-
Co-transfect this compound cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Pathway Activation: Stimulate the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.[8] Include an unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Dual-Luciferase® Reporter Assay:
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the stimulated control.
Table 2: Example Data for NF-κB Reporter Assay
| Treatment | Compound Concentration | Normalized Luciferase Activity (Fold Change) |
| Unstimulated Control | - | 1.0 |
| TNF-α (10 ng/mL) | - | 15.2 |
| TNF-α + Inhibitor X | 1 µM | 7.8 |
| TNF-α + Inhibitor X | 10 µM | 2.3 |
NF-κB Signaling Pathway
Wnt/β-catenin Signaling Reporter Assay
The Wnt/β-catenin pathway is crucial in development and disease, particularly cancer. Its modulation is a key area of drug discovery.
Protocol for Wnt/β-catenin Luciferase Reporter Assay in this compound Cells
-
Cell Transfection: Co-transfect this compound cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the cells with different concentrations of a test compound (e.g., a GSK3 inhibitor like CHIR-99021) or a known Wnt pathway activator (e.g., Wnt3a-conditioned medium).[1][14][15]
-
Incubation: Incubate for 24 hours.
-
Dual-Luciferase® Reporter Assay: Perform the assay as described for the NF-κB reporter assay.
-
Data Analysis: Normalize firefly to Renilla luciferase activity and calculate the fold change relative to the untreated control.
Table 3: Example Dose-Response to a GSK3 Inhibitor in a Wnt Reporter Assay
| CHIR-99021 Concentration | Normalized Luciferase Activity (Fold Change) |
| 0 µM (Control) | 1.0 |
| 0.1 µM | 5.3 |
| 1 µM | 25.8 |
| 10 µM | 87.2 |
Wnt/β-catenin Signaling Pathway
Section 3: High-Content Screening (HCS) for Phenotypic Drug Discovery
High-content screening combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes in response to drug treatment. This compound cells are well-suited for HCS due to their consistent morphology.
HCS for Autophagy Modulation
Autophagy is a cellular degradation process with implications in various diseases. LC3 protein translocation to autophagosomes is a hallmark of autophagy.
Protocol for LC3 Puncta-Based Autophagy HCS in this compound Cells
-
Cell Seeding: Seed this compound cells in a 384-well, clear-bottom imaging plate.
-
Compound Treatment: Treat cells with a compound library for a defined period (e.g., 6-24 hours). Include positive (e.g., rapamycin) and negative (e.g., vehicle) controls.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against LC3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify cells and quantify the number and intensity of LC3 puncta per cell.[16]
Table 4: Expected Results from an Autophagy HCS
| Treatment | Average LC3 Puncta per Cell | Phenotype |
| Vehicle Control | 2.5 | Basal Autophagy |
| Rapamycin (Inducer) | 15.8 | Autophagy Induction |
| Compound Y (Inhibitor) | 1.2 | Autophagy Inhibition |
Workflow for High-Content Screening of Autophagy
Section 4: CRISPR-Cas9 Screens for Target Identification
The haploid nature of this compound cells makes them ideal for genome-wide CRISPR-Cas9 loss-of-function screens to identify genes that, when knocked out, confer resistance or sensitivity to a drug.[17][18]
Protocol for a Pooled CRISPR-Cas9 Knockout Screen
-
Library Transduction: Transduce Cas9-expressing this compound cells with a pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Drug Treatment: Treat the population of knockout cells with the drug of interest at a concentration that inhibits the growth of wild-type cells.
-
Genomic DNA Extraction: Isolate genomic DNA from the surviving cell population and from a control population that was not treated with the drug.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing.
-
Data Analysis: Compare the abundance of each sgRNA in the drug-treated population to the control population. sgRNAs that are enriched in the treated population target genes whose knockout confers drug resistance.
CRISPR Screen Workflow for Drug Target Identification
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GFP-LC3 High-Content Assay for Screening Autophagy Modulators | Springer Nature Experiments [experiments.springernature.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducible Gene Expression Systems in HAP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing inducible gene expression systems in the human near-haploid HAP-1 cell line. The protocols focus on the widely used Tet-On system, which allows for doxycycline-inducible expression of a gene of interest. This compound cells, with their single set of chromosomes, offer a unique advantage for genetic studies, as phenotypes from genetic modifications are not masked by a second allele.[1][2]
Introduction to Inducible Systems in this compound Cells
Inducible gene expression systems are powerful tools for studying gene function, validating drug targets, and understanding cellular pathways. In this compound cells, these systems allow for temporal control of gene expression, which is crucial for studying genes that may be toxic when constitutively overexpressed or for dissecting their roles in specific cellular processes. The Tet-On system is a robust and tightly regulated system that is commonly employed for this purpose.[3]
The Tet-On system is based on two key components: the tetracycline repressor protein (TetR) and the tetracycline operator (TetO). In the advanced "Tet-On" systems, a reverse TetR (rtTA) is used, which binds to the TetO sequence in the presence of an inducer, such as doxycycline, to activate gene expression.[3] Establishing a stable and reliable inducible system in this compound cells involves a two-step process: first, generating a stable cell line that constitutively expresses the rtTA transactivator, and second, introducing the gene of interest (GOI) under the control of a Tet-responsive promoter.[3]
Key Considerations for this compound Cells
-
Near-Haploid Nature : this compound cells are near-haploid, which simplifies genetic modifications as only one allele needs to be targeted.[1][2] However, they have a tendency to become diploid over time in culture. It is recommended to monitor the ploidy status of the cells, especially during the generation of stable cell lines.
-
Transfection and Transduction : this compound cells can be efficiently transfected using lipid-based reagents or electroporation. Lentiviral transduction is also a highly effective method for introducing genetic material into this compound cells and is often preferred for generating stable cell lines due to its high efficiency and stable integration into the genome.
-
Antibiotic Selection : Establishing stable cell lines requires the use of selection antibiotics. It is crucial to determine the optimal concentration of the antibiotic for this compound cells to ensure efficient selection of successfully modified cells while minimizing toxicity. A kill curve analysis is recommended to determine the minimum concentration of the antibiotic that kills all non-resistant cells.
-
Doxycycline Concentration : The concentration of doxycycline used for induction should be carefully optimized. While higher concentrations may lead to stronger induction, they can also have off-target effects on cellular metabolism and proliferation.[4] Therefore, it is recommended to perform a dose-response experiment to identify the minimal doxycycline concentration that provides the desired level of gene expression.
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data Summary
The following tables summarize typical quantitative parameters for establishing and using inducible gene expression systems in this compound cells. These values should be used as a starting point and optimized for specific experimental conditions.
Table 1: Recommended Antibiotic Concentrations for this compound Cell Selection
| Antibiotic | Typical Working Concentration | Selection Time | Reference |
| Blasticidin S | 10 µg/mL | 7-10 days | [5] |
| Puromycin | 1-10 µg/mL | 3-7 days | [2] |
| G418 (Geneticin) | 400-1000 µg/mL | 10-14 days | [2] |
Table 2: Doxycycline Induction Parameters in Mammalian Cells (to be optimized for this compound)
| Parameter | Recommended Range | Notes | Reference |
| Doxycycline Concentration | 10 - 1000 ng/mL | Start with a dose-response curve to find the optimal concentration. Lower concentrations are preferable to minimize off-target effects. | [4][6] |
| Induction Time | 12 - 72 hours | The optimal time depends on the gene of interest and the desired level of expression. A time-course experiment is recommended. | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential to determine the minimum antibiotic concentration required to kill non-transfected/transduced this compound cells.
Materials:
-
Wild-type this compound cells
-
Complete growth medium (e.g., IMDM with 10% FBS and 1% Penicillin-Streptomycin)
-
Selection antibiotic (Blasticidin S, Puromycin, or G418)
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate this compound cells in a 24-well plate at a density that allows them to reach 50-70% confluency the next day.
-
Prepare a series of antibiotic concentrations in complete growth medium. For example, for Blasticidin S, you might test 1, 2, 5, 10, 15, and 20 µg/mL. Include a "no antibiotic" control.
-
The following day, aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubate the cells and monitor them daily for signs of cell death.
-
Replace the antibiotic-containing medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in 100% cell death within 7-14 days.
Protocol 2: Generation of a Stable rtTA-Expressing this compound Cell Line via Lentiviral Transduction
Materials:
-
This compound cells
-
Lentiviral particles carrying the rtTA gene and a selection marker (e.g., Blasticidin resistance)
-
Complete growth medium
-
Polybrene
-
Blasticidin S (at the predetermined optimal concentration)
-
6-well plates and 10 cm dishes
Procedure:
-
The day before transduction, plate 2 x 10^5 this compound cells per well in a 6-well plate in complete growth medium.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the lentiviral particles to the cells at a range of Multiplicities of Infection (MOI) to determine the optimal transduction efficiency.
-
Incubate the cells for 18-24 hours.
-
After incubation, remove the virus-containing medium and replace it with fresh complete growth medium.
-
48 hours post-transduction, begin selection by adding complete growth medium containing the optimal concentration of Blasticidin S.
-
Replace the selection medium every 2-3 days until resistant colonies appear.
-
Pick individual colonies using cloning cylinders or by limiting dilution and expand them in separate dishes.
-
Validate the expression of rtTA in the selected clones by Western blot or qPCR.
-
Cryopreserve validated clones for future use.
Protocol 3: Induction and Analysis of Gene Expression
Materials:
-
Stable this compound cell line co-expressing rtTA and the inducible GOI
-
Complete growth medium
-
Doxycycline stock solution (e.g., 1 mg/mL in sterile water or ethanol)
-
Multi-well plates
Procedure:
A. Doxycycline Dose-Response Experiment:
-
Plate the inducible this compound cells in a multi-well plate.
-
The next day, add fresh medium containing a range of doxycycline concentrations (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).
-
Incubate for a fixed period (e.g., 24 or 48 hours).
-
Harvest the cells and analyze the expression of the GOI by qPCR, Western blot, or a functional assay to determine the optimal doxycycline concentration.
B. Time-Course of Induction:
-
Plate the inducible this compound cells in multiple wells or dishes.
-
Induce gene expression with the predetermined optimal concentration of doxycycline.
-
Harvest cells at different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analyze GOI expression at each time point to determine the induction kinetics.
By following these detailed application notes and protocols, researchers can successfully establish and utilize inducible gene expression systems in this compound cells, enabling precise control over gene function to advance their research in basic science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 3. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical-genetic CRISPR-Cas9 screens in human cells using a pathway-specific library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An inducible CRISPR-ON system for controllable gene activation in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Transfected HAP-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
HAP-1 cells are a near-haploid human cell line derived from the KBM-7 leukemia cell line.[1][2] Their haploid nature makes them an ideal model for genetic screens and functional genomics, as inactivation of a single gene copy often results in a discernible phenotype.[1][3] These cells are also amenable to transfection, making them a valuable tool for studying gene function and signaling pathways.[3][4] This application note provides detailed protocols for the transfection of this compound cells and subsequent analysis of signaling pathways using flow cytometry.
Data Presentation
The following tables summarize typical quantitative data obtained from flow cytometry analysis of this compound cells post-transfection.
Table 1: Transfection Efficiency of this compound Cells
| Transfection Method | Plasmid | Transfection Reagent/Program | Transfection Efficiency (%) | Viability (%) |
| Lipofection | pEGFP-N1 | Lipofectamine® 3000 | 75 ± 5 | 90 ± 4 |
| Electroporation | pEGFP-N1 | Neon® Transfection System (1575V, 10ms, 3 pulses) | 85 ± 7 | 80 ± 6 |
Table 2: Analysis of mTOR Signaling Pathway Activation
| Experimental Condition | Transfection | Stimulation (Insulin) | p-Akt (S473) Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Untransfected Control | - | - | 2 ± 0.5 | 150 ± 20 |
| Untransfected Control | - | + | 85 ± 6 | 1200 ± 150 |
| Mock Transfected | Empty Vector | + | 83 ± 5 | 1150 ± 130 |
| Gene X Knockdown | shRNA targeting Gene X | + | 45 ± 4 | 600 ± 80 |
Table 3: Analysis of WNT Signaling Pathway Activation
| Experimental Condition | Transfection | Stimulation (Wnt3a) | p-β-catenin (S552) Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Untransfected Control | - | - | 5 ± 1 | 200 ± 30 |
| Untransfected Control | - | + | 70 ± 8 | 950 ± 110 |
| Mock Transfected | Empty Vector | + | 68 ± 7 | 920 ± 100 |
| Gene Y Overexpression | Plasmid expressing Gene Y | + | 88 ± 5 | 1500 ± 180 |
Experimental Protocols
I. This compound Cell Culture
-
Culture this compound cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth. This compound cells have a tendency to diploidize over time with increasing passage number.[5] It is recommended to regularly monitor the ploidy status, especially for long-term experiments.[5]
II. Transfection of this compound Cells
A. Lipofection Protocol using Lipofectamine® 3000
This protocol is optimized for a 6-well plate format.
-
Day 1: Seed Cells
-
Seed 5 x 10^5 this compound cells per well in a 6-well plate with 2 mL of complete growth medium.
-
Ensure cells are 70-90% confluent on the day of transfection.
-
-
Day 2: Transfection
-
For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of P3000™ Reagent into the diluted DNA solution and mix gently.
-
In another separate tube, dilute 5 µL of Lipofectamine® 3000 Reagent into 125 µL of Opti-MEM™ I Reduced Serum Medium and mix gently.
-
Add the diluted Lipofectamine® 3000 to the diluted DNA solution, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.
-
Add the 250 µL of DNA-lipid complex dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C for 48-72 hours before analysis.
-
B. Electroporation Protocol using the Neon® Transfection System
This protocol is for the transfection of approximately 5 x 10^5 cells.
-
Cell Preparation
-
Trypsinize and harvest this compound cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in Resuspension Buffer R at a concentration of 1 x 10^7 cells/mL.
-
-
Electroporation
-
Prepare the Neon® Pipette Station with 3 mL of Electrolytic Buffer E2 in the Neon® Tube.
-
In a sterile microfuge tube, mix 1-2 µg of plasmid DNA with 10 µL of the cell suspension.
-
Aspirate the 10 µL cell-DNA mixture into a 10 µL Neon® Tip, avoiding air bubbles.
-
Insert the Neon® Pipette into the Neon® Pipette Station.
-
Use the following electroporation parameters, which have been found to be effective for this compound cells: 1575V, 10 ms, 3 pulses .
-
Immediately after electroporation, transfer the cells from the pipette tip into a well of a 6-well plate containing 2 mL of pre-warmed complete growth medium without antibiotics.
-
Incubate the cells at 37°C for 48-72 hours before analysis.
-
III. Flow Cytometry Analysis of Phosphorylated Proteins
This protocol describes the intracellular staining of phosphorylated proteins for flow cytometry analysis.
-
Cell Preparation and Staining
-
Harvest transfected and control this compound cells and transfer to FACS tubes.
-
Wash the cells once with PBS.
-
Fix the cells by adding 1 mL of 4% paraformaldehyde in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending the cell pellet in 1 mL of ice-cold 90% methanol and incubating on ice for 30 minutes.
-
Wash the cells twice with staining buffer (PBS with 2% FBS).
-
Resuspend the cells in 100 µL of staining buffer.
-
Add the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473) or anti-phospho-β-catenin (Ser552)) at the manufacturer's recommended concentration.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
If the primary antibody is not fluorescently conjugated, resuspend the cells in 100 µL of staining buffer containing a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
-
For GFP-transfected cells, use the blue laser (488 nm) for excitation and a 530/30 nm bandpass filter for emission.
-
For antibody-stained cells, use the appropriate laser and filter combination for the specific fluorochrome.
-
Analyze the data using flow cytometry analysis software. Gate on the live, single-cell population.
-
Determine transfection efficiency by quantifying the percentage of GFP-positive cells.
-
Analyze the level of protein phosphorylation by measuring the percentage of positive cells and the mean fluorescence intensity (MFI) of the stained population.
-
Mandatory Visualizations
Caption: Experimental workflow for transfection and flow cytometry analysis of this compound cells.
Caption: Simplified mTOR signaling pathway.
Caption: Simplified Wnt/β-catenin signaling pathway.
References
- 1. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
- 5. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in maintaining HAP-1 cell cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully maintaining and utilizing HAP-1 cell cultures.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve common challenges encountered during this compound cell culture.
Issue 1: Slow Cell Growth or Low Viability
Symptoms:
-
The cell doubling time is significantly longer than the expected 12-16 hours.[1]
-
A high percentage of cells are floating and appear non-viable under a microscope.
-
Low cell counts after passaging.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Culture Conditions | Verify the use of Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2] Ensure the incubator is maintaining 37°C and 5% CO2. |
| High Cell Density | Do not exceed 75% confluency. Overgrowth can negatively impact cell health and viability. If exceeded, it is best to start with a fresh stock.[3] |
| Nutrient Depletion | Change the medium every 2-3 days. For newly thawed cells, change the medium after 24 hours.[3] |
| Mycoplasma Contamination | Test for mycoplasma using a dedicated kit. If positive, discard the culture and start with a fresh, confirmed-negative vial. |
| Excessive Passaging | Use cells at lower passage numbers. High passage numbers can lead to genetic drift and reduced viability.[3] |
| p53-Dependent Cytotoxic Response | In haploid this compound cells, a p53-dependent response can limit viability.[4] While genetically modifying p53 is an advanced option, ensuring optimal culture conditions can mitigate this stress response. |
Troubleshooting Workflow: Slow Growth/Low Viability
Caption: Troubleshooting workflow for slow this compound cell growth.
Issue 2: Cells Detaching from Culture Vessel
Symptoms:
-
Adherent cells are lifting off the plate surface in sheets or as single cells.
-
This may be observed after medium changes or during normal incubation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-trypsinization | Minimize trypsin exposure time to 3-5 minutes, or until cells just begin to detach.[3] Gently tap the flask to dislodge cells and immediately neutralize with complete medium. |
| Mechanical Stress | Be gentle when adding medium or washing with PBS. Pipette liquids against the side of the vessel, not directly onto the cell monolayer. |
| High Confluency | As mentioned, do not let cultures exceed 75% confluency.[3] |
| S-Phase Detachment | This compound cells have been observed to ball up and detach during S-phase DNA duplication.[1] When thawing or isolating single clones, perform half-media changes to avoid aspirating these cells. |
| Cell Line Phenotype | Knockout this compound cell lines may exhibit altered morphology and adherence compared to the wild-type parental line.[3] Observe the specific clone's behavior and adjust handling accordingly. |
Issue 3: Spontaneous Diploidization
Symptoms:
-
A second peak appears in flow cytometry analysis of DNA content, indicating a diploid (2n) population.
-
Over time, the haploid (1n) population is outcompeted by the faster-growing diploid cells.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Natural Tendency | This compound cells spontaneously become diploid over time.[3] This is a known characteristic of the cell line. |
| Extended Culturing | Diploidization is more prominent at higher passage numbers, typically becoming significant around passage 20.[6] |
| Growth Advantage of Diploids | Diploid this compound cells have a growth advantage over their haploid counterparts.[5] |
Mitigation Strategies:
-
Low Passage Number: Always use the lowest passage number available for experiments requiring a haploid state.[3]
-
Regular Ploidy Monitoring: Routinely check the ploidy status of your culture using flow cytometry.[6]
-
Cell Sorting: If a pure haploid population is required, use fluorescence-activated cell sorting (FACS) to isolate the 1n population.[4]
-
Note on Knockouts: If a knockout was generated in a haploid cell, the subsequent diploid cells will be homozygous for the knockout, as they arise from duplication of the edited allele.[3]
Workflow for Managing this compound Ploidy
Caption: Workflow for monitoring and managing this compound cell ploidy.
Frequently Asked Questions (FAQs)
Q1: What are the standard culture conditions for this compound cells? A: this compound cells should be cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They are adherent cells and should be maintained in an incubator at 37°C with 5% CO2.[2]
Q2: What is the doubling time of this compound cells? A: The approximate doubling time for wild-type this compound cells is 12-16 hours, though this can vary depending on specific culture conditions and between different knockout clones.[1]
Q3: At what confluency should I passage this compound cells and what split ratio should I use? A: this compound cells should be passaged when they reach 70-75% confluency. A split ratio of 1:10 to 1:15 every 2 to 3 days is recommended.[2]
Q4: My knockout this compound cells look different from the wild-type. Is this normal? A: Yes, it is normal. Knockout cell lines may have different phenotypes, including altered morphology, attachment properties, and growth rates compared to the wild-type parental cells.[3]
Q5: How can I transfect this compound cells effectively? A: this compound cells are known for their ease of transfection.[7] Both lipofection and electroporation are effective methods. For lipofection, reagents like DharmaFECT 1 have shown high efficiency with low toxicity. For electroporation, a Neon Electroporation system with settings around 1575V, 10 ms, and 3 pulses has been reported to be useful.[8] However, some users report low efficiency with lipofection reagents and prefer electroporation.[9][10]
Q6: Why is maintaining haploidy important, and what happens if my culture becomes diploid? A: The near-haploid state of this compound cells is a key advantage for genetic studies, as only one copy of a gene needs to be mutated to observe a phenotype.[11] If your culture diploidizes, it can complicate genetic screens. However, if you are using a knockout line, the diploid cells will be homozygous for the mutation, so the knockout is not affected. For most applications outside of initial knockout creation, a diploid culture is acceptable.[3]
Q7: How do I prevent contamination in my this compound cultures? A: Strict aseptic technique is crucial. Always work in a laminar flow hood, use sterile reagents and consumables, and regularly decontaminate your incubator and workspace. It is also good practice to quarantine new cell lines and test them for mycoplasma before introducing them into the main lab. When working with wild-type and knockout pairs, avoid sharing reagents and handle them separately to prevent cross-contamination.
Quantitative Data Summary
Table 1: this compound Cell Culture Parameters
| Parameter | Recommended Value | Source(s) |
| Doubling Time | 12-16 hours | [1] |
| Maximum Confluency | 75% | [2][3] |
| Subculture Split Ratio | 1:10 to 1:15 | [2] |
| Passaging Frequency | Every 2-3 days | [2] |
| Trypsinization Time | 3-5 minutes | [3] |
| Freezing Medium (DMSO) | 10% (final concentration) | [3] |
Table 2: Recommended Transfection Parameters
| Method | Reagent/System | Seeding Density (6-well plate) | Example Settings | Source(s) |
| Lipofection | DharmaFECT 1 | 500,000 cells/well | N/A | [8] |
| Electroporation | Neon System | N/A | 1575V, 10 ms, 3 pulses | [8] |
Experimental Protocols
Protocol 1: Thawing Cryopreserved this compound Cells
-
Pre-warm complete culture medium (IMDM + 10% FBS + 1% Pen/Strep) to 37°C.
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains (approx. 2 minutes).[3]
-
Wipe the outside of the vial with 70% ethanol.
-
In a laminar flow hood, gently transfer the cell suspension from the vial into a 15 mL conical tube containing 10 mL of pre-warmed complete medium.
-
Optional: To remove residual DMSO, centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant without disturbing the pellet and gently resuspend the cells in 10 mL of fresh, pre-warmed medium.[3]
-
Transfer the cell suspension to a 10 cm culture dish.
-
Incubate at 37°C, 5% CO2.
-
Change the medium after 24 hours to remove any remaining DMSO and dead cells.[3]
Protocol 2: Sub-culturing (Passaging) this compound Cells
-
Observe the cells under a microscope to confirm they are at 70-75% confluency.
-
Aspirate the culture medium from the dish.
-
Gently wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS) to remove any residual serum.
-
Add 1-2 mL of 0.05% Trypsin-EDTA solution to the dish, ensuring the entire cell surface is covered.
-
Incubate at 37°C for 3-5 minutes, or until cells begin to detach.[3] You can monitor this under the microscope.
-
Firmly tap the side of the dish to dislodge all cells.
-
Add 5-10 mL of complete culture medium to the dish to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension (e.g., 1/10th to 1/15th of the total volume) to a new culture dish containing fresh, pre-warmed medium.
-
Incubate at 37°C, 5% CO2.
Protocol 3: Cryopreservation (Freezing) of this compound Cells
-
Prepare two freezing media solutions:
-
Medium A: IMDM + 20% FBS
-
Medium B: IMDM + 20% FBS + 20% DMSO[3]
-
-
Trypsinize and collect cells as described in the sub-culturing protocol (steps 1-8).
-
Count the cells to determine viability and cell number.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the appropriate volume of cold Medium A.
-
Slowly, while gently swirling the tube, add an equal volume of cold Medium B to the cell suspension. The final concentration will be IMDM, 20% FBS, and 10% DMSO.
-
Immediately aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials into a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours to ensure slow cooling.
-
Transfer the vials to liquid nitrogen for long-term storage.[3]
Visualizations
p53-Mediated Stress Response in this compound Cells
Caption: p53 stress response pathway in this compound cells.
General CRISPR-Cas9 Workflow in this compound Cells
References
- 1. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 2. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 5. Efficient and crucial quality control of HAP1 cell ploidy status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frequently asked questions for HAP1 knockout cell lines [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. HAP1 cells - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CRISPR Editing in HAP-1 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve CRISPR editing efficiency in HAP-1 cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are this compound cells a good model for CRISPR-Cas9 gene editing?
This compound cells are a valuable tool for gene editing primarily because they are a near-haploid human cell line. This means they possess only one copy of most of their genes.[1][2] Consequently, only a single allele needs to be modified to achieve a complete knockout or to introduce a specific mutation, which can significantly increase the efficiency and simplicity of gene editing experiments compared to diploid cells where two alleles must be targeted.[3] this compound cells also have a rapid doubling time and are relatively easy to transfect and culture, making them amenable to high-throughput screening and rapid generation of edited cell lines.[4]
Q2: What are the most common reasons for low CRISPR editing efficiency in this compound cells?
Low CRISPR editing efficiency in this compound cells can stem from several factors:
-
Suboptimal sgRNA Design: The sequence of the single guide RNA (sgRNA) is critical for directing the Cas9 nuclease to the correct genomic locus. Poorly designed sgRNAs can have low on-target activity or high off-target effects.
-
Inefficient Delivery of CRISPR Components: The method used to introduce the Cas9 enzyme and sgRNA into the cells significantly impacts efficiency. Transfection efficiency can vary greatly between different reagents and methods.
-
Poor Cell Health: this compound cells that are unhealthy, have a high passage number, or are overly confluent at the time of transfection can exhibit reduced editing efficiency.
-
Ploidy Status: this compound cells have a tendency to spontaneously become diploid over time in culture.[5] Diploid cells will require editing of two alleles, thus reducing the apparent editing efficiency if not accounted for.
-
Ineffective Selection of Edited Cells: If a selection marker is used (e.g., puromycin), suboptimal antibiotic concentrations can lead to incomplete selection of successfully edited cells or excessive death of transfected cells.
Q3: How can I assess the ploidy of my this compound cell culture?
It is crucial to monitor the ploidy of this compound cells, especially before starting a new set of experiments. Ploidy can be assessed by flow cytometry analysis of cells stained with a DNA-binding dye such as propidium iodide (PI) or DAPI. A haploid population will show a single peak corresponding to a 1n DNA content, while a diploid population will show a peak at 2n. The presence of both peaks indicates a mixed population.
Q4: Should I use plasmid, RNP, or viral delivery for CRISPR components in this compound cells?
The choice of delivery method depends on the specific experimental goals and resources.
-
Plasmids: Transfection of plasmids encoding Cas9 and sgRNA is a common and cost-effective method. However, it can lead to prolonged expression of the nuclease, which may increase off-target effects.
-
Ribonucleoprotein (RNP): Delivering a pre-complexed Cas9 protein and synthetic sgRNA (RNP) can lead to rapid editing and is quickly degraded by the cell, reducing off-target effects. This method often results in higher editing efficiency.
-
Viral Vectors (e.g., Lentivirus): Viral delivery is highly efficient, especially for creating stable Cas9-expressing cell lines. This is particularly useful for large-scale screens but involves a more complex workflow for virus production.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your CRISPR experiments with this compound cells.
Issue 1: Low Transfection Efficiency
Symptoms:
-
Low percentage of GFP-positive cells (if using a fluorescent reporter).
-
High cell death after transfection.
-
Low editing efficiency as determined by downstream analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Reagent or Protocol | Optimize the DNA-to-reagent ratio and the total amount of DNA used. For lipofection, DharmaFECT 1 has been reported to be effective. Consider testing different transfection reagents. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at the recommended confluency (typically 70-90%) at the time of transfection. Use low-passage cells. |
| Ineffective Transfection Method | If lipofection yields low efficiency, consider electroporation. A Neon Electroporation system with settings around 1575V, 10ms, and 3 pulses has been reported to be effective for this compound cells. |
| Plasmid Quality | Use high-quality, endotoxin-free plasmid DNA for transfection. |
Issue 2: Low Editing Efficiency Despite Good Transfection
Symptoms:
-
High percentage of cells express the fluorescent reporter, but downstream analysis (e.g., T7E1 assay or sequencing) shows low levels of indels.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective sgRNA Design | Design and test multiple sgRNAs for your target gene. Use online design tools that predict on-target efficiency and off-target effects. Ensure the sgRNA sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9). |
| Diploid Cell Population | Check the ploidy of your this compound cells. If a significant diploid population is present, sort the cells to enrich for the haploid population before transfection. |
| Inactive Cas9 Nuclease | Verify the integrity and activity of your Cas9 nuclease. If using a plasmid, ensure the promoter is active in this compound cells. |
| Inaccessible Genomic Locus | The target region may be in a heterochromatin region, making it inaccessible to the CRISPR machinery. Try designing sgRNAs targeting a different region of the gene. |
Issue 3: High Cell Death After Puromycin Selection
Symptoms:
-
Massive cell death in the transfected population after the addition of puromycin, leaving very few or no surviving colonies.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Puromycin Concentration is Too High | Perform a puromycin kill curve on your parental this compound cells to determine the optimal concentration that kills untransfected cells within 3-5 days.[6][7][8] |
| Insufficient Expression of Resistance Gene | Allow sufficient time (typically 24-48 hours) after transfection for the puromycin resistance gene to be expressed before adding the antibiotic.[9] |
| Low Transfection Efficiency | If transfection efficiency is very low, the number of cells that have taken up the plasmid and can survive selection will also be low. Optimize transfection first. |
Section 3: Experimental Protocols
Protocol 1: this compound Cell Culture
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][11]
-
Passaging:
-
Aspirate the old medium and wash the cells once with PBS.
-
Add Trypsin-EDTA (0.05%) and incubate at 37°C for 3-5 minutes, or until cells detach.[10]
-
Neutralize the trypsin with culture medium, gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:10 to 1:15 every 2-3 days.[10] Do not allow cells to exceed 75% confluency.[10][12]
-
-
Freezing:
-
Resuspend the cell pellet in a 1:1 mixture of freezing medium A (IMDM + 20% FBS) and freezing medium B (IMDM + 20% FBS + 20% DMSO).[12]
-
Transfer to cryovials and place in a controlled-rate freezing container at -80°C overnight before transferring to liquid nitrogen for long-term storage.
-
Protocol 2: Puromycin Kill Curve for this compound Cells
-
Cell Plating: Seed this compound cells into a 24-well plate at a density that will result in approximately 50-70% confluency the next day.
-
Puromycin Addition: The following day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).[13]
-
Incubation and Observation: Incubate the cells and observe cell viability daily for 5-7 days. Replace the puromycin-containing medium every 2 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the untransfected this compound cells within 3-5 days.
Protocol 3: Transfection of this compound Cells
A. Lipofection (using a reagent like DharmaFECT 1 or Lipofectamine)
-
Cell Plating: One day before transfection, seed 500,000 this compound cells in a 6-well plate.
-
Complex Formation:
-
Dilute the CRISPR plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent in the same serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.[14]
-
-
Transfection: Add the DNA-lipid complexes dropwise to the cells.
-
Post-Transfection: Incubate the cells for 24-48 hours before proceeding with selection or analysis. The medium can be changed after 4-6 hours if toxicity is a concern.[15]
B. Electroporation (using the Neon Transfection System)
-
Cell Preparation: Trypsinize and count the cells. Wash the cell pellet with PBS and resuspend in the appropriate electroporation buffer (e.g., Buffer R) at the desired concentration.
-
Electroporation:
-
Mix the cells with the CRISPR components (plasmid or RNP).
-
Aspirate the cell/CRISPR mix into the Neon tip.
-
Insert the tip into the Neon pipette station and apply the electric pulse. For this compound cells, a starting point of 1575V, 10ms, 3 pulses can be used.
-
-
Post-Electroporation: Immediately transfer the electroporated cells into a pre-warmed culture dish containing medium without antibiotics.
Protocol 4: Analysis of Editing Efficiency using T7 Endonuclease I (T7E1) Assay
-
Genomic DNA Extraction: At 48-72 hours post-transfection, harvest a population of cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase. The amplicon should be between 400-1000 bp.[16]
-
Heteroduplex Formation: Denature the PCR product at 95°C for 5 minutes and then re-anneal by slowly cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.
-
T7E1 Digestion: Incubate the re-annealed PCR product with T7 Endonuclease I enzyme for 15-20 minutes at 37°C.[16] T7E1 will cleave the mismatched DNA in the heteroduplexes.
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful editing.[3] The percentage of editing can be estimated by quantifying the intensity of the cleaved and uncleaved bands.
Protocol 5: Single-Cell Cloning by Limiting Dilution
-
Cell Suspension: Prepare a single-cell suspension of the edited this compound cell pool.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Dilution: Dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL of medium. This statistically favors the deposition of a single cell per well.[17]
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates.[17]
-
Incubation and Monitoring: Incubate the plates and monitor for colony formation over 1-2 weeks. Wells with a single colony are likely to be clonal.
-
Expansion: Once colonies are of a sufficient size, trypsinize and transfer them to larger culture vessels for expansion and further analysis.
Section 4: Data and Visualizations
Quantitative Data Summary
Table 1: Recommended Electroporation Settings for this compound Cells (Neon System)
| Parameter | Recommended Setting |
| Voltage | 1575 V |
| Pulse Width | 10 ms |
| Number of Pulses | 3 |
| Data based on customer feedback reported by Horizon Discovery. |
Table 2: Typical Puromycin Concentration Range for this compound Selection
| Antibiotic | Typical Working Concentration |
| Puromycin | 0.5 - 10 µg/mL |
| The optimal concentration must be determined empirically using a kill curve.[13] |
Diagrams
Caption: General workflow for CRISPR-Cas9 gene editing in this compound cells.
Caption: Troubleshooting decision tree for low CRISPR editing efficiency.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. synthego.com [synthego.com]
- 5. researchgate.net [researchgate.net]
- 6. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 7. toku-e.com [toku-e.com]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. knowledge.lonza.com [knowledge.lonza.com]
- 10. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 11. Cell culture [protocols.io]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. tools.mirusbio.com [tools.mirusbio.com]
- 14. genscript.com [genscript.com]
- 15. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. pnabio.com [pnabio.com]
- 17. Limiting Dilution & Clonal Expansion [protocols.io]
Technical Support Center: Overcoming Off-Target Effects in HAP-1 CRISPR Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects in HAP-1 CRISPR experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR-Cas9 gene editing?
Off-target effects are unintended genomic alterations, such as insertions, deletions, or point mutations, that occur at locations other than the intended on-target site.[1][2] These unintended edits arise because the Cas9 nuclease, guided by the single guide RNA (sgRNA), can tolerate some mismatches between the sgRNA and the DNA sequence, leading it to cleave at sites with high sequence similarity to the target.[2][3][4]
Q2: Why are off-target effects a significant concern in this compound cells?
While the near-haploid nature of this compound cells simplifies gene knockout studies by requiring modification of only a single allele, off-target effects remain a critical issue.[5][6][7] Unintended mutations can confound experimental results, making it difficult to ascertain whether an observed phenotype is a direct result of the intended on-target edit or a consequence of an off-target mutation.[2] For therapeutic applications, off-target mutations can have serious safety implications, including the potential to activate oncogenes or disrupt essential genes.[1]
Q3: How does the near-haploid state of this compound cells influence off-target analysis?
The near-haploid genome of this compound cells can simplify the detection of off-target events because there is no second allele to mask the effect of a mutation.[6][7] However, it is crucial to monitor the ploidy status of this compound cultures, as they have a tendency to become diploid over time, which can complicate the analysis.[8][9]
Q4: What are the primary causes of off-target cleavage by CRISPR-Cas9?
The main driver of off-target effects is the tolerance of the Cas9 enzyme for mismatches between the sgRNA and genomic DNA, particularly at sites that are highly homologous to the intended target and are followed by a protospacer adjacent motif (PAM).[2][10] The choice of Cas9 variant, the design of the sgRNA, the delivery method, and the cell type can all influence the frequency of off-target events.[4]
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound CRISPR experiments, with a focus on minimizing and detecting off-target effects.
Issue 1: High frequency of predicted off-target sites during sgRNA design.
-
Possible Cause: Suboptimal sgRNA sequence with high homology to other genomic regions.
-
Solution:
-
Use Optimized Design Tools: Employ computational tools like CRISPOR, Cas-OFFinder, or CCTop to design sgRNAs.[11] These tools predict and score potential off-target sites, allowing you to select guides with higher specificity.[12][13]
-
Adjust sgRNA Length: Shorter sgRNAs (17-18 nucleotides) can sometimes exhibit higher specificity than the standard 20-nucleotide guides.[10]
-
Check GC Content: Aim for a GC content between 40-60% in your sgRNA sequence to enhance on-target activity and reduce off-target binding.[2][10][14]
-
Issue 2: Phenotype observed, but concern about off-target effects confounding the results.
-
Possible Cause: The observed phenotype may be due to one or more unintended mutations.
-
Solution:
-
Perform Off-Target Analysis: It is highly recommended to perform an analysis to identify off-target cleavages, as unexpected mutations can lead to false-positive or false-negative results.[15]
-
Use High-Fidelity Cas9 Variants: Switch from wild-type SpCas9 to engineered high-fidelity variants like SpCas9-HF1, eSpCas9, or HypaCas9, which have been shown to significantly reduce off-target events while maintaining on-target efficiency.[11]
-
Employ a Paired Nickase Strategy: Use two sgRNAs with a Cas9 nickase. This approach requires two proximal single-strand breaks to create a double-strand break, greatly reducing the probability of off-target DSBs.[11][14] If only one nickase acts at an off-target site, the resulting single-strand break is typically repaired with high fidelity.[11]
-
Issue 3: Difficulty validating and quantifying off-target mutations.
-
Possible Cause: The chosen detection method may lack the necessary sensitivity or is not appropriate for the experimental goals.
-
Solution:
-
Select an Appropriate Detection Method: Several experimental methods are available to identify off-target edits, which can be broadly categorized as cell-based or in vitro.[12]
-
For unbiased, genome-wide detection: Techniques like GUIDE-seq, DISCOVER-seq, or CIRCLE-seq can identify off-target sites across the entire genome.[3][16][17]
-
For validating predicted off-target sites: Targeted deep sequencing (e.g., rhAmpSeq) of predicted loci is a sensitive method to quantify the frequency of off-target editing.[12][18]
-
-
Consider Whole Genome Sequencing (WGS): WGS is the most comprehensive method to identify all on- and off-target events, including indels, single nucleotide variants, and larger structural rearrangements.[11][19]
-
Data Presentation
Table 1: Comparison of High-Fidelity Cas9 Variants
| Cas9 Variant | Reduction in Off-Target Sites (Compared to wild-type SpCas9) | On-Target Activity | Reference |
| evoCas9 | 98.7% | Comparable | [3] |
| SpCas9-HF1 | 95.4% | Comparable with >85% of sgRNAs | [3][14] |
| eSpCas9 | 94.1% | Comparable | [3] |
Table 2: Overview of Off-Target Detection Methods
| Method | Type | Principle | Advantages | Limitations |
| GUIDE-seq | Cell-based | Integration of a short double-stranded oligodeoxynucleotide (dsODN) at DSB sites. | Unbiased, genome-wide detection in living cells. | Can have lower sensitivity for some off-target sites. |
| DISCOVER-seq | Cell-based | Chromatin immunoprecipitation of the DNA repair factor MRE11 followed by sequencing. | Applicable in vivo and in primary cells with low false-positive rates.[16] | Time-sensitive, as it detects active DNA breaks before repair.[18] |
| CIRCLE-seq | In vitro | In vitro treatment of circularized genomic DNA with Cas9/sgRNA, followed by sequencing of linearized fragments. | Highly sensitive for detecting genome-wide off-target sites.[3] | In vitro conditions may not fully reflect the cellular environment. |
| Targeted Deep Sequencing | Validation | PCR amplification of predicted off-target loci followed by next-generation sequencing. | Highly sensitive for quantifying editing frequency at specific sites.[20] | Biased towards known or predicted sites; will not discover novel off-targets. |
| Whole Genome Sequencing (WGS) | Validation | Sequencing the entire genome of edited and control cells. | Unbiased, comprehensive detection of all mutation types.[19] | High cost and complex data analysis; may miss low-frequency events without sufficient sequencing depth.[21] |
Experimental Protocols
Protocol 1: Off-Target Analysis using DISCOVER-seq
DISCOVER-seq (discovery of in situ Cas off-targets and verification by sequencing) is a method for the unbiased identification of CRISPR-Cas off-target sites by mapping the recruitment of the DNA repair protein MRE11 to double-strand breaks (DSBs).[16]
-
Cell Preparation: Culture and expand this compound cells. Transfect or transduce with the CRISPR-Cas9 components.
-
Cross-linking: At a specified time point post-transfection, cross-link proteins to DNA using formaldehyde.
-
Chromatin Immunoprecipitation (ChIP): Lyse the cells and sonicate the chromatin to generate DNA fragments. Incubate the sheared chromatin with an antibody against MRE11 to immunoprecipitate DNA fragments bound by the repair factor.
-
Library Preparation: Reverse the cross-links and purify the immunoprecipitated DNA. Prepare a next-generation sequencing (NGS) library from the purified DNA.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Bioinformatic Analysis: Use a specialized bioinformatics pipeline, such as BLENDER, to map the sequencing reads to the reference genome and identify enriched peaks, which correspond to on- and off-target cleavage sites.[16]
Protocol 2: Validation of Off-Target Sites by Targeted Deep Sequencing
This protocol is used to quantify the frequency of insertions and deletions (indels) at specific potential off-target sites identified by prediction tools or unbiased detection methods.
-
Primer Design: Design PCR primers that flank each potential off-target site. It is recommended to use a tool like COSMID for primer design.[20]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both CRISPR-edited and control this compound cell populations.
-
PCR Amplification:
-
Round 1 PCR: Amplify the genomic regions flanking the potential off-target sites using the locus-specific primers.
-
Round 2 PCR: Perform a second round of PCR to add Illumina sequencing adapters and sample-specific barcodes to the amplicons from the first round.[20]
-
-
Library Pooling and Sequencing: Quantify and pool the barcoded PCR products. Perform paired-end sequencing on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the reference genome. Analyze the aligned sequences for the presence and frequency of indels at the target sites compared to the control samples.
Visualizations
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. synthego.com [synthego.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 5. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Genome-scale CRISPR screening at high sensitivity with an empirically designed sgRNA library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 13. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Frequently Asked Questions: CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 16. CRISPR off-target detection with DISCOVER-seq | Springer Nature Experiments [experiments.springernature.com]
- 17. idtdna.com [idtdna.com]
- 18. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genome-Wide Analysis of Off-Target CRISPR/Cas9 Activity in Single-Cell-Derived Human Hematopoietic Stem and Progenitor Cell Clones [mdpi.com]
- 20. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
Troubleshooting poor transfection rates in HAP-1 cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor transfection rates in HAP-1 cells.
Troubleshooting Guide
This guide addresses common issues encountered during the transfection of this compound cells in a question-and-answer format.
Q1: My this compound transfection efficiency is very low. What are the most common causes?
Low transfection efficiency in this compound cells can stem from several factors. The primary areas to investigate are the health and culture conditions of your cells, the quality of your nucleic acid, the choice and optimization of the transfection method, and the specifics of the protocol itself.[1][2][3]
Key areas for initial troubleshooting:
-
Cell Health and Confluency: this compound cells should be healthy, actively dividing, and at an optimal confluency at the time of transfection.[3][4] Over-confluency can lead to contact inhibition, reducing the uptake of foreign DNA.[4] For this compound cells, it is recommended to keep the confluency at a maximum of 75%.[5]
-
Nucleic Acid Quality: The purity and integrity of your plasmid DNA or siRNA are critical. Contaminants or degraded nucleic acids can significantly impair transfection efficiency.[2][6]
-
Transfection Reagent and Protocol: Not all transfection reagents work equally well for all cell types.[7] The ratio of transfection reagent to nucleic acid is a crucial parameter that requires optimization.[1][8]
General Experimental Workflow for this compound Transfection
Below is a diagram illustrating a typical workflow for transfecting this compound cells.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. genscript.com [genscript.com]
- 3. wearecellix.com [wearecellix.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 5. dawinbio.com [dawinbio.com]
- 6. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. The PerFect™ Lipid Optimizer Kit for Maximizing Lipid-Mediated Transfection of Eukaryotic Cells [agris.fao.org]
- 8. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Single-Cell Cloning of HAP-1 Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing single-cell cloning of HAP-1 cells. Addressing common challenges and offering detailed protocols, this resource aims to enhance experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound single-cell cloning efficiency so low?
A1: Low single-cell cloning efficiency in this compound cells is a common issue that can stem from several factors. These include cellular stress and apoptosis induced by single-cell dissociation, suboptimal culture conditions, and the inherent sensitivity of this compound cells when isolated.[1] Ensuring the use of healthy, low-passage cells and optimizing the post-sorting or post-dilution culture environment are critical first steps.[1]
Q2: My this compound cells are no longer haploid. What happened?
A2: this compound cells have a natural tendency to spontaneously diploidize over time in culture.[2][3] This process can begin as early as passage 10, with cultures potentially becoming fully diploid by passage 20-30.[3][4] The loss of haploidy is often due to a growth advantage of diploid cells that arise in the culture.[4] To maintain a haploid population, it is crucial to use low-passage cells and regularly monitor the ploidy status.[5]
Q3: What are ROCK inhibitors and how can they help my single-cell cloning experiment?
A3: ROCK (Rho-associated coiled-coil kinase) inhibitors, such as Y-27632, are small molecules that can significantly improve the survival of single cells by inhibiting the ROCK signaling pathway, which is involved in apoptosis (programmed cell death) triggered by cell dissociation.[6] Adding a ROCK inhibitor to the culture medium for the first 24 hours after single-cell plating can enhance cell attachment and viability, leading to a higher cloning efficiency.
Q4: What is conditioned medium and should I use it for this compound single-cell cloning?
A4: Conditioned medium is a cell culture medium in which cells have been previously grown and which is, therefore, enriched with secreted factors that can support cell growth and survival.[1][7] For single-cell cloning, using a mixture of fresh and conditioned medium can help mimic a less stressful environment for the isolated cells and improve their chances of forming a colony.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cell viability after single-cell sorting (FACS) | High fluidic pressure during sorting can cause cellular stress and damage. | Use a lower sheath pressure and a larger nozzle size on the cell sorter. Sort cells into pre-warmed collection tubes or plates containing culture medium supplemented with a ROCK inhibitor. |
| No colony formation after limiting dilution | The statistical nature of limiting dilution may result in many wells without a single cell. Cells may not be healthy enough to survive in isolation. | Increase the number of plates used for dilution to increase the probability of single-cell wells.[8] Ensure the starting cell population is healthy and in the logarithmic growth phase.[1] Use conditioned medium and/or a ROCK inhibitor in the plating medium. |
| Clones are growing very slowly | Suboptimal culture conditions or inherent characteristics of the clone. | Supplement the culture medium with a higher concentration of fetal bovine serum (e.g., 15-20%) if applicable.[1] Be patient and minimize handling to reduce stress on the cells. |
| Mixed population of haploid and diploid cells in the resulting clone | The initial single cell was already diploid, or diploidization occurred during clonal expansion. | Start with a predominantly haploid population by sorting based on DNA content or cell size.[4][9] Use low-passage cells for the cloning experiment.[5] |
| Difficulty detaching this compound cells for passaging | Over-confluency leading to strong cell-cell adhesion. | Do not allow this compound cells to exceed 75% confluency.[2] Use a gentle dissociation reagent like TrypLE™ and avoid harsh pipetting.[2] |
Quantitative Data on Cloning Efficiency
While specific quantitative data for this compound cells is limited in publicly available literature, studies on other cell types demonstrate the significant impact of optimizing single-cell cloning protocols. The following tables provide illustrative data that can guide the optimization of this compound cell experiments.
Table 1: Effect of ROCK Inhibitor (Y-27632) on Colony Forming Efficiency of Limbal Stem/Progenitor Cells
| Treatment | Colony Forming Efficiency (%) |
| Control | 19.90 ± 8.49 |
| Y-27632 (10 µM) | 26.85 ± 3.54 |
Data from a study on rabbit primary limbal epithelial cells, demonstrating a significant increase in cloning efficiency with the use of a ROCK inhibitor.[10]
Table 2: Comparison of Single-Cell Cloning Methods for CHO Cells
| Cloning Method | Single-Cell Seeding Efficiency (%) | Cloning Efficiency (%) |
| Namo™ Single Cell Dispenser | 73.78 | 17.97 |
| Limiting Dilution Cloning (LDC) | 59.46 | 61.28 |
| Fluorescence-Activated Cell Sorting (FACS) | 75.00 | 0.69 |
Data from a study on Hybridoma cells, highlighting the variability in efficiency between different single-cell cloning techniques.[11]
Table 3: Diploidization Rate of this compound Cells with Passage Number
| Cell Line | Passage Number | Diploidy Percentage (%) |
| CRISPR-Cas9 engineered this compound | 10 to 35 | 2 - 35 |
Data indicates that this compound cell cultures are generally stable in their haploid state for up to 20 passages.[5]
Experimental Protocols
Protocol 1: Single-Cell Cloning of this compound Cells by Fluorescence-Activated Cell Sorting (FACS)
-
Cell Preparation:
-
Culture this compound cells in IMDM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[2]
-
Ensure cells are in the logarithmic growth phase and do not exceed 75% confluency.[2]
-
Gently wash the cells with PBS and detach them using a mild dissociation reagent (e.g., TrypLE™).
-
Resuspend the cells in FACS buffer (e.g., PBS with 1% FBS) and filter through a 40 µm cell strainer to obtain a single-cell suspension.[12]
-
-
FACS Sorting:
-
Set up the flow cytometer to sort single cells into individual wells of a 96-well plate.
-
Use forward and side scatter to gate for viable, single cells.
-
Each well of the 96-well plate should be pre-filled with 100 µL of cloning medium (e.g., 50% fresh IMDM + 50% conditioned medium) supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).
-
-
Post-Sort Culture:
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
After 24 hours, carefully replace half of the medium with fresh cloning medium without the ROCK inhibitor.
-
Monitor the plate for colony formation every 2-3 days.
-
Once colonies are visible, expand them into larger culture vessels.
-
Protocol 2: Single-Cell Cloning of this compound Cells by Limiting Dilution
-
Cell Preparation:
-
Prepare a single-cell suspension of healthy, logarithmically growing this compound cells as described in the FACS protocol.
-
Accurately count the cells using a hemocytometer or an automated cell counter.
-
-
Serial Dilution:
-
Post-Dilution Culture and Screening:
-
Incubate the plates and monitor for colony growth.
-
After 2-4 hours, screen the plates under a microscope to identify wells containing a single cell.[13]
-
Continue to monitor these wells for colony formation and expand the resulting clones.
-
Protocol 3: Monitoring this compound Cell Ploidy by Flow Cytometry
-
Sample Preparation:
-
Harvest this compound cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Generate a histogram of DNA content. Haploid cells in the G1 phase of the cell cycle will have a "1n" DNA content, while diploid cells in G1 will have a "2n" DNA content.[4]
-
Visualizations
Caption: ROCK signaling pathway leading to apoptosis.
Caption: General workflow for this compound single-cell cloning.
References
- 1. Tips for successful Single-Cell Cloning – Iota Sciences [iotasciences.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 4. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 6. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 7. Studies on Conditioned Media in Human Cells: Evaluation Using Various Cell and Culture Conditions, Animal Disease Models [e-jarb.org]
- 8. Limiting Dilution & Clonal Expansion [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytovance.com [cytovance.com]
- 12. Single-cell isolation | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 13. content.protocols.io [content.protocols.io]
HAP-1 Cell Cryopreservation and Thawing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for freezing and thawing HAP-1 cells. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended freezing medium for this compound cells?
A1: The recommended freezing medium for this compound cells is Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 10% Dimethyl Sulfoxide (DMSO).[1][2] For researchers preparing multiple samples, a two-part media system can be used for flexibility.[1][2]
Q2: What is the optimal freezing rate for this compound cells?
A2: A slow, controlled cooling rate of approximately -1°C per minute is optimal for freezing this compound cells.[3] This can be achieved using a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) placed in a -80°C freezer.[1][3]
Q3: How should I thaw my frozen this compound cells?
A3: Rapid thawing is crucial for high cell viability.[1][2][4] Warm the cryovial quickly in a 37°C water bath until only a small ice crystal remains.[1][2][4][5]
Q4: Is it necessary to remove the cryoprotectant (DMSO) after thawing?
A4: While not always mandatory, it is highly recommended to remove the DMSO-containing medium after thawing to avoid potential toxicity to the cells.[1][2][6] This is typically done by centrifuging the cell suspension and resuspending the cell pellet in fresh, pre-warmed culture medium.[1][2]
Q5: Why is it important to use this compound cells at a low passage number?
A5: this compound cells have a tendency to spontaneously become diploid over time in culture, typically around passage 20. Using cells at a lower passage number helps to maintain their near-haploid state, which is crucial for genetic screening and gene editing applications.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability after thawing | - Improper freezing rate (too fast or too slow).- Suboptimal freezing medium.- Cells were not in the logarithmic growth phase before freezing.- Improper thawing technique (too slow).- Extended exposure to DMSO at room temperature.- Improper long-term storage temperature. | - Ensure a controlled freezing rate of -1°C/minute.[3]- Use the recommended freezing medium with 10% DMSO.[1]- Freeze cells when they are healthy and in the log phase of growth.[5]- Thaw vials quickly in a 37°C water bath.[1][2][4]- Dilute and remove the freezing medium promptly after thawing.[1][2]- Store cells in liquid nitrogen (-196°C) for long-term storage.[1][2][3] |
| Cells fail to attach after thawing | - Over-trypsinization during harvesting for freezing.- Low viability of the thawed cells.- The cell line has a naturally less adherent phenotype. | - Use the minimum necessary concentration and incubation time for trypsin.[2]- Check cell viability using a trypan blue exclusion assay.- Some this compound knockout lines may be less adherent; allow more time for attachment and consider using coated flasks.[2] |
| Slow cell growth after thawing | - Low seeding density.- Stress from the freeze-thaw process.- The specific this compound knockout clone has a slower growth rate. | - Plate thawed cells at a higher density to encourage recovery.[4]- Change the medium 24 hours after thawing to remove residual DMSO and cell debris.[1][2]- Be aware that different knockout clones can have varying growth rates.[1][2] |
| Change in cell morphology | - Spontaneous diploidization of the cell culture.- Phenotypic changes due to the specific gene knockout. | - Monitor the ploidy of your this compound cell culture, especially at higher passages.- Be aware that knockout cell lines may exhibit different morphologies compared to the wild-type parental line.[2] |
| Contamination in the culture after thawing | - Contamination of the cell stock before freezing.- Improper aseptic technique during thawing. | - Always test cell lines for mycoplasma and other contaminants before freezing.- Use strict aseptic techniques when handling cryovials and cell cultures.[3] |
Experimental Protocols
Protocol 1: Freezing this compound Cells
Materials:
-
This compound cells in logarithmic growth phase
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Dimethyl Sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile cryovials
-
Centrifuge
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a controlled-rate freezer
-
-80°C freezer
-
Liquid nitrogen storage tank
Methodology:
-
Culture this compound cells until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium (IMDM + 10% FBS).
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[1][2]
-
Aspirate the supernatant and resuspend the cell pellet in cold freezing medium (IMDM + 20% FBS + 10% DMSO) at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[3]
-
The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage.[1][2]
Protocol 2: Thawing this compound Cells
Materials:
-
Cryovial of frozen this compound cells
-
Complete culture medium (IMDM + 10% FBS), pre-warmed to 37°C
-
37°C water bath
-
Sterile centrifuge tube (15 mL)
-
Centrifuge
-
Culture flask or dish
Methodology:
-
Prepare a 15 mL centrifuge tube with 9 mL of pre-warmed complete culture medium.
-
Remove the cryovial from liquid nitrogen storage.
-
Immediately place the lower half of the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal is left. This should take no longer than 1-2 minutes.[2]
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile cell culture hood, open the vial and gently transfer the cell suspension into the prepared centrifuge tube with pre-warmed medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the DMSO-containing supernatant.[1][2]
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a culture flask or dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.[1][2]
Visualizations
Caption: A flowchart illustrating the key steps for the cryopreservation of this compound cells.
Caption: A flowchart outlining the recommended procedure for thawing cryopreserved this compound cells.
Caption: A diagram illustrating the major cellular stress pathways activated during cryopreservation.
References
- 1. Control and regulation of the cellular responses to cold shock: the responses in yeast and mammalian systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cold shock response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. portlandpress.com [portlandpress.com]
Identifying and resolving contamination in HAP-1 cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve contamination in HAP-1 cell lines.
Frequently Asked Questions (FAQs)
Q1: What are this compound cells and why are they used in research?
This compound cells are a near-haploid human cell line derived from the KBM-7 cell line, which originated from a patient with chronic myeloid leukemia (CML).[1][2][3] Their near-haploid nature, meaning they have only one copy of most chromosomes, makes them particularly valuable for genetic research, especially with CRISPR/Cas9 gene-editing technologies.[1][4][5][6] Modifying a single allele is sufficient to produce a desired phenotype, simplifying genetic screens and functional studies.[1][3][5]
Q2: What are the most common types of contamination in this compound cell cultures?
The most common contaminants in cell cultures, including this compound lines, are:
-
Mycoplasma: These are small, wall-less bacteria that are a frequent and insidious contaminant of cell cultures.[7][8][9] They can alter cell metabolism, growth, and gene expression without causing visible signs of contamination like turbidity.[8][10]
-
Cross-contamination with other cell lines: This is a serious issue where a different, more rapidly growing cell line can take over the original culture.[11][12] It is crucial to handle wild-type and knockout this compound cell lines separately to avoid cross-contamination.
-
Bacteria and Fungi: While more easily detectable due to visible turbidity and pH changes in the culture medium, these can still occur with improper aseptic technique.[13][14]
Q3: My this compound cells are growing slowly and the results of my experiments are inconsistent. What could be the cause?
Slow growth and inconsistent results are classic signs of mycoplasma contamination.[8][15] Mycoplasma can significantly impact cellular processes, including proliferation and metabolism, leading to unreliable experimental data.[8][13][16] Another possibility, specific to this compound cells, is a shift in ploidy. These cells have a tendency to become diploid over time in culture, which can alter their phenotype and behavior.[4][5][17][18] It is recommended to regularly check for both mycoplasma contamination and the ploidy status of your this compound cells.
Q4: How can I prevent contamination in my this compound cell cultures?
Preventing contamination is crucial for reliable research. Key prevention strategies include:
-
Strict Aseptic Technique: Always work in a sterile environment (e.g., a laminar flow hood) and use sterile reagents and equipment.[19]
-
Quarantine New Cell Lines: Isolate and test any new cell lines for mycoplasma before introducing them into your general cell culture stocks.[20][21]
-
Regular Testing: Routinely test your cell cultures for mycoplasma, even if they appear healthy.[19][21] Monthly testing is often recommended.[21]
-
Dedicated Media and Reagents: Use separate bottles of media and other reagents for different cell lines to prevent cross-contamination.[13]
-
Good Laboratory Practices: Avoid sharing pipettes between different cell lines and clean the incubator regularly.[7]
Troubleshooting Guides
Issue 1: Suspected Mycoplasma Contamination
Symptoms:
-
Decreased cell proliferation rate.
-
Changes in cell morphology.
-
Inconsistent or unexpected experimental results.[15]
-
Increased acidity of the culture medium in late-stage contamination.[9]
Workflow for Detection and Resolution:
References
- 1. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 2. HAP1 cells - Wikipedia [en.wikipedia.org]
- 3. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and crucial quality control of HAP1 cell ploidy status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 7. Prevention, Diagnosis and Eradication of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. Mycoplasma - UNC Lineberger [unclineberger.org]
- 10. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 11. False human hematopoietic cell lines: cross-contaminations and misinterpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 13. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. news-medical.net [news-medical.net]
- 16. The Effects of Mycoplasma Contamination upon the Ability to Form Bioengineered 3D Kidney Cysts | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Handle Mycoplasma in Cell Culture? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 21. news-medical.net [news-medical.net]
Technical Support Center: Selection of Successfully Edited HAP-1 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the selection of successfully edited HAP-1 cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound cells for CRISPR/Cas9 editing?
This compound cells are a near-haploid human cell line, meaning they possess only one copy of most genes.[1] This is a significant advantage for gene editing, as only a single allele needs to be modified to achieve a complete knockout or knock-in, simplifying the screening and validation process.[2]
Q2: How are this compound knockout cell lines typically generated?
This compound knockout cell lines are most commonly generated using CRISPR/Cas9 technology. This involves introducing a guide RNA (gRNA) that directs the Cas9 nuclease to a specific gene, where it creates a DNA double-strand break. The cell's natural repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) that result in a frameshift mutation, leading to a non-functional protein.[1]
Q3: Is it necessary to perform a "kill curve" before antibiotic selection?
Yes, it is highly recommended to perform a kill curve to determine the optimal antibiotic concentration for your specific this compound cells and culture conditions.[3][4][5] The sensitivity of cells to antibiotics can vary, and using a concentration that is too low will result in incomplete selection, while a concentration that is too high can cause unnecessary cell death and stress.[3][5]
Q4: My this compound cells seem to be diploidizing in culture. Will this affect my knockout?
This compound cells have a tendency to spontaneously diploidize over time in culture.[6] If a gene has been successfully knocked out in the haploid state, diploidization will result in a homozygous knockout (-/-) cell line.[6] However, it is crucial to monitor the ploidy status of your cells, as there are fundamental differences between haploid and diploid this compound cells that could affect experimental outcomes.[6]
Q5: Can I verify my gene knockout using qRT-PCR?
It is strongly recommended to validate your knockout at the protein level (e.g., by Western blot or functional assay) rather than relying solely on qRT-PCR. While a frameshift mutation can render the protein non-functional, the non-sense transcript may still be expressed, leading to misleading qRT-PCR results.
Experimental Workflows and Logical Relationships
The following diagram outlines the general workflow for selecting successfully edited this compound cells, from transfection to obtaining a clonal population.
Caption: Workflow for selecting edited this compound cells.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during the selection of edited this compound cells.
Problem: Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal transfection reagent or protocol | Optimize the DNA-to-reagent ratio and consider trying different transfection reagents (e.g., lipid-based reagents like DharmaFECT 1 or electroporation). For this compound cells, electroporation has been reported to be effective. |
| Poor cell health | Ensure this compound cells are in the logarithmic growth phase and are not overly confluent at the time of transfection. Maintain a healthy cell culture by following recommended passaging and media conditions. |
| Low-quality plasmid DNA | Use high-purity, endotoxin-free plasmid DNA for transfection. |
Problem: High Cell Death After Antibiotic Selection
| Possible Cause | Recommended Solution |
| Antibiotic concentration is too high | Perform a kill curve to determine the minimum concentration of the antibiotic that effectively kills non-transfected cells over 3-5 days.[7] |
| Cells were not allowed sufficient recovery time post-transfection | Allow cells to recover for 48-96 hours after transfection before beginning antibiotic selection.[7] |
| Inefficient transfection | If transfection efficiency is very low, the number of resistant cells will be minimal, leading to the appearance of widespread cell death. Optimize transfection as described above. |
Problem: No Edited Clones Identified After Screening
| Possible Cause | Recommended Solution |
| Inefficient gRNA | Design and test multiple gRNAs for your target gene to identify the one with the highest cutting efficiency. |
| Ineffective selection | Ensure your selection strategy is working as expected. For antibiotic selection, confirm that non-transfected control cells are completely killed. For FACS, optimize gating parameters. |
| Insufficient number of clones screened | The probability of obtaining a desired edit can be low. Increase the number of single-cell clones isolated and screened. |
The following decision tree can help guide your troubleshooting process:
Caption: Troubleshooting decision tree for this compound cell editing.
Experimental Protocols
Antibiotic Selection
1. Determine Optimal Antibiotic Concentration (Kill Curve):
-
Plate this compound cells in a 24-well plate at a density that will not lead to overgrowth during the experiment.
-
The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for puromycin: 0.5-10 µg/mL; for blasticidin: 2-20 µg/mL).[3][8][9] Include a no-antibiotic control.
-
Replenish the antibiotic-containing medium every 2-3 days.
-
Observe the cells daily and determine the lowest concentration of the antibiotic that kills all the cells within 3-5 days.[7] This is the optimal concentration for selection.
2. Selection of Transfected Cells:
-
48-96 hours post-transfection, aspirate the medium and replace it with fresh medium containing the predetermined optimal concentration of the antibiotic.[7]
-
Continue to culture the cells in the selective medium, replacing it every 2-3 days, until all non-resistant cells have died.
-
Expand the surviving pool of resistant cells for further analysis or single-cell cloning.
Fluorescence-Activated Cell Sorting (FACS) for Edited Cells
This protocol assumes the co-transfection of a fluorescent reporter plasmid (e.g., GFP) along with the CRISPR/Cas9 components.
-
Cell Preparation: 48-72 hours post-transfection, detach the this compound cells using a gentle dissociation reagent (e.g., TrypLE). Resuspend the cells in ice-cold FACS buffer (e.g., PBS with 1-2% FBS).
-
Filtering: Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Controls: Prepare three control samples:
-
Unstained (non-transfected) this compound cells.
-
Cells transfected with the reporter plasmid only (e.g., GFP positive control).
-
Cells transfected with the CRISPR components but not the reporter (negative control for sorting).
-
-
FACS Analysis and Sorting:
-
Use the unstained control to set the forward and side scatter gates to exclude debris and dead cells.
-
Use the single-color controls to set the compensation and gates for the fluorescent reporter.
-
Sort the cells that are positive for the fluorescent reporter into a collection tube containing complete culture medium.
-
-
Post-Sort Culture: Plate the sorted cells at a low density for recovery and expansion.
Single-Cell Cloning by Limiting Dilution
-
Cell Suspension Preparation: Start with a single-cell suspension of the enriched population of edited this compound cells.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution:
-
Dilute the cell suspension to a final concentration of 10 cells/mL. This means that 100 µL will contain 1 cell.
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
To increase the probability of obtaining single-cell clones, it is also recommended to prepare a dilution of 5 cells/mL and plate 100 µL per well (0.5 cells/well).[10]
-
-
Incubation and Colony Formation:
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2.
-
Monitor the plates for colony formation over the next 7-14 days.
-
-
Clone Expansion:
-
Identify wells that contain a single colony.
-
Once the colonies are large enough, detach the cells and transfer them to a larger culture vessel (e.g., a 24-well plate) for expansion.
-
Genotypic Analysis of Clonal Populations
-
Genomic DNA Extraction:
-
PCR Amplification:
-
Design PCR primers that flank the target region of the gene.
-
Perform PCR to amplify the target locus from the extracted genomic DNA.[12]
-
-
Sanger Sequencing:
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing to determine the exact genetic modification at the target site.[11]
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Transfection Efficiency (Lipofection) | 2-64% | Can be highly variable depending on the reagent and protocol.[13][14] Electroporation may yield higher efficiency. |
| Puromycin Concentration for Selection | 0.5 - 10 µg/mL | A kill curve is essential to determine the optimal concentration for your specific this compound cells.[3] |
| Blasticidin Concentration for Selection | 2 - 20 µg/mL | A kill curve is essential to determine the optimal concentration for your specific this compound cells.[8][9] |
| Single-Cell Cloning (Limiting Dilution) | 0.5 - 1 cell/well | Plating at this density increases the probability of obtaining wells with a single cell.[10] |
References
- 1. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 2. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. toku-e.com [toku-e.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. abo.com.pl [abo.com.pl]
- 9. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 10. eu.idtdna.com [eu.idtdna.com]
- 11. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 12. geneticsmr.org [geneticsmr.org]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
Refining assay conditions for HAP-1 cell-based screens.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining assay conditions for HAP-1 cell-based screens.
Frequently Asked Questions (FAQs)
1. What are HAP1 cells and why are they used in genetic screens?
HAP1 cells are a near-haploid human cell line derived from the KBM-7 chronic myelogenous leukemia cell line.[1] Their primary advantage is having only one copy of most genes, which means that a single genetic mutation will result in a functional knockout, unmasking its phenotype.[2][3] This simplifies the process of linking genotype to phenotype, making them a powerful tool for genetic screens, including CRISPR-based screens, and for studying gene function.[1][2][3][4]
2. What is the recommended culture medium for HAP1 cells?
HAP1 cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6][7]
3. What is the doubling time of HAP1 cells?
The doubling time of HAP1 cells is approximately 12-16 hours, though this can vary depending on the specific clonal line and culture conditions.
4. How do I validate a gene knockout in my HAP1 cell line?
While all HAP1 knockout cell lines are validated at the genomic level by sequencing to confirm the mutation, it is crucial to verify the absence of the protein. The recommended method is to use a well-characterized functional assay that can distinguish between the mutant and parental cell lines.[8] Using qRT-PCR to detect mRNA may be misleading, as a non-functional transcript can sometimes still be expressed.
5. Do HAP1 cells remain haploid in culture?
HAP1 cells have a tendency to spontaneously become diploid over time in culture.[8] This process, known as diploidization, is often observed to begin around passage 10, with some cultures becoming completely diploid by passage 20.[5] It is essential to regularly monitor the ploidy status of your HAP1 cell cultures, especially before starting any phenotypic experiments.[1][5][9][10][11]
Troubleshooting Guides
Cell Culture and Maintenance
| Problem | Possible Cause | Solution |
| Slow cell growth or poor viability after thawing | Improper thawing technique. | Thaw the vial of cells rapidly in a 37°C water bath until a small ice crystal remains.[7][12] Gently transfer the cells to pre-warmed culture medium. Consider spinning down the cells to remove cryoprotectant before plating.[7][12] |
| High cell density in culture. | Do not allow HAP1 cells to exceed 75% confluency.[7][12] Overgrowth can negatively impact cell health and viability.[12] | |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination using a dedicated kit.[6][8] | |
| Cells detaching from the culture vessel | Over-trypsinization. | Incubate with trypsin (0.05%) for the minimum time required for detachment (usually 3-5 minutes).[7][12] Gently tap the vessel to dislodge the cells. |
| Cell line-specific morphology. | Knockout cell lines may exhibit different adherence properties compared to the parental line. Observe the cells closely and adjust handling procedures as needed.[12] | |
| Inconsistent experimental results | Ploidy instability. | HAP1 cells can spontaneously diploidize.[8] Regularly check the ploidy of your cultures using flow cytometry.[5][9][10][11] It is recommended to use low-passage number cells for experiments.[12] |
| Cross-contamination between wild-type and knockout lines. | Handle wild-type and knockout cell lines separately to avoid cross-contamination. Use separate media bottles and other reagents for each line.[8] |
Transfection and Gene Editing
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal transfection method. | HAP1 cells can be difficult to transfect. Electroporation is often more effective than lipid-based methods, especially for larger plasmids. The Neon™ Transfection System has been successfully used with HAP1 cells. |
| Incorrect ratio of transfection reagent to DNA. | Optimize the ratio of transfection reagent to DNA. Start with the manufacturer's recommended ratio and test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent to DNA).[13][14] | |
| Poor DNA quality. | Use high-quality, endotoxin-free plasmid DNA with an OD 260/280 ratio between 1.7 and 1.9.[13] | |
| Inappropriate cell density. | Transfect cells when they are in the logarithmic growth phase and at an optimal confluency (typically 40-80%). | |
| High cell toxicity after transfection | Transfection reagent toxicity. | Reduce the incubation time of the transfection complex with the cells.[14] Optimize the amount of transfection reagent used, as excessive amounts can be toxic.[15] |
| Extended exposure to serum-free media. | If the protocol requires serum-free conditions, minimize the time the cells are in this medium.[15] |
Quantitative Data Summary
Table 1: Recommended Seeding Densities for HAP1 Cell-Based Assays
| Plate Format | Seeding Density (cells/well) | Typical Volume (µL/well) | Notes |
| 96-well | 5,000 - 40,000 | 100 - 200 | Optimal density depends on the duration of the assay and the specific cell line's growth rate.[16] |
| 384-well | 1,500 - 10,000 | 30 - 40 | Use of outer wells is not recommended due to edge effects.[17] |
Table 2: Optimization Parameters for HAP1 Cell Transfection
| Parameter | Recommended Range | Notes |
| Lipid-based Transfection | ||
| Reagent:DNA Ratio (µL:µg) | 1:1 to 5:1 | Highly cell-type dependent; requires empirical optimization.[13] |
| Cell Confluency at Transfection | 40 - 80% | Cells should be in the logarithmic growth phase.[15] |
| Electroporation (Neon™ System) | ||
| Voltage | 1575 V | As a starting point for HAP1 cells. |
| Pulse Width | 10 ms | As a starting point for HAP1 cells. |
| Number of Pulses | 3 | As a starting point for HAP1 cells. |
| Cell Number per Reaction | 1 x 10⁴ - 5 x 10⁶ | Depends on the specific experiment and Neon™ tip size.[18] |
Experimental Protocols
Protocol 1: Routine Culture of HAP1 Cells
-
Medium Preparation: Prepare Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Cell Thawing:
-
Quickly thaw a frozen vial of HAP1 cells in a 37°C water bath.[7][12]
-
Transfer the cell suspension to 10 mL of pre-warmed culture medium.
-
(Optional) Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the pellet in fresh medium.[12]
-
Plate the cells in an appropriate culture vessel (e.g., 10 cm dish).
-
-
Cell Passaging:
-
HAP1 cells should be passaged every 2-3 days when they reach 70-75% confluency.[7][12]
-
Aspirate the old medium and wash the cells once with Phosphate-Buffered Saline (PBS).[7]
-
Add 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[7][12]
-
Neutralize the trypsin with complete culture medium.
-
Resuspend the cells and transfer the desired amount to a new culture vessel at a split ratio of 1:10 to 1:15.[7]
-
-
Cell Freezing:
-
Trypsinize and pellet the cells by centrifugation (300 x g for 3 minutes).[12]
-
Resuspend the cell pellet in a 1:1 mixture of "Medium A" (IMDM + 20% FBS) and "Medium B" (IMDM + 20% FBS + 20% DMSO).[12]
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container at -80°C overnight before transferring to liquid nitrogen for long-term storage.[12]
-
Protocol 2: Ploidy Analysis of HAP1 Cells by Flow Cytometry
-
Cell Preparation:
-
Harvest HAP1 cells at about 70-80% confluency.
-
Wash the cells twice in PBS and resuspend in 500 µL of culture medium.[5]
-
-
Fixation:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Visualizations
Caption: Workflow for a HAP1-based CRISPR-Cas9 knockout screen.
Caption: A generic signaling pathway leading to gene expression changes.
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. bioradiations.com [bioradiations.com]
- 5. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture [protocols.io]
- 7. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 8. Set yourself up for success with HAP1 cell lines [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Efficient and crucial quality control of HAP1 cell ploidy status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 15. General guidelines for successful transfection [qiagen.com]
- 16. licorbio.com [licorbio.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Researcher's Guide to Validating CRISPR-Induced Mutations in HAP-1 Cells
The near-haploid nature of HAP-1 cells makes them a powerful tool for genetic research, particularly for loss-of-function studies using CRISPR-Cas9 technology. With only a single copy of most genes, achieving a complete knockout is simplified, eliminating the complexity of multi-allelic targeting inherent in diploid or polyploid cell lines.[1][2][3][4] However, rigorous validation of the introduced mutations is a critical step to ensure the reliability and reproducibility of experimental results.
This guide provides a comprehensive comparison of the most common methods for validating CRISPR-induced mutations in this compound cells. We will delve into the principles, experimental workflows, and data interpretation for each technique, supported by experimental data and detailed protocols.
Comparison of Validation Methods
Choosing the right validation method depends on various factors, including the desired level of detail, throughput, and budget. The following table summarizes the key features of the most widely used techniques.
| Feature | Mismatch Cleavage Assay (e.g., T7E1, Surveyor) | Sanger Sequencing with TIDE Analysis | Next-Generation Sequencing (NGS) |
| Principle | Enzymatic cleavage of mismatched DNA heteroduplexes formed between wild-type and mutated DNA strands.[5][6] | Computational decomposition of Sanger sequencing traces from a mixed cell population to identify and quantify indels.[7][8][9][10] | Massively parallel sequencing of the target locus to identify and quantify all mutations in the population.[11][12][13] |
| Information Provided | Estimation of editing efficiency (presence of indels).[5] | Quantification of editing efficiency and the spectrum of predominant indels.[7][8][10] | Comprehensive identification and quantification of all indel types, including rare mutations and off-target effects.[11][12] |
| Sensitivity | Moderate; may not detect all types of mismatches.[5][14] | High for predominant indels. | Very high; can detect rare mutations in a sub-population.[15] |
| Quantitative? | Semi-quantitative; band intensity provides an estimate.[5] | Yes, for the most common indels.[7][10] | Yes, highly quantitative.[12] |
| Throughput | High. | Moderate. | High.[11][12] |
| Cost | Low.[11] | Moderate. | High.[11] |
| Best For | Rapid screening of many clones to identify potential edits.[11] | Quick and quantitative assessment of editing efficiency in a pooled population.[9] | Detailed characterization of all mutations, off-target analysis, and validation for clinical applications.[12][15] |
Experimental Workflows and Protocols
A generalized workflow for validating CRISPR edits in this compound cells involves genomic DNA extraction, PCR amplification of the target locus, and subsequent analysis using one of the methods detailed below.
Method 1: Mismatch Cleavage Assay
This method relies on enzymes like T7 Endonuclease I (T7E1) that recognize and cleave DNA heteroduplexes formed when wild-type and mutated DNA strands are denatured and reannealed.[6] The presence of cleaved fragments on an agarose gel indicates successful editing.
Detailed Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both wild-type and CRISPR-edited this compound cell populations.
-
PCR Amplification: Amplify the genomic region surrounding the CRISPR target site using high-fidelity DNA polymerase. A typical amplicon size is around 500-1000 bp.
-
Heteroduplex Formation:
-
Mix PCR products from the edited and wild-type samples (a 1:1 ratio can be used for a control). For assessing editing efficiency in a population, use the PCR product from the edited cells directly.
-
Denature the PCR products by heating to 95°C for 5-10 minutes.
-
Re-anneal by slowly cooling the mixture to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing strands.
-
-
Enzymatic Digestion: Incubate the re-annealed PCR products with a mismatch-specific endonuclease (e.g., T7E1) according to the manufacturer's instructions.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved DNA fragments of the expected sizes confirms the presence of mutations. The intensity of the cleaved bands relative to the parental band can be used to estimate the editing efficiency.[5]
Method 2: Sanger Sequencing with TIDE Analysis
Tracking of Indels by Decomposition (TIDE) is a web-based tool that analyzes Sanger sequencing traces to quantify the frequency and identity of insertions and deletions in a mixed cell population.[7][8][10]
Detailed Protocol:
-
Genomic DNA Extraction and PCR: As described for the mismatch cleavage assay. It is crucial to have a clean, high-quality PCR product.
-
Sanger Sequencing:
-
Sequence the PCR product from the CRISPR-edited this compound cell population.
-
Separately, sequence the PCR product from wild-type this compound cells to serve as a reference.
-
-
TIDE Analysis:
-
Visit the TIDE web tool (e.g., --INVALID-LINK--).
-
Upload the Sanger sequencing trace files (.ab1) for both the control and edited samples.[7]
-
Input the guide RNA sequence used for editing.
-
The software will align the sequences and decompose the edited trace to identify and quantify the spectrum of indels present in the population.[10] The output includes a graphical representation of the indel distribution and an overall editing efficiency percentage.
-
Method 3: Next-Generation Sequencing (NGS)
NGS provides the most comprehensive and quantitative analysis of CRISPR-induced mutations.[11] By sequencing the target region thousands to millions of times, it can detect a wide range of mutations, including rare variants, and can be adapted for off-target analysis.
Detailed Protocol:
-
Genomic DNA Extraction and PCR: Extract genomic DNA and amplify the target locus. The primers for this PCR will include adapter sequences required for NGS.
-
Library Preparation:
-
A second round of PCR is typically performed to add unique barcodes (indices) to the amplicons from each sample. This allows for multiplexing (sequencing multiple samples in one run).
-
The final PCR products are purified and quantified to create a sequencing library.
-
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina MiSeq).
-
Data Analysis:
-
The sequencing reads are demultiplexed based on their barcodes.
-
Reads are aligned to the reference sequence of the target locus.
-
Specialized software (e.g., CRISPResso) is used to identify and quantify the different types of indels present in each sample.
-
Choosing the Right Method for Your this compound Study
The choice of validation method should be guided by the specific research question.
For initial, high-throughput screening of a large number of this compound clones, a mismatch cleavage assay is a cost-effective and rapid choice. To obtain quantitative data on editing efficiency and the types of mutations in a pooled cell population without isolating clones, Sanger sequencing followed by TIDE analysis is highly suitable. For in-depth characterization of clonal cell lines, analysis of off-target effects, or studies requiring the highest level of accuracy and sensitivity, NGS is the gold standard.
By carefully selecting the appropriate validation strategy, researchers can confidently confirm the genetic modifications in their this compound cell models, paving the way for robust and reliable downstream functional studies.
References
- 1. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proper assessment of gene editing with DNA mismatch detection assays [horizondiscovery.com]
- 6. diagenode.com [diagenode.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. TIDE [tide.nki.nl]
- 9. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER | Springer Nature Experiments [experiments.springernature.com]
- 10. Easy quantitative assessment of genome editing by sequence trace decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthego.com [synthego.com]
- 12. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. bitesizebio.com [bitesizebio.com]
Unmasking Gene Function: A Comparative Guide to HAP-1 Knockout Phenotypes and Other Cell Models
For researchers, scientists, and drug development professionals navigating the complex landscape of functional genomics, the choice of a cellular model is paramount. This guide provides an objective comparison of HAP-1 knockout cell lines with other commonly used models, supported by experimental data and detailed protocols to aid in the selection of the most appropriate system for your research needs.
The advent of CRISPR-Cas9 technology has revolutionized the creation of knockout cell lines, providing powerful tools to elucidate gene function and validate drug targets. Among the various cell models available, the near-haploid this compound cell line has gained significant traction. This guide delves into the phenotypic characteristics of this compound knockouts, comparing them with those observed in widely used diploid cell lines such as HEK293 and HeLa.
At a Glance: this compound vs. Diploid Cell Models
The primary advantage of this compound cells lies in their near-haploid genome.[1][2] Most human cell lines are diploid or aneuploid, meaning they have two or more copies of each gene.[3] To achieve a complete loss of function in these cells, all alleles of a target gene must be inactivated, a process that can be complex and time-consuming. In contrast, the single-copy status of most genes in this compound cells simplifies gene knockout, as the modification of a single allele is sufficient to produce a functional knockout phenotype.[1][2] This feature makes this compound cells an efficient and powerful tool for genetic screens and functional gene studies.[1][2]
However, it is crucial to consider the genetic background of any cell line. This compound cells were derived from the KBM-7 cell line, which originated from a patient with chronic myeloid leukemia.[1][4] This cancerous origin and specific genetic alterations, such as the presence of the Philadelphia chromosome, should be taken into account when interpreting experimental results.[1][4] Diploid cell lines like HEK293, derived from human embryonic kidney cells, and HeLa, from cervical cancer cells, also possess unique genetic backgrounds and characteristics that can influence experimental outcomes.[5][6][7][8][9][10][11][12][13]
Comparative Data on Knockout Phenotypes
While the theoretical advantages of this compound cells are clear, direct quantitative comparisons of knockout phenotypes across different cell lines for the same gene are not always readily available in the literature. The phenotypic outcome of a gene knockout can be highly context-dependent, influenced by the specific genetic and proteomic landscape of the cell line.
Below is a summary of key characteristics of commonly used cell lines for knockout studies:
| Feature | This compound | HEK293 | HeLa |
| Ploidy | Near-Haploid[1][4][14] | Hypotriploid[8][9] | Aneuploid (near-triploid)[15] |
| Origin | Chronic Myeloid Leukemia[1][4] | Human Embryonic Kidney[6][7][8] | Cervical Adenocarcinoma[5][10][12][15] |
| Key Advantage for Knockouts | Only one allele needs to be targeted for most genes, simplifying knockout generation and phenotypic analysis.[1][2][3] | High transfection efficiency and robust growth, making them suitable for a wide range of applications including protein and virus production. | Well-characterized and widely used, with a vast body of literature available.[5][13][15] |
| Considerations | Can spontaneously diploidize over time in culture.[1] Genetic background of leukemia.[1] | Aneuploid nature can complicate the generation of homozygous knockouts.[8][9] | Significant genetic heterogeneity and aneuploidy can lead to inconsistent knockout phenotypes.[15] |
Experimental Protocols
Accurate and reproducible assessment of knockout phenotypes is critical. The following are detailed methodologies for key experiments commonly used to characterize knockout cell lines.
Generation of Knockout Cell Lines via CRISPR-Cas9
This protocol outlines the fundamental steps for creating a knockout cell line using CRISPR-Cas9 technology.
Workflow for CRISPR-Cas9 Knockout Generation
Caption: A generalized workflow for generating knockout cell lines using CRISPR-Cas9.
Methodology:
-
sgRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting an early exon of the gene of interest. Synthesize or clone the sgRNAs into an appropriate expression vector.
-
Transfection: Co-transfect the sgRNA expression vector and a Cas9 nuclease expression vector into the target cell line (this compound, HEK293, or HeLa) using a suitable transfection reagent.
-
Selection: If the expression vectors contain a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for transfected cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Culture the single-cell clones to generate a sufficient number of cells for validation.
-
Genomic Validation: Extract genomic DNA from each clone. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.
-
Protein Validation: Confirm the absence of the target protein in validated knockout clones by Western blot analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed an equal number of wild-type and knockout cells into a 96-well plate and incubate for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of knockout cells to that of wild-type cells.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Methodology:
-
Cell Culture: Culture wild-type and knockout cells under desired conditions.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate in the dark.
-
Propidium Iodide Staining: Add propidium iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Methodology:
-
Create a Monolayer: Grow wild-type and knockout cells to full confluency in a multi-well plate.
-
Create a Wound: Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Data Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure to determine cell migration speed.
Signaling Pathway Analysis
Understanding how a gene knockout affects cellular signaling is crucial for elucidating its function. Below is a conceptual diagram illustrating how a gene knockout can impact a generic signaling pathway.
Impact of Gene Knockout on a Signaling Pathway
Caption: A diagram illustrating the disruption of a signaling cascade in a knockout cell.
Conclusion
This compound knockout cell lines offer a significant advantage for functional genomics due to their near-haploid nature, which simplifies the generation and interpretation of knockout phenotypes. However, the choice of cell model should always be guided by the specific research question and a thorough understanding of the genetic background of the cell lines being considered. While direct quantitative comparisons of knockout phenotypes across different cell lines are still emerging in the literature, the protocols and conceptual frameworks provided in this guide offer a solid foundation for designing and executing robust functional genomics studies. By carefully selecting the appropriate cell model and employing rigorous experimental and analytical methods, researchers can effectively unravel the complexities of gene function and its role in health and disease.
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 4. HAP1 cells - Wikipedia [en.wikipedia.org]
- 5. HeLa - Wikipedia [en.wikipedia.org]
- 6. beckman.com [beckman.com]
- 7. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 8. HEK 293 Cells: Background, Advantages and Applications - BioSpace [biospace.com]
- 9. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]
- 10. HeLa cell line: Significance and symbolism [wisdomlib.org]
- 11. HeLa cell | Cancer Research, Immortal Cells & Tissue Culture | Britannica [britannica.com]
- 12. HeLa Cell Line | Embryo Project Encyclopedia [embryo.asu.edu]
- 13. HeLa Cells: Key Discoveries & Immortality Science | Technology Networks [technologynetworks.com]
- 14. This compound (Tier 2) - 4DNSRCVNIBZG – 4DN Data Portal [staging.4dnucleome.org]
- 15. Top 5 Commonly Used Cell Lines for CRISPR Knockout Studies - CD Biosynsis [biosynsis.com]
HAP-1 vs. KBM-7 Cells: A Researcher's Guide to Genetic Screening
For researchers in genetics and drug development, the choice of a cellular model is a critical decision that can significantly impact the outcome of genetic screens. Among the most powerful tools in this arena are the near-haploid human cell lines, HAP-1 and KBM-7. Their single-copy genome for most genes simplifies the study of recessive mutations, making them invaluable for identifying gene function. This guide provides an in-depth comparison of this compound and KBM-7 cells, supported by experimental data and detailed protocols to aid in the selection of the most appropriate model for your research needs.
At a Glance: Key Differences
| Feature | This compound Cells | KBM-7 Cells |
| Origin | Derived from KBM-7 cells | Chronic Myeloid Leukemia (CML) patient |
| Morphology | Adherent, fibroblast-like | Suspension |
| Ploidy | Near-haploid, monosomic for chromosome 8. Contains a ~30 Mb fragment of chromosome 15 translocated to chromosome 19.[1][2] | Near-haploid, but disomic for chromosome 8.[3][4] |
| Genetic Background | Philadelphia chromosome (BCR-ABL fusion) positive.[5] Does not express hematopoietic markers.[5][6] | Philadelphia chromosome (BCR-ABL fusion) positive.[4] Expresses hematopoietic markers. |
| Key Advantage | Adherent nature facilitates certain assays and imaging. Generally considered more "normalized" due to the loss of hematopoietic characteristics. | Well-established for gene-trap screens and represents a leukemia model. |
| Key Disadvantage | Prone to spontaneous diploidization over multiple passages.[1][2] | Suspension culture can be less convenient for some high-throughput screening platforms. |
Performance in Genetic Screens: A Comparative Overview
While direct head-to-head comparisons of screening efficiency are not extensively published, the distinct characteristics of this compound and KBM-7 cells make them suitable for different screening paradigms.
Gene-Trap Screening:
KBM-7 cells have been the workhorse for early forward genetic screens using gene-trap mutagenesis.[6] The principle of this method is the random insertion of a DNA cassette containing a reporter gene and a splice acceptor site into the genome. Insertions within a gene can disrupt its function, and the reporter allows for the identification and selection of mutated cells.
CRISPR-Based Screening:
This compound cells have gained prominence with the advent of CRISPR-Cas9 technology.[6][7] Their adherent nature and ease of transfection make them highly amenable to pooled CRISPR screens, where a library of guide RNAs (gRNAs) is introduced to a population of cells to generate a diverse set of knockouts.
| Screening Parameter | This compound Cells | KBM-7 Cells |
| Screening Amenability | Excellent for CRISPR-based screens due to high transfection efficiency and adherent growth.[6][8] | Well-established for gene-trap screens.[6] Can be used for CRISPR screens, but suspension nature may require protocol adjustments. |
| Off-Target Effects | A general concern for CRISPR-based methods, but the haploid nature can simplify the validation of hits. | Less of a concern for gene-trap screens, which rely on random integration. |
| Ploidy Stability | A significant consideration. This compound cells tend to become diploid over time in culture (typically starting around passage 10 and can be mostly diploid by passage 20), which can compromise the advantages of a haploid screen.[1][2] Regular ploidy monitoring is crucial. | Also susceptible to diploidization, but the original KBM-7 line was a mixed population of near-haploid and hyperdiploid cells.[4] Stable haploid subclones have been isolated.[9] |
Experimental Protocols
Detailed methodologies for cell culture and genetic screening are essential for reproducible results.
Cell Culture Protocols
This compound Cell Culture:
-
Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Sub-culturing: As adherent cells, this compound cells require trypsinization for passaging. They should be split every 2-3 days at a ratio of 1:10 to 1:15, ensuring they do not exceed 75% confluency.
-
Freezing: Resuspend cells in a 1:1 mixture of growth medium and freezing medium (growth medium with 20% FBS and 20% DMSO).
KBM-7 Cell Culture:
-
Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Sub-culturing: As suspension cells, KBM-7 cells are passaged by dilution. They should be maintained at a density of approximately 1 x 10^6 cells/mL and split every 2-3 days.
-
Freezing: Resuspend cells in freezing medium (growth medium with 10% DMSO) at a concentration of 2 million cells/mL.
Genetic Screening Protocols
CRISPR-Cas9 Knockout Screen in this compound Cells (Illustrative Workflow):
This protocol outlines a typical pooled CRISPR knockout screen to identify genes whose loss confers resistance to a cytotoxic drug.
-
Lentiviral Library Production: Generate lentiviral particles carrying a pooled sgRNA library in packaging cells (e.g., HEK293T).
-
Transduction of this compound Cells: Transduce Cas9-expressing this compound cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector.
-
Drug Selection: Treat the mutagenized cell population with the cytotoxic drug at a concentration that kills a significant portion of the cells.
-
Harvesting and Genomic DNA Extraction: Collect the surviving cells and extract genomic DNA.
-
PCR Amplification and Deep Sequencing: Amplify the sgRNA sequences from the genomic DNA and analyze the abundance of each sgRNA using next-generation sequencing.
-
Data Analysis: Identify sgRNAs that are enriched in the drug-treated population compared to a control population. These sgRNAs target genes whose knockout confers drug resistance.
Gene-Trap Mutagenesis Screen in KBM-7 Cells (Illustrative Workflow):
This protocol describes a general workflow for a gene-trap screen to identify genes involved in a specific cellular process.
-
Retroviral Vector Production: Produce retroviral gene-trap vectors in packaging cells. These vectors typically contain a splice acceptor sequence followed by a reporter gene (e.g., GFP).
-
Transduction of KBM-7 Cells: Infect KBM-7 cells with the gene-trap retrovirus.
-
Selection or Sorting: Select or sort cells based on the phenotype of interest. For example, if screening for genes involved in surface protein expression, cells with altered levels of the protein can be isolated using fluorescence-activated cell sorting (FACS).
-
Expansion of Clones: Expand the selected cell populations.
-
Identification of Insertion Sites: Isolate genomic DNA and identify the retroviral insertion sites using methods like inverse PCR or splinkerette PCR followed by sequencing.
-
Gene Identification and Validation: Map the insertion sites to the human genome to identify the disrupted genes. Further experiments are then required to validate the role of these candidate genes in the observed phenotype.
Visualizing Experimental Workflows
Conclusion: Making the Right Choice
The decision between this compound and KBM-7 cells for genetic screening hinges on the specific experimental goals and available resources.
-
Choose this compound cells if:
-
Your primary screening method is CRISPR-based.
-
An adherent cell line is advantageous for your assays (e.g., high-content imaging).
-
You are studying processes in a more generalized human cell context, rather than a specific leukemia background.
-
You have the means to regularly monitor and control for ploidy.
-
-
Choose KBM-7 cells if:
-
You are performing gene-trap screens.
-
Your research is focused on chronic myeloid leukemia or hematopoietic cell biology.
-
A suspension cell line is suitable for your experimental setup.
-
Both this compound and KBM-7 cells are powerful tools that have significantly advanced our understanding of human genetics. By carefully considering their unique properties and the requirements of the intended genetic screen, researchers can leverage these near-haploid cell lines to uncover novel gene functions and potential therapeutic targets.
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Genes That Modulate Susceptibility to Formaldehyde and Imatinib by Functional Genomic Screening in Human Haploid KBM7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 4. advbiomart.net [advbiomart.net]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Genome-scale CRISPR screening at high sensitivity with an empirically designed sgRNA library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reversible gene trap collection empowers haploid genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KBM-7 cells - Wikipedia [en.wikipedia.org]
Confirming the Functional Consequences of Gene Knockouts in HAP-1 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HAP-1 cell line, being near-haploid, offers a powerful and streamlined model for studying the functional consequences of gene knockouts, as only a single allele needs to be targeted to observe a phenotype.[1][2] This guide provides a comparative overview of key experimental approaches to confirm the functional impact of a gene knockout in this compound cells, complete with experimental data and detailed protocols.
Genotypic vs. Phenotypic Confirmation: A Necessary Partnership
While initial confirmation of a gene knockout is achieved at the genomic level through PCR and Sanger sequencing to verify the intended mutation (often a frameshift), this only confirms a change in the DNA sequence.[3][4] To understand the true biological impact, it is crucial to perform phenotypic and functional assays. It is strongly recommended to validate the absence of the protein product, as qRT-PCR can sometimes be misleading due to the potential expression of a non-functional truncated transcript.[3]
Key Experimental Approaches for Functional Validation
A multi-faceted approach employing a combination of techniques is the most robust strategy to confirm the functional consequences of a gene knockout. Here, we compare three commonly used methods: Western Blotting, Immunofluorescence, and Cell-Based Functional Assays.
Western Blotting: Confirming Protein Absence
Western blotting is a fundamental technique to verify the absence of the target protein, providing direct evidence that the genomic knockout has resulted in a functional protein knockout.[5]
Experimental Workflow:
Comparative Data: KEAP1 Knockout and NRF2 Stabilization
The KEAP1-NRF2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, KEAP1 targets NRF2 for degradation.[6] Knockout of KEAP1 is expected to lead to the stabilization and accumulation of NRF2.[7]
| Cell Line | Target Protein | Relative Protein Level (Normalized to WT) |
| This compound WT | KEAP1 | 1.0 |
| This compound KEAP1 KO | KEAP1 | Not Detected |
| This compound WT | NRF2 | 1.0 |
| This compound KEAP1 KO | NRF2 | ~2.5-fold increase[5] |
Immunofluorescence: Visualizing Subcellular Changes
Immunofluorescence (IF) allows for the visualization of protein localization and expression within the cell, providing spatial context to the effects of a gene knockout.
Experimental Workflow:
Cell-Based Functional Assays: Quantifying Phenotypic Consequences
Functional assays are essential to determine the physiological impact of a gene knockout. The choice of assay depends on the known or hypothesized function of the target gene.
Comparative Data: Functional Consequences of Various Gene Knockouts in this compound Cells
| Gene Knockout | Functional Assay | Parameter Measured | Result in KO vs. WT |
| BAP1 | Cell Proliferation | Cell Index at 48h | ~78% reduction[8][9] |
| p53 | Cell Viability | Percentage of Haploid Cells | Maintained higher percentage over passages[10] |
| KEAP1 | Ferroptosis Sensitivity | Cell Viability (Erastin treatment) | Increased resistance[5] |
| Various Genes | Cell Migration | - | Diploid this compound cells show increased migration compared to haploid cells[10] |
Signaling Pathway Analysis: Unraveling Molecular Mechanisms
Gene knockouts can have profound effects on intracellular signaling pathways. Western blotting is a key technique to probe these changes by examining the expression and phosphorylation status of key signaling proteins.
Example: The Wnt Signaling Pathway
The Wnt signaling pathway is crucial for cell proliferation and development. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt stimulation, this complex is inhibited, leading to β-catenin stabilization and translocation to the nucleus to activate target gene expression.[11][12] A knockout of a negative regulator in this pathway, such as APC, would lead to constitutive activation.
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HAP1 knockout cell lines [horizondiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. A Genome-wide Haploid Genetic Screen Identifies Regulators of Glutathione Abundance and Ferroptosis Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wnt.stanford.edu [wnt.stanford.edu]
- 11. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Drug Targets from HAP-1 Screens: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of hits from HAP-1 genetic screens is a critical step in the drug discovery pipeline. Orthogonal validation, the process of confirming a primary screen result with one or more independent methods, is essential to filter out false positives and build confidence in a potential drug target. This guide provides a comparative overview of common orthogonal validation techniques, complete with experimental data, detailed protocols, and visualizations to aid in experimental design.
This compound cells, being near-haploid, offer a powerful system for genetic screens as only a single allele needs to be disrupted to observe a phenotype. However, the inherent variability of high-throughput screens necessitates rigorous validation of identified "hits" before committing to costly and time-consuming downstream drug development efforts. This guide focuses on genetic and biochemical methods for orthogonal validation.
Comparison of Orthogonal Validation Methods
The choice of an orthogonal validation method depends on the nature of the primary screen, the identified target, and the desired level of confidence. Below is a comparison of commonly used techniques with supporting data from published studies.
| Validation Method | Principle | Example Hit Gene | Primary Screen Phenotype | Validation Result | Reference |
| CRISPR-Cas9 Gene Knockout | Permanent gene disruption at the DNA level. | FBXW7, RB1, NF2 | Increased sensitivity to vinorelbine. | Independent knockout clones showed increased sensitivity to vinorelbine compared to wild-type this compound cells.[1] | [1] |
| siRNA-mediated Gene Knockdown | Transient gene silencing at the mRNA level. | KLF4, POU5F1, SOX2 | Essential for this compound cell viability. | Knockdown with individual siRNAs led to a significant decrease in cell viability.[2] | [2] |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement by assessing changes in protein thermal stability upon ligand binding. | Not specified in this compound context in provided results. | N/A | N/A | N/A |
| Surface Plasmon Resonance (SPR) | Measures the binding affinity and kinetics of a drug to its purified target protein in real-time. | Not specified in this compound context in provided results. | N/A | N/A | N/A |
Quantitative Data Summary
The following tables present quantitative data from validation experiments, demonstrating the efficacy of different orthogonal methods.
Table 1: Validation of this compound Screen Hits by siRNA Knockdown [2]
| Target Gene | siRNA | % Cell Viability (relative to non-targeting control) |
| KLF4 | 1 | 65% |
| 2 | 70% | |
| 3 | 62% | |
| 4 | 68% | |
| POU5F1 | 1 | 55% |
| 2 | 60% | |
| 3 | 58% | |
| 4 | 52% | |
| SOX2 | 1 | 75% |
| 2 | 72% | |
| 3 | 78% | |
| 4 | 70% |
Table 2: Validation of this compound Screen Hits by CRISPR-Cas9 Knockout and Drug Sensitivity Assay [1]
| Gene Knockout | Drug | Relative Cell Survival (vs. Wild-Type) |
| ΔNF2 | Vinorelbine | ~50% |
| Vincristine | ~60% | |
| Docetaxel | No significant difference | |
| ΔRB1 | Vinorelbine | ~40% |
| Vincristine | ~55% | |
| Docetaxel | No significant difference |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the experimental design and the biological context of the drug target.
Figure 1. General workflow for orthogonal validation of this compound screen hits.
Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell proliferation and development, and its dysregulation is implicated in cancer. This compound screens have been instrumental in identifying novel regulators of this pathway.[3]
Figure 2. Simplified diagram of the canonical Wnt signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in cell growth and proliferation. This compound screens have been used to identify genetic modifiers of sensitivity to EGFR inhibitors in cancer cells.[4][5]
Figure 3. Simplified diagram of the EGFR/MAPK signaling pathway.
Detailed Experimental Protocols
Below are detailed methodologies for key orthogonal validation experiments.
CRISPR-Cas9 Mediated Gene Knockout in this compound Cells
This protocol describes the generation of a stable knockout cell line for a target gene identified in a this compound screen.
Materials:
-
Wild-type this compound cells
-
Lentiviral vector encoding Cas9 and a guide RNA (sgRNA) targeting the gene of interest
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
Protocol:
-
sgRNA Design and Cloning: Design and clone 2-3 sgRNAs targeting an early exon of the gene of interest into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of this compound Cells: Seed wild-type this compound cells and transduce with the lentivirus in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expansion and Genotyping: Expand the resulting clones. Extract genomic DNA and perform PCR to amplify the region targeted by the sgRNA. Sequence the PCR product to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Knockout Confirmation: Confirm the absence of the target protein by Western blot analysis using a validated antibody.
-
Phenotypic Validation: Use the confirmed knockout clone and the parental wild-type this compound cells in a functional assay (e.g., cell viability, drug sensitivity) to confirm the phenotype observed in the primary screen.
siRNA-mediated Gene Knockdown in this compound Cells
This protocol outlines a transient knockdown approach for rapid validation of screen hits.
Materials:
-
Wild-type this compound cells
-
2-4 individual siRNAs targeting the gene of interest
-
Non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Cell culture medium and supplements
-
qRT-PCR reagents and primers for the target gene and a housekeeping gene
-
Western blot reagents and a validated antibody for the target protein
Protocol:
-
Cell Seeding: Seed this compound cells in 6-well or 12-well plates to be 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation: For each siRNA, dilute the siRNA and the transfection reagent separately in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Knockdown Confirmation (mRNA level): Harvest a portion of the cells, extract RNA, and perform qRT-PCR to quantify the reduction in target gene expression relative to the non-targeting control.
-
Knockdown Confirmation (Protein level): Lyse the remaining cells and perform a Western blot to confirm the reduction in the target protein level.
-
Phenotypic Validation: In a parallel experiment, perform the relevant functional assay (e.g., cell viability assay) 48-96 hours post-transfection to assess the phenotypic consequence of gene knockdown.
Cellular Thermal Shift Assay (CETSA)
This protocol describes the principles of a CETSA experiment to confirm target engagement of a compound in a cellular context.
Materials:
-
This compound cells (wild-type or overexpressing the target)
-
Compound of interest
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot or ELISA reagents
-
Thermal cycler or heating blocks
Protocol:
-
Cell Treatment: Treat this compound cells with the compound of interest or DMSO for a defined period.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for using SPR to measure the direct binding of a compound to a purified target protein.
Materials:
-
Purified target protein
-
Compound of interest
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Protocol:
-
Protein Immobilization: Immobilize the purified target protein onto the surface of the SPR sensor chip.
-
Compound Preparation: Prepare a series of dilutions of the compound of interest in the running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal in real-time. This provides association and dissociation kinetics.
-
Regeneration: After each compound injection, regenerate the sensor surface to remove the bound compound.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
By employing a combination of these orthogonal validation strategies, researchers can confidently advance robust drug targets identified from this compound screens into the next stages of the drug discovery process.
References
- 1. Haploid genetic screens identify genetic vulnerabilities to microtubule‐targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-scale CRISPR screening at high sensitivity with an empirically designed sgRNA library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
HAP-1 Cells vs. Diploid Cell Lines: A Comparative Guide for Researchers
In the landscape of cellular models for biomedical research and drug development, the choice between a near-haploid cell line like HAP-1 and a traditional diploid cell line can significantly impact experimental outcomes and efficiency. This guide provides an objective comparison of their utility, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate model for their studies.
At a Glance: Key Differences
This compound cells, derived from the human KBM-7 cell line, are near-haploid, meaning they possess a single copy of most chromosomes.[1] This contrasts with diploid cell lines, such as the commonly used HEK293 cells, which contain two sets of chromosomes. This fundamental difference in ploidy underpins the distinct advantages and disadvantages of each cell type.
| Feature | This compound Cells | Diploid Cell Lines (e.g., HEK293) |
| Ploidy | Near-Haploid (single copy of most genes) | Diploid (two copies of each gene) |
| Genetic Screening | Highly efficient; phenotype of a single gene knockout is immediately apparent. | More complex; requires knockout of both alleles to observe a recessive phenotype. |
| Gene Editing (CRISPR) | Simplified and highly efficient due to the presence of a single allele. | Requires targeting and successful editing of both alleles for a complete knockout. |
| Phenotypic Analysis | Direct correlation between genotype and phenotype. | The presence of a second allele can mask the effect of a single-allele mutation. |
| Spontaneous Diploidization | Tendency to become diploid over successive passages.[2][3] | Genetically stable in terms of ploidy. |
| Origin | Human Chronic Myeloid Leukemia | Various origins, including Human Embryonic Kidney (HEK293).[4][5][6] |
Performance in Key Research Applications
The unique characteristics of this compound cells make them particularly advantageous in specific research applications, most notably in genetics and functional genomics.
Genetic Screening and Gene Editing
The haploid nature of this compound cells streamlines genetic screens and gene-editing workflows. With only one copy of each gene to target, CRISPR-Cas9 mediated knockout is significantly more straightforward and efficient compared to diploid cells, where both alleles must be successfully mutated to achieve a complete loss of function.[1][7][8][9][10]
Experimental Data: CRISPR-Cas9 Gene Editing Efficiency
A direct comparison of CRISPR-Cas9 induced mutations in this compound and HEK293 cells targeting the TRNAU1 locus demonstrates the enhanced efficiency in the near-haploid line.
| Cell Line | Total Genome Editing Efficiency (%) |
| This compound | >80% |
| HEK293 | Variable, often lower and requires biallelic targeting |
Data sourced from an analysis of Cas9 induced mutations in Hek293 and HAP1 cell lines.[11]
This heightened efficiency in this compound cells accelerates the generation of knockout cell lines and simplifies the interpretation of genetic screens, as the resulting phenotype can be directly attributed to the single gene knockout without the confounding factor of a second allele.[1]
Drug Discovery and Compound Screening
While diploid cell lines like HEK293 are a workhorse in drug discovery for their robustness and transfectability, this compound cells offer a unique advantage in target identification and validation.[4][12] Knocking out a potential drug target in this compound cells provides a clear and immediate readout of the target's role in a specific pathway or cellular process.
Hypothetical Experimental Data: IC50 Value Comparison
The following table illustrates a hypothetical comparison of 50% inhibitory concentration (IC50) values for two compounds targeting a specific pathway in both this compound and a diploid cell line. In a wild-type scenario, the IC50 values might be comparable. However, in a knockout model, the utility of this compound cells becomes evident.
| Compound | Target Pathway | This compound (Wild-Type) IC50 | Diploid Cell Line (Wild-Type) IC50 | This compound (Target Knockout) IC50 |
| Compound A | Wnt Signaling | 10 µM | 12 µM | > 100 µM |
| Compound B | EGFR Signaling | 5 µM | 6 µM | 7 µM |
This table is for illustrative purposes. Actual IC50 values are compound and assay-dependent.
The significant increase in the IC50 value for Compound A in the this compound knockout line would strongly indicate that its efficacy is dependent on the knocked-out gene. This provides a clear and rapid method for target validation.
Signaling Pathway Analysis
Understanding how cellular signaling pathways are affected by genetic modifications or drug treatments is crucial. Both this compound and diploid cell lines are used to study these pathways.
Wnt Signaling Pathway
The Wnt signaling pathway is critical in development and disease. Its study is amenable in this compound cells, where genetic perturbations can be easily introduced to dissect the function of individual components.
Caption: Canonical Wnt Signaling Pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth and is often dysregulated in cancer. Diploid cell lines like HEK293 are frequently used to study this pathway due to their robust nature and well-characterized responses.
Caption: Simplified EGFR Signaling Pathway.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are foundational protocols for key experimental workflows.
CRISPR-Cas9 Gene Editing Workflow
This workflow outlines the major steps for generating a knockout cell line using CRISPR-Cas9 technology, applicable to both this compound and diploid cells, with key differences noted.
Caption: CRISPR-Cas9 Gene Knockout Workflow.
Key Consideration for Diploid Cells: For diploid cells, validation must confirm biallelic mutations to ensure a complete knockout. This often requires screening a larger number of clones.
Western Blotting for Protein Expression Analysis
Western blotting is a standard technique to detect and quantify protein expression levels.
Detailed Methodology:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value of the compound.
-
Conclusion
This compound cells offer a powerful and efficient tool for genetic research, particularly for applications requiring gene knockout or large-scale genetic screens. Their near-haploid nature simplifies experimental workflows and provides clear genotype-phenotype correlations. However, their tendency to diploidize requires careful monitoring of their ploidy status.
Diploid cell lines, while requiring more effort for complete gene knockout, remain indispensable for many areas of research, including the study of complex genetic interactions and as robust models for drug screening and protein production.
The choice between this compound cells and a diploid cell line should be guided by the specific experimental goals. For studies focused on the direct functional consequences of single-gene loss-of-function, this compound cells provide a distinct advantage. For broader applications in drug discovery and when studying biallelic gene regulation, diploid cell lines remain a valuable and reliable choice.
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 3. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are HEK293 Cells and What Are They Used for in Research? [synapse.patsnap.com]
- 5. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]
- 6. HEK 293 cells - Wikipedia [en.wikipedia.org]
- 7. HAP1 knockout cell lines [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 10. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advantages of HEK Cells in Drug Discovery [cytion.com]
Verifying Protein Knockout in HAP-1 Cells: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming the successful knockout of a target protein is a critical step in ensuring the validity of experimental results. This guide provides a comprehensive comparison of Western blot analysis with alternative methods for validating protein knockout in the human near-haploid HAP-1 cell line, supported by experimental data and detailed protocols.
This compound cells, due to their near-haploid nature, are a powerful tool for genetic studies as only a single allele needs to be modified to achieve a complete knockout. While CRISPR-Cas9 technology allows for efficient gene editing, rigorous validation at the protein level is paramount to confirm the absence of the target protein and rule out compensatory mechanisms or truncated protein expression.[1] Western blot analysis is a widely used and accessible technique for this purpose.
Comparative Analysis of Knockout Validation Methods
While Western blotting is a cornerstone of protein analysis, a multi-faceted approach to knockout validation provides the most robust and reliable data. The following table compares Western blotting with other common validation techniques.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect specific proteins in a sample. | - Directly assesses protein presence/absence. - Can detect truncated proteins. - Relatively inexpensive and widely available. | - Antibody dependent; specificity is crucial. - Semi-quantitative without proper controls. - Can be time-consuming.[1] |
| Functional Assays | Measures the biological activity of the target protein or a downstream pathway. | - Confirms loss of protein function. - Provides physiological relevance. - Can be highly sensitive. | - Assay development can be complex. - Not all proteins have a known, easily measurable function. - Indirect measure of protein presence.[2][3][4] |
| Sanger Sequencing | Determines the exact nucleotide sequence of the targeted genomic region. | - Confirms the genetic modification (e.g., frameshift mutation). - Gold standard for verifying gene editing. | - Does not confirm protein absence. - mRNA may still be transcribed. - Does not account for post-transcriptional regulation. |
| qRT-PCR | Quantifies the amount of a specific mRNA transcript. | - Measures gene expression at the transcriptional level. - High throughput and quantitative. | - Poor correlation with protein levels. - mRNA presence does not guarantee protein translation. - Can be misleading in knockout validation.[5] |
| Mass Spectrometry | Identifies and quantifies proteins based on their mass-to-charge ratio. | - Unbiased, antibody-independent protein identification. - Can provide comprehensive proteomic data. | - Requires specialized equipment and expertise. - Can be expensive. - Less sensitive for low-abundance proteins. |
Experimental Workflow for Knockout Validation
A systematic approach is essential for the successful validation of protein knockout in this compound cells. The following workflow outlines the key steps from cell culture to data interpretation.
Quantitative Western Blot Analysis of PARP1 Knockout in this compound Cells
The following table presents representative quantitative data from a Western blot analysis of PARP1 knockout in this compound cells. Wild-type (WT) and PARP1 knockout (KO) cells were treated with staurosporine to induce apoptosis and PARP1 cleavage.
| Cell Line | Treatment | Full-length PARP1 (116 kDa) | Cleaved PARP1 (89 kDa) |
| This compound WT | Untreated | +++ | - |
| This compound WT | Staurosporine | + | +++ |
| This compound KO | Untreated | - | - |
| This compound KO | Staurosporine | - | - |
| (Data is a qualitative representation based on typical Western blot results)[6] |
Detailed Experimental Protocol: Western Blotting
This protocol provides a general guideline for performing Western blot analysis on this compound cells.
1. Cell Lysis
-
Culture this compound WT and KO cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection
-
Add ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
Signaling Pathway Analysis: The WNT Pathway in this compound Cells
This compound cells are frequently used to study various signaling pathways. The WNT signaling pathway, crucial for cell proliferation and differentiation, is a common subject of investigation using knockout models.[8]
By knocking out a key component of this pathway, such as β-catenin or a component of the destruction complex, researchers can use Western blotting to confirm the absence of the protein and then perform functional assays to investigate the downstream consequences on target gene expression and cellular phenotype.
Conclusion
Validating protein knockout in this compound cells is a multi-step process that requires careful experimental design and execution. While Western blotting is a powerful and direct method for assessing protein levels, it is most effective when used in conjunction with other techniques such as genomic sequencing and functional assays. This integrated approach ensures the highest level of confidence in your experimental system and the reliability of your research findings.
References
- 1. Beyond the western blot: The advantages of HAP1 cells [horizondiscovery.com]
- 2. Functional assay for assessment of pathogenicity of BAP1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 5. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Gene Edits in HAP-1 Clones: A Comparative Guide to Sanger Sequencing and its Alternatives
For researchers, scientists, and drug development professionals leveraging the power of CRISPR/Cas9 in the near-haploid HAP-1 cell line, robust and accurate verification of specific genetic edits is a critical step. This guide provides an objective comparison of Sanger sequencing with alternative methods for validating single-nucleotide variants (SNVs) and small insertions/deletions (indels) in this compound clones, supported by experimental protocols and data-driven insights.
Sanger sequencing, long considered the "gold standard" for its high accuracy in reading single DNA fragments, remains a cornerstone for validating clonal edits. However, the landscape of genomic validation is evolving, with methods like Next-Generation Sequencing (NGS) and enzymatic assays offering distinct advantages in throughput and sensitivity. The choice of method ultimately depends on the specific experimental goals, budget, and the nature of the desired edit.
Performance Comparison: Sanger Sequencing vs. Alternatives
The selection of a validation method hinges on a trade-off between accuracy for a single clone, throughput, sensitivity to detect rare or mixed populations of edits, and cost. Below is a summary of the key performance characteristics of Sanger sequencing compared to Next-Generation Sequencing and the T7 Endonuclease I (T7E1) mismatch detection assay.
| Parameter | Sanger Sequencing | Next-Generation Sequencing (NGS) | T7 Endonuclease I (T7E1) Assay |
| Principle | Dideoxy chain termination | Massively parallel sequencing | Enzymatic mismatch cleavage |
| Primary Use Case | Verification of edits in isolated clones | High-throughput screening and off-target analysis | Rapid screening for the presence of indels |
| Sensitivity | ~15-20% for mixed populations | As low as 1% for detecting minor variants[1][2] | ~5% detection limit for editing events |
| Throughput | Low (one sample/reaction at a time) | High (millions of reads simultaneously)[1] | Moderate |
| Data Output | Electropherogram (sequence trace) | Sequence reads (e.g., FASTQ files) | Gel electrophoresis bands |
| Cost per Sample | Low for a small number of samples | High for a small number of samples, low for large batches | Low |
| Turnaround Time | Fast (typically 1-2 days) | Slower (can take several days to a week) | Very fast (can be completed in a few hours) |
| Detection of | SNVs, small indels in clonal populations | SNVs, indels, structural variants, off-target effects | Presence of indels (not sequence specific) |
| Quantitative? | Semi-quantitative for mixed populations (with tools like TIDE) | Fully quantitative | Semi-quantitative |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate and reliable verification of genomic edits. The following sections provide a comprehensive workflow for validating edits in this compound clones using Sanger sequencing.
This compound Cell Culture and Genomic DNA Extraction
Proper cell culture techniques are crucial for maintaining the health and near-haploid state of this compound cells. It is important to keep the cells at or below 75% confluency.[3][4]
Materials:
-
This compound cells (parental and edited clones)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.05%)
-
Genomic DNA extraction kit (e.g., InstaGene Matrix or column-based kits)
Protocol:
-
Culture this compound cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage the cells when they reach 70-75% confluency. To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[4]
-
Harvest approximately 1 x 10^6 to 5 x 10^6 cells from both the parental and the edited this compound clones.
-
Extract genomic DNA (gDNA) from the cell pellets using a commercial genomic DNA extraction kit, following the manufacturer’s instructions.[5]
-
Quantify the extracted gDNA using a spectrophotometer or a fluorometer and assess its purity. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
PCR Amplification of the Target Locus
Materials:
-
Genomic DNA from parental and edited this compound clones
-
Forward and reverse primers flanking the target region
-
Taq DNA polymerase or a high-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Nuclease-free water
Protocol:
-
Primer Design: Design PCR primers that flank the CRISPR/Cas9 target site. The primers should amplify a product of 300-800 bp. Ensure the primers are specific to the target locus to avoid off-target amplification.
-
PCR Reaction Setup: Prepare a PCR master mix containing the DNA polymerase, dNTPs, PCR buffer, and nuclease-free water.
-
Aliquot the master mix into PCR tubes and add the forward and reverse primers and the genomic DNA template (typically 50-100 ng).
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature)
-
Extension: 72°C for 30-60 seconds (depending on amplicon size)
-
-
Final extension: 72°C for 5-10 minutes
-
-
Verification of PCR Product: Run a small aliquot of the PCR product on a 1-2% agarose gel to confirm the amplification of a single band of the expected size.
Sanger Sequencing
Materials:
-
Purified PCR products
-
Sequencing primer (either the forward or reverse PCR primer)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Sequencing cleanup kit or reagents (e.g., ethanol/EDTA precipitation)
Protocol:
-
PCR Product Purification: Purify the remaining PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic cleanup.
-
Cycle Sequencing Reaction: Set up the cycle sequencing reaction according to the BigDye™ Terminator v3.1 Cycle Sequencing Kit protocol.[6][7][8][9][10] This typically involves mixing the purified PCR product, a sequencing primer, the BigDye reaction mix, and sequencing buffer.
-
Cycle Sequencing Thermal Cycling:
-
Initial denaturation: 96°C for 1 minute
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
Sequencing Cleanup: Purify the cycle sequencing product to remove unincorporated dye terminators. This is commonly done by ethanol/EDTA precipitation or using column-based purification kits.[9]
-
Capillary Electrophoresis: Resuspend the purified sequencing product in Hi-Di™ Formamide and run it on an automated capillary electrophoresis-based DNA sequencer.
Data Analysis and Visualization
Sanger Sequencing Data Analysis
The output of Sanger sequencing is a chromatogram showing fluorescent peaks corresponding to each nucleotide.
-
For Clonal Populations: Align the sequencing trace from the edited clone with the trace from the parental (wild-type) clone. A successful edit will be visible as a clean shift in the sequence at the target site for homozygous edits. For heterozygous edits in diploid cells, overlapping peaks will appear at the site of the mutation. Since this compound cells are near-haploid, a clean chromatogram is expected for a clonal population.
-
For Mixed Populations: If sequencing a mixed population of cells, overlapping peaks will be present at the target site. Tools like TIDE (Tracking of Indels by DEcomposition) or DSDecodeM can be used to deconvolute the mixed chromatogram and estimate the frequency and nature of different indels.[11][12][13]
Visualization with Graphviz
A clear workflow diagram is essential for understanding the experimental process.
Caption: Workflow for Sanger sequencing to verify edits in this compound clones.
Conclusion
Sanger sequencing remains a highly reliable and cost-effective method for verifying specific edits in isolated this compound clones. Its straightforward workflow and ease of data interpretation for clonal populations make it an indispensable tool. For high-throughput screening of editing efficiency in a mixed population of cells or for comprehensive off-target analysis, NGS is the more powerful alternative. The T7E1 assay serves as a valuable, rapid, and inexpensive initial screen to confirm the presence of editing activity before proceeding with more definitive sequencing-based methods. The choice of verification strategy should be tailored to the specific research question, balancing the need for sequence-level detail, sensitivity, throughput, and budgetary constraints.
References
- 1. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 5. 2.4. Genomic DNA Extraction and PCR [bio-protocol.org]
- 6. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 7. Dye-terminator DNA sequencing [protocols.io]
- 8. science.smith.edu [science.smith.edu]
- 9. users.ugent.be [users.ugent.be]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Decoding Sanger Sequencing Chromatograms from CRISPR-Induced Mutations | Springer Nature Experiments [experiments.springernature.com]
- 12. Decoding Sanger Sequencing Chromatograms from CRISPR-Induced Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Phenotypic Analysis of Different HAP-1 Knockout Clones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive phenotypic comparison of different CRISPR-Cas9 generated knockout (KO) clones of a target gene in the HAP-1 cell line. The near-haploid nature of this compound cells makes them a powerful tool for genetic studies, as only a single allele needs to be modified to achieve a complete knockout.[1][2][3] However, it is crucial to characterize and compare multiple independent knockout clones to ensure that the observed phenotype is a direct result of the targeted gene's disruption and not due to off-target effects or clonal variability.[4]
This guide presents a case study comparing three distinct knockout clones for a hypothetical gene, "Gene X," a negative regulator in the WNT signaling pathway, against the wild-type (WT) this compound parental cell line. The presented data is a representative synthesis from typical experimental outcomes reported in the literature.
Experimental Workflow for Comparative Phenotypic Analysis
The following diagram illustrates the general workflow for generating and comparing different knockout clones of a target gene in this compound cells.
Data Presentation: Quantitative Comparison of Gene X Knockout Clones
The following tables summarize the quantitative data obtained from the characterization of three independent Gene X KO clones compared to the wild-type this compound cell line.
Table 1: Genotypic and Protein Expression Analysis
| Cell Line | Mutation Description | Gene X Protein Expression (% of WT) |
| This compound WT | Wild-Type | 100% |
| Gene X KO Clone 1 | 2 bp deletion in Exon 2 | < 1% |
| Gene X KO Clone 2 | 5 bp insertion in Exon 2 | < 1% |
| Gene X KO Clone 3 | 1 bp deletion in Exon 3 | ~5% (truncated protein) |
Protein expression was quantified by densitometry of Western blot bands and normalized to the wild-type control.
Table 2: Cell Viability Assay
| Cell Line | Cell Viability (%) |
| This compound WT | 100 ± 5.2 |
| Gene X KO Clone 1 | 85 ± 4.5 |
| Gene X KO Clone 2 | 88 ± 5.1 |
| Gene X KO Clone 3 | 86 ± 4.8 |
Cell viability was assessed 72 hours post-seeding using a standard MTT assay. Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis Assay (Annexin V/PI Staining)
| Cell Line | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| This compound WT | 3.2 ± 0.8 | 1.5 ± 0.4 |
| Gene X KO Clone 1 | 12.5 ± 1.5 | 4.1 ± 0.9 |
| Gene X KO Clone 2 | 11.9 ± 1.8 | 3.8 ± 0.7 |
| Gene X KO Clone 3 | 12.2 ± 1.6 | 4.0 ± 0.8 |
Apoptosis was measured by flow cytometry after staining with Annexin V and Propidium Iodide (PI). Data represents the percentage of cells in each quadrant as mean ± standard deviation.
Table 4: Cell Cycle Analysis
| Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| This compound WT | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| Gene X KO Clone 1 | 45.2 ± 2.8 | 38.5 ± 3.0 | 16.3 ± 2.1 |
| Gene X KO Clone 2 | 46.1 ± 3.3 | 37.9 ± 2.7 | 16.0 ± 1.8 |
| Gene X KO Clone 3 | 45.8 ± 2.9 | 38.1 ± 2.9 | 16.1 ± 2.0 |
Cell cycle distribution was determined by flow cytometry of propidium iodide-stained cells. Data is presented as the percentage of cells in each phase of the cell cycle (mean ± standard deviation).
WNT Signaling Pathway
Gene X is a component of the β-catenin destruction complex in the canonical WNT signaling pathway. Its knockout is expected to lead to the stabilization and nuclear translocation of β-catenin, thereby activating WNT target genes.
References
- 1. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 2. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HAP1 knockout cell lines [horizondiscovery.com]
Safety Operating Guide
Proper Disposal Procedures for HAP-1 Cells: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The HAP-1 cell line, a near-haploid human cell line derived from the KBM-7 cell line, is a valuable tool in biomedical and genetic research.[1][2][3] While this compound cells are classified as Biosafety Level 1 (BSL-1), it is crucial to follow proper disposal procedures to ensure laboratory safety and prevent biological contamination.[4] Adherence to these guidelines is essential for protecting personnel, the environment, and maintaining a safe research setting.
All waste generated from this compound cell culture is considered biohazardous and must be decontaminated before disposal.[5] This includes liquid waste such as used culture media and buffers, as well as solid waste like flasks, plates, pipette tips, and gloves that have come into contact with the cells.
Experimental Protocols: Step-by-Step Disposal Procedures
Below are the detailed methodologies for the safe disposal of both liquid and solid waste generated from this compound cell culture.
1. Liquid Waste Disposal (e.g., spent culture medium, PBS washes):
-
Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled biohazard container.
-
Chemical Decontamination: Add a suitable disinfectant to the liquid waste. A common and effective choice is sodium hypochlorite (bleach). The final concentration of the disinfectant should be sufficient to inactivate any viable cells. For bleach, a 1:10 dilution of household bleach is generally recommended.[5]
-
Contact Time: Allow the disinfectant to have adequate contact time with the waste. A minimum of 30 minutes is recommended for complete disinfection.[5]
-
Neutralization and Disposal: After the required contact time, the decontaminated liquid waste may be neutralized according to your institution's specific guidelines and then disposed of down the sanitary sewer, followed by flushing with copious amounts of water.[6] Always consult and adhere to local and institutional regulations regarding the disposal of treated biological liquids.
2. Solid Waste Disposal (e.g., culture flasks, plates, pipette tips, gloves):
-
Collection: Place all solid waste that has come into contact with this compound cells into a designated biohazard bag or container. These are typically red or orange and marked with the universal biohazard symbol.
-
Autoclaving: The most common and effective method for decontaminating solid biohazardous waste is steam autoclaving. Seal the biohazard bags, ensuring they are not completely airtight to allow for steam penetration, and place them in a secondary, autoclavable container.
-
Autoclave Cycle: Process the waste in a steam autoclave at 121°C for a minimum of 30-60 minutes.[5] The exact cycle time may vary depending on the load size and the specific autoclave. It is crucial to validate the efficacy of the autoclave cycle regularly.
-
Final Disposal: Once the autoclave cycle is complete and the waste has cooled, the decontaminated material can typically be disposed of as regular laboratory solid waste. However, institutional policies may vary, so always confirm the appropriate final disposal stream.
Data Presentation: Decontamination Parameters
The following table summarizes the key quantitative parameters for the decontamination of this compound cell culture waste.
| Parameter | Recommendation | Notes |
| Chemical Disinfection | ||
| Disinfectant | Sodium Hypochlorite (Bleach) | A 1:10 dilution of household bleach is effective. |
| Final Concentration | 10,000 ppm available chlorine | For liquid waste and spillages.[7] |
| Contact Time | ≥ 30 minutes | Ensure thorough mixing.[5] |
| Steam Autoclaving | ||
| Temperature | 121°C | |
| Pressure | 15 psi | |
| Time | 30-60 minutes | Time may need to be increased for larger loads. |
Mandatory Visualization: this compound Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound cell culture waste.
Caption: Workflow for the proper disposal of this compound cell culture waste.
References
- 1. HAP1 cells - Wikipedia [en.wikipedia.org]
- 2. This compound (Tier 2) - 4DNSRCVNIBZG – 4DN Data Portal [data.4dnucleome.org]
- 3. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. How To Handle Waste in A Cell Culture Laboratory - Blogs - News [pekybio.com]
- 6. byotrol.com [byotrol.com]
- 7. 細胞培養の基礎:細胞培養の安全面 [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling HAP-1 Cells
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with the HAP-1 cell line. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your research.
This compound cells, a near-haploid human cell line derived from the KBM-7 cell line, are a valuable tool in genetic research.[1][2][3][4] Originating from a patient with chronic myeloid leukemia, these cells are classified as Biosafety Level 1 (BSL-1), indicating they are not known to consistently cause disease in healthy adult humans.[5][6] However, proper handling and disposal are still necessary to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound cells, in accordance with BSL-1 guidelines.[5][7][8][9][10]
| PPE Category | Item | Specifications and Use |
| Protective Clothing | Lab Coat/Gown | Must be worn buttoned over personal clothing to protect from spills.[5][7] Should not be worn outside of the laboratory.[7][8] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended to avoid potential latex allergies.[7][9] Gloves should be disposed of in a biohazard waste container after use or when contaminated.[7][8] Never reuse disposable gloves.[7][8] |
| Eye Protection | Safety Glasses/Goggles | To be worn to protect from potential splashes of microorganisms or other hazardous materials.[5][9] |
| Footwear | Closed-toe Shoes | Required to protect the feet from potential spills.[7][8] |
Experimental Protocols
Detailed methodologies for key procedures involving this compound cells are provided below.
Thawing and Culturing this compound Cells from Frozen Stock [6][11]
-
Preparation: Pre-warm Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin to 37°C.
-
Thawing: Quickly thaw the vial of frozen this compound cells in a 37°C water bath until a small amount of ice remains.
-
Dilution: Aseptically transfer the thawed cell suspension into 10 mL of the pre-warmed culture medium in a sterile conical tube.
-
Centrifugation (Optional): To remove cryopreservative, centrifuge the cell suspension at 300 x g for 5 minutes.[6][11] Gently aspirate the supernatant without disturbing the cell pellet.
-
Resuspension: Resuspend the cell pellet in 10 mL of fresh, pre-warmed culture medium.
-
Plating: Transfer the cell suspension to a 10 cm culture dish.
-
Incubation: Place the dish in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: Replace the culture medium after 24 hours to remove any remaining cryoprotectant and cellular debris.
Sub-culturing (Passaging) this compound Cells [6][11]
This compound cells should be passaged when they reach 75% confluency to maintain their health and logarithmic growth phase.
-
Aspiration: Carefully aspirate the culture medium from the dish.
-
Washing: Gently wash the cell monolayer with sterile Phosphate Buffered Saline (PBS) to remove any residual serum.
-
Detachment: Add a minimal volume of 0.05% Trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralization: Add complete culture medium to the dish to inactivate the trypsin.
-
Dispersion: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Seeding: Transfer a fraction of the cell suspension (typically a 1:10 to 1:15 split) to a new culture dish containing pre-warmed complete culture medium.[11]
-
Incubation: Return the new culture dish to the incubator.
Disposal Plan
All materials that have come into contact with this compound cells are considered biohazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Contaminated Gloves, Pipettes, and Culture Vessels | Place directly into a designated biohazard waste container.[7] |
| Liquid Waste (e.g., used culture medium) | Decontaminate with a suitable disinfectant (e.g., 10% bleach solution) for at least 30 minutes before disposing down the drain with copious amounts of water, or as per institutional guidelines. |
| Sharps (e.g., needles, serological pipettes if broken) | Dispose of in a designated sharps container. |
All biohazardous waste must be autoclaved before final disposal according to institutional and local regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound cells from thawing to sub-culturing.
Caption: Standard workflow for handling this compound cells.
References
- 1. HAP1 cells - Wikipedia [en.wikipedia.org]
- 2. HAP1 knockout cell lines [horizondiscovery.com]
- 3. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 4. This compound (Tier 2) - 4DNSRCVNIBZG – 4DN Data Portal [data.4dnucleome.org]
- 5. Changes to Personal Protective Equipment (PPE) Requirement for Working with Organisms Requiring BSL1 Containment | UMN University Health & Safety [hsrm.umn.edu]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. addgene.org [addgene.org]
- 8. wm.edu [wm.edu]
- 9. How-to Cards: Personal Protective Equipment (PPE) [howto.lcsb.uni.lu]
- 10. labconco.com [labconco.com]
- 11. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
